Product packaging for 5,6-Dihydro-2H-pyran-2-one(Cat. No.:CAS No. 3393-45-1)

5,6-Dihydro-2H-pyran-2-one

Cat. No.: B1583612
CAS No.: 3393-45-1
M. Wt: 98.10 g/mol
InChI Key: VREFDQNWPNDZEX-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-pyran-2-one is a pyranone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O2 B1583612 5,6-Dihydro-2H-pyran-2-one CAS No. 3393-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dihydropyran-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREFDQNWPNDZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955515
Record name 3,6-Dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3393-45-1
Record name 2H-Pyran-2-one, 5,6-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 5,6-dihydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural motif is present in numerous natural products exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and biological relevance. The information is presented to serve as a valuable resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to yellow liquid at room temperature.[1][2] It is a flammable liquid and should be handled with appropriate safety precautions.[2][3] The core chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₅H₆O₂[1][2]
Molecular Weight 98.10 g/mol [1][2]
CAS Number 3393-45-1[1][2]
IUPAC Name This compound[1]
Synonyms 5,6-Dihydro-α-pyrone, δ-Valerolactone, 3,4-dihydro-2H-pyran-2-one[1]
Appearance Colorless or yellow liquid[1]
Boiling Point 103 °C at 10 mmHg[2][3]
Density 1.139 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.483[2][3]
Flash Point 46 °C (114.8 °F) - closed cup[2][3]
Storage Temperature 2-8°C[2][3]

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) - Chemical Shift (δ)MultiplicityIntegrationAssignment
~6.8 ppmdt1HH-4
~6.0 ppmdt1HH-3
~4.4 ppmm2HH-6
~2.4 ppmm2HH-5
¹³C NMR (Carbon NMR) - Chemical Shift (δ)Assignment
~164 ppmC-2
~145 ppmC-4
~121 ppmC-3
~68 ppmC-6
~29 ppmC-5

Note: NMR data is compiled from typical values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
~1720-1740C=O (α,β-unsaturated lactone)
~1630-1650C=C (alkene)
~1200-1250C-O (ester)
Mass Spectrometry (MS)
m/z ValueAssignment
98[M]⁺ (Molecular Ion)

Experimental Protocols

Synthesis of this compound

A reliable and convenient one-step procedure for the preparation of this compound is documented in Organic Syntheses.[4]

Reaction Scheme:

A simplified reaction scheme for the synthesis.

Materials:

  • Vinylacetic acid (0.50 mole)

  • Paraformaldehyde (1 mole as CH₂O)

  • Concentrated sulfuric acid (3 mL)

  • Glacial acetic acid (125 mL)

  • Anhydrous sodium acetate (B1210297) (16 g)

  • 20% aqueous sodium hydroxide

  • Dichloromethane (B109758)

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • In a 500-mL round-bottomed flask equipped with a reflux condenser, combine 43 g (0.50 mole) of vinylacetic acid, 30 g (1 mole as CH₂O) of paraformaldehyde, 3 mL of concentrated sulfuric acid, and 125 mL of glacial acetic acid.[4]

  • Gently reflux the mixture for 3 hours.[4]

  • Cool the reaction to room temperature and add 16 g of anhydrous sodium acetate while swirling.[4]

  • Remove the acetic acid using a rotary evaporator at 50–55°C.[4]

  • Add 100 mL of water and cool the flask in an ice bath.[4]

  • Adjust the pH to 8 by the dropwise addition of 20% aqueous sodium hydroxide, ensuring the temperature remains below 5°C.[4]

  • Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.[4]

  • Wash the combined organic extracts with one 150-mL portion of saturated aqueous sodium chloride.[4]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[4]

  • Remove the dichloromethane with a rotary evaporator to yield a mobile yellow oil.[4]

  • Distill the crude product under reduced pressure to obtain this compound.[4]

General Protocol for NMR Spectroscopic Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

Instrumental Analysis:

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the acquired data using appropriate software to obtain the final spectra for analysis.

Biological and Pharmacological Relevance

5,6-dihydro-2H-pyran-2-ones are an important class of heterocyclic compounds with a wide range of reported biological and pharmacological activities.[4][5] These include antitumor, antifungal, antimicrobial, and anti-inflammatory properties.[4][5][6] The α,β-unsaturated δ-lactone moiety is a key structural feature, acting as a Michael acceptor that can react with biological nucleophiles, such as cysteine residues in proteins.[6] This reactivity is believed to be a primary mechanism for the observed biological effects.

Inhibition of the NF-κB Signaling Pathway

While the direct effect of the parent this compound on specific signaling pathways is not extensively detailed, derivatives of this scaffold have been shown to be potent inhibitors of key cellular pathways implicated in disease. For instance, (R)-rugulactone, a naturally occurring 6-substituted this compound, has demonstrated significant anticancer potential through its ability to inhibit the nuclear factor κB (NF-κB) activation pathway.[7]

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[8] Its dysregulation is associated with various diseases, including cancer and chronic inflammatory conditions. The canonical NF-κB pathway is activated by pro-inflammatory cytokines like TNFα and IL-1.[8] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.[5][8]

The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by this compound derivatives.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFα Receptor TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex activates IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates to IkB_NFkB->NFkB releases Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB_NFkB->Ub_Proteasome targets for Pyranone This compound (derivatives) Pyranone->IKK_complex inhibits DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription TNFa TNFα TNFa->TNFR

Canonical NF-κB signaling pathway and potential inhibition.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry and significant biological potential. Its fundamental properties, including its physicochemical characteristics and spectroscopic signature, are well-defined, and various synthetic routes are available for its preparation. The presence of the α,β-unsaturated lactone moiety makes it and its derivatives promising scaffolds for the development of novel therapeutic agents, particularly through the modulation of key signaling pathways such as NF-κB. This guide provides a foundational repository of technical information to support further research and development in this exciting area of medicinal chemistry.

References

"5,6-dihydro-2H-pyran-2-one" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5,6-dihydro-2H-pyran-2-one

Introduction

This compound and its derivatives represent a significant class of heterocyclic compounds, also known as α,β-unsaturated δ-lactones.[1] These compounds, found in various natural sources and also accessible through synthetic routes, have garnered considerable attention from the scientific community.[2][3] Their diverse and potent biological activities make them attractive scaffolds for drug development and medicinal chemistry research.[1][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of this compound, tailored for researchers, scientists, and drug development professionals.

IUPAC Name and Chemical Structure

The nomenclature and structural details of this compound are fundamental to its identity in chemical literature.

IUPAC Name: this compound[4][5]

Synonyms:

  • 2,3-dihydropyran-6-one[4]

  • 5,6-Dihydro-2-pyranone[4][5]

  • 5-hydroxy-2-pentenoic acid δ-lactone[4][5]

Chemical Structure:

Chemical structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₆O₂[4][5]
Molecular Weight 98.10 g/mol [4]
CAS Number 3393-45-1[4][5]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 103 °C at 10 mmHg[3]
Density 1.139 g/mL at 25 °C[3]
Refractive Index n20/D 1.483[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A widely used and efficient one-step procedure involves the reaction of vinylacetic acid with paraformaldehyde.[2][6]

Synthesis of this compound

Experimental Protocol:

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials:

  • Vinylacetic acid (0.50 mole, 43 g)

  • Paraformaldehyde (1 mole as CH₂O, 30 g)

  • Concentrated sulfuric acid (3 ml)

  • Glacial acetic acid (125 ml)

  • Anhydrous sodium acetate (B1210297) (16 g)

  • 20% aqueous sodium hydroxide

  • Dichloromethane (B109758)

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid in a 500-ml round-bottomed flask equipped with a reflux condenser.[6]

  • Gently reflux the mixture for 3 hours.[6]

  • Cool the mixture to room temperature and add anhydrous sodium acetate while swirling.[6]

  • Remove the acetic acid using a rotary evaporator at 50–55°C.[6]

  • Add 100 ml of water to the residue.[6]

  • Cool the flask in an ice bath and adjust the solution to pH 8 by the dropwise addition of 20% aqueous sodium hydroxide, maintaining the temperature below 5°C.[6]

  • Transfer the solution to a separatory funnel and extract with four 300-ml portions of dichloromethane.[6]

  • Wash the combined organic extracts with one 150-ml portion of saturated aqueous sodium chloride.[6]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[6]

  • Remove the dichloromethane using a rotary evaporator to yield a mobile yellow oil.[6]

  • Purify the oil by distillation under reduced pressure to obtain this compound.[6]

Workflow for the Synthesis of this compound

G A Reactants: Vinylacetic Acid, Paraformaldehyde, H₂SO₄, Acetic Acid B Reflux for 3 hours A->B C Cool and add Sodium Acetate B->C D Remove Acetic Acid (Rotary Evaporator) C->D E Add Water and adjust pH to 8 with NaOH D->E F Extract with Dichloromethane E->F G Wash with Saturated NaCl Solution F->G H Dry over Sodium Sulfate and Filter G->H I Remove Dichloromethane (Rotary Evaporator) H->I J Purify by Vacuum Distillation I->J K Product: this compound J->K

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activities and Applications

5,6-dihydro-2H-pyran-2-ones are a class of compounds that exhibit a wide range of biological and pharmacological activities.[1][7] These include anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[1]

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines.[2] The proposed mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[2]

Antimicrobial and Antifungal Activity

Several pyranone derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[3] For instance, 6-pentyl-2H-pyran-2-one, a related compound, has shown antifungal activity against multiple plant pathogenic fungi.[8] The proposed mechanism for its antifungal action involves the TOR (Target of Rapamycin) pathway.[2][8]

Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution):

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well microtiter plate, perform serial dilutions of the compound in a suitable broth medium.

  • Inoculate each well with a standardized suspension of the fungal strain.

  • Include positive (fungus without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 28°C for 48 hours).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible fungal growth.[2]

Workflow for Antimicrobial and Antifungal Testing

G A Prepare Stock Solution of Test Compound B Serial Dilution in 96-Well Plate A->B C Inoculate with Microbial Suspension B->C D Incubate under Suitable Conditions C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Data Analysis and Interpretation E->F G cluster_0 Fungal Cell A 6-Pentyl-2H-pyran-2-one (6PP) B TOR Pathway A->B modulates C Inhibition of Fungal Growth and Pathogenesis B->C leads to

References

"5,6-dihydro-2H-pyran-2-one" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-dihydro-2H-pyran-2-one, a heterocyclic compound that serves as a core scaffold in numerous biologically active molecules. This document covers its fundamental chemical properties, a detailed synthesis protocol, and an exploration of its diverse pharmacological activities, with a focus on its potential in drug development.

Core Compound Identification

This compound is a six-membered lactone with an unsaturated bond in its heterocyclic ring. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 3393-45-1[1][2][3]
Molecular Formula C₅H₆O₂[1][3]
Molecular Weight 98.10 g/mol [1][2][3][4]
Synonyms 2,3-dihydropyran-6-one, 5-Hydroxy-2-pentenoic acid δ-lactone[4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 103 °C at 10 mmHg[5]
Density 1.139 g/mL at 25 °C[5]
Refractive Index n20/D 1.483[5]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes.[6][7][8] A well-established and convenient one-step procedure involves the reaction of vinylacetic acid with paraformaldehyde.[1]

Experimental Protocol: Synthesis from Vinylacetic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Vinylacetic acid (0.50 mole)

  • Paraformaldehyde (1 mole as CH₂O)

  • Concentrated sulfuric acid (3 ml)

  • Glacial acetic acid (125 ml)

  • Anhydrous sodium acetate (B1210297) (16 g)

  • 20% aqueous sodium hydroxide

  • Dichloromethane (B109758)

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid in a 500-ml round-bottomed flask fitted with a reflux condenser.[1]

  • Gently reflux the mixture for 3 hours.[1]

  • Cool the mixture to room temperature and add anhydrous sodium acetate while swirling.[1]

  • Remove the acetic acid using a rotary evaporator at 50–55 °C.[1]

  • Add 100 ml of water to the residue and cool the flask in an ice bath.[1]

  • Adjust the solution to pH 8 by the dropwise addition of 20% aqueous sodium hydroxide, maintaining the temperature below 5 °C.[1]

  • Transfer the resulting solution to a separatory funnel and extract with four 300-ml portions of dichloromethane.[1]

  • Wash the combined organic extracts with one 150-ml portion of saturated aqueous sodium chloride.[1]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[1]

  • Remove the dichloromethane with a rotary evaporator to yield a mobile yellow oil.[1]

  • Distill the oil under reduced pressure to obtain pure this compound. The expected boiling point is 114–117 °C at 18–19 mm Hg.[1]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine: - Vinylacetic Acid - Paraformaldehyde - H₂SO₄ - Acetic Acid B Reflux for 3 hours A->B Heat C Cool to RT B->C D Add Sodium Acetate C->D E Remove Acetic Acid (Rotary Evaporator) D->E F Add Water & Cool E->F G Neutralize to pH 8 (NaOH, <5°C) F->G H Extract with CH₂Cl₂ (4x) G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate (Rotary Evaporator) J->K L Vacuum Distillation K->L M This compound (Yellow Oil) L->M Yields

Workflow for the synthesis of this compound.

Biological and Pharmacological Activities

The this compound scaffold is a key pharmacophore found in a wide array of natural and synthetic compounds.[9] These molecules exhibit diverse and potent biological activities, making them attractive for drug discovery and development.[5][6]

Overview of Activities

Derivatives of this compound have demonstrated a broad spectrum of pharmacological properties, including:

  • Anticancer Activity : Several natural products and synthetic derivatives containing this scaffold show cytotoxicity against various cancer cell lines.[6][9] The proposed mechanism for some compounds involves the Michael addition reaction between the α,β-unsaturated carbonyl moiety and thiol groups of key proteins, leading to apoptosis and cell cycle arrest.[9]

  • Antimicrobial and Antifungal Activity : Pyranone derivatives have shown significant activity against a range of bacterial and fungal pathogens.[5][6][10]

  • Antiviral Activity : Synthetic derivatives have been developed that show activity against viruses such as HCV and HIV-1, with tipranavir (B1684565) being a notable example.[9]

  • Anti-parasitic Activity : Derivatives have been evaluated for their trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[9][11]

  • Other Activities : These compounds have also been associated with anti-inflammatory, immunosuppressive, anxiolytic, and anticonvulsant effects.[6][9]

Quantitative In Vitro Activity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for selected this compound derivatives against various cell lines.

CompoundActivity TypeTarget Cell LineIC₅₀ ValueReference
PY801 AnticancerHCT116 (Colorectal Cancer)8.9 µM[9]
PY801 AnticancerMCF7 (Breast Cancer)9.3 µM[9]
Analogue 9 (S-config) TrypanocidalTrypanosoma cruzi0.12 mM[9][11]
Analogue 10 (S-config) TrypanocidalTrypanosoma cruzi0.09 mM[9][11]
ent-Argentilactone TrypanocidalTrypanosoma cruzi0.47 mM[9][11]
Argentilactone TrypanocidalTrypanosoma cruzi0.94 mM[9][11]

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is a general method for determining the cytotoxicity of compounds like PY801 against adherent cancer cell lines.[6][11][12]

Materials:

  • Adherent cancer cell lines (e.g., HCT116, MCF7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compound (e.g., PY801) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding : Seed cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment : Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., cisplatin).[6][12]

  • Incubation : Incubate the plate for 48-72 hours.[6][12]

  • MTT Addition : Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[6][11]

  • Formazan Solubilization : Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[11][12]

  • Data Acquisition : Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6][11][12]

  • IC₅₀ Calculation : Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[6][12]

Protocol: Anti-Cell Migration Assay (Transwell Assay)

This protocol describes a method to assess the anti-cell-migration activity of compounds such as PY801, which was shown to suppress lung cancer cell migration at 1 µM.[3]

Materials:

  • Cancer cell line (e.g., lung cancer cells)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free and serum-containing culture medium

  • Test compound (e.g., PY801)

  • Cotton swabs

  • Fixation and staining reagents (e.g., 70% ethanol (B145695), DAPI or Hema-3 stain kit)[4][10][13]

Procedure:

  • Cell Preparation : Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1x10⁵ cells/mL).

  • Assay Setup : Add 600 µL of serum-containing medium (as a chemoattractant) to the lower wells of a 24-well plate.[10] Place the transwell inserts into the wells.

  • Cell Seeding : Add 100 µL of the cell suspension, pre-mixed with the test compound at various concentrations (or vehicle control), to the upper chamber of the transwell inserts.[14]

  • Incubation : Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator, allowing cells to migrate through the porous membrane.[14]

  • Removal of Non-migrated Cells : After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[4][10][14]

  • Fixation and Staining : Fix the migrated cells on the bottom side of the membrane with 70% ethanol or 4% paraformaldehyde for 10 minutes.[4][10] Stain the cells with a suitable dye (e.g., DAPI).[4]

  • Quantification : Image the stained, migrated cells using a microscope and count the number of cells in several representative fields. Calculate the percentage of migration inhibition relative to the vehicle control.

Proposed Signaling Pathway Interaction

While the precise signaling pathways for this compound itself are not fully elucidated, studies on closely related analogs provide valuable insights. Research on 6-pentyl-2H-pyran-2-one (6PP), a bioactive secondary metabolite, has shown it exerts antifungal activity against Peronophythora litchii by modulating the Target of Rapamycin (TOR) signaling pathway.[1][5]

Transcriptomic analysis revealed that treatment with 6PP leads to:

  • Upregulation of TOR pathway-related genes, including the transcription factor PlYY1 and PlCytochrome C .[1][5]

  • Downregulation of putative negative regulatory genes of the TOR pathway, such as PlSpm1 and PlrhoH12 .[1][5]

Molecular docking studies indicated strong binding affinities between 6PP and the proteins encoded by these genes.[1] This suggests that 6PP may directly interact with these components to modulate TOR signaling, ultimately affecting fungal growth and virulence.[1][5]

G cluster_compound Compound Action cluster_pathway TOR Signaling Pathway Modulation cluster_outcome Biological Outcome Compound 6-Pentyl-2H-pyran-2-one (6PP) PlYY1 PlYY1 (Transcription Factor) Compound->PlYY1 Upregulates PlCytochromeC PlCytochrome C Compound->PlCytochromeC Upregulates PlSpm1 PlSpm1 (Negative Regulator) Compound->PlSpm1 Downregulates PlrhoH12 PlrhoH12 (Negative Regulator) Compound->PlrhoH12 Downregulates TOR TOR Pathway PlYY1->TOR Positively Regulates PlCytochromeC->TOR PlSpm1->TOR Inhibits PlrhoH12->TOR Inhibits Outcome Inhibition of Fungal Growth & Virulence TOR->Outcome Controls

Proposed mechanism of 6-pentyl-2H-pyran-2-one on the TOR pathway.

References

The Pervasive Presence of 5,6-dihydro-2H-pyran-2-one Analogs in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural occurrence, biological activities, and experimental methodologies associated with 5,6-dihydro-2H-pyran-2-one analogs, providing a crucial resource for scientists and drug development professionals.

The this compound scaffold, a six-membered unsaturated lactone, is a recurring motif in a diverse array of natural products. These compounds, found in both the plant and fungal kingdoms, have garnered significant scientific interest due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the natural sources, quantitative data, detailed experimental protocols for isolation and characterization, and the known signaling pathways modulated by these promising bioactive molecules.

Natural Occurrence: From Fungal Volatiles to Plant Metabolites

Analogs of this compound are biosynthesized by a variety of organisms, playing roles in chemical defense and communication. Their presence has been documented in fungi, particularly as volatile organic compounds (VOCs), and as secondary metabolites in several plant families.

Fungal Sources

Certain species of fungi are known producers of this compound derivatives. For instance, the tropical ascomycete fungus Daldinia clavata and other species within the same genus, such as Daldinia eschscholtzii, produce 6-methyl-5,6-dihydro-2H-pyran-2-one as a volatile organic compound. In these fungi, this compound is part of a complex mixture of VOCs that contribute to the fungus's ecological interactions. Another notable fungal source is Penicillium italicum, which biosynthesizes 5,6-dihydro-4-methoxy-2H-pyran-2-one.

Plant Sources

The plant kingdom is a rich source of diverse this compound analogs. One of the most well-documented examples is parasorbic acid (6-methyl-5,6-dihydro-2H-pyran-2-one), found in the berries of the rowan tree (Sorbus aucuparia).[1][2] The concentration of parasorbic acid in rowan berries can vary with the maturity of the fruit, with one study reporting a concentration of 132.3 mg per 100 g of dry matter in green berries.[3]

The Piperaceae family also contributes to the chemical diversity of these lactones. For example, two new compounds, 6(R)-(4'-oxopentyl)-5,6-dihydro-2H-pyran-2-one and its dehydro derivative, have been isolated from Piper reticulatum.[4] The renowned kava (B3030397) plant (Piper methysticum) is another source of pharmacologically active 6-styryl-5,6-dihydro-2H-pyran-2-ones.[4]

The Annonaceae family is particularly known for producing a class of styryl-lactones, with goniothalamin being a prominent example. Goniothalamin and its derivatives are found in various species of the Goniothalamus genus.[4]

Quantitative Data on Natural Occurrence and Biological Activity

A critical aspect for drug development and scientific research is the quantitative understanding of the abundance of these compounds in their natural sources and their potency in biological assays. The following tables summarize the available quantitative data.

Compound NameNatural SourceConcentration/YieldReference
6-methyl-5,6-dihydro-2H-pyran-2-one (Parasorbic acid)Sorbus aucuparia (Rowan berries)132.3 mg/100g dry matter (green berries)[3]
GoniothalaminGoniothalamus umbrosus (Roots)1.6% of dry weight (hexane partition of crude extract)[5]
5-Acetoxy-goniothalaminGoniothalamus umbrosus (Roots)Not specified[5]
DehydrogoniothalaminGoniothalamus umbrosus (Roots)Not specified[5]
6(R)-(4'-oxopentyl)-5,6-dihydro-2H-pyran-2-onePiper reticulatum (Aerial parts)Not specified[4]
Compound/AnalogBiological ActivityAssayQuantitative Data (IC₅₀/MIC)Reference
GoniothalaminAnticancerCytotoxicity against Colon Cancer (LS174T)IC₅₀ = 0.51±0.02 μg/ml
GoniothalaminAnticancerCytotoxicity against Breast Cancer (MCF-7)IC₅₀ = 0.95±0.02 μg/ml
GoniothalaminAnticancerCytotoxicity against Lung Carcinoma (COR-L23)IC₅₀ = 3.51±0.03 μg/ml
(R)-goniothalaminAntifungalParacoccidioides braziliensisMIC = 7-22 μg/mL[6]
(S)-goniothalaminAntifungalParacoccidioides braziliensisMIC = 7-22 μg/mL[6]
Synthetic 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivativesAnticancerCytotoxicity against HeLa cellsIC₅₀ = 1.4 μM (for the most active derivative)[3]
Synthetic 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivativesInsecticidalCytotoxicity against Sf9 insect cellsIC₅₀ = 8.0 μM (for the most active derivative)[3]
Goniothalamin Analogs (ent-1, 9, 10)TrypanocidalTrypanosoma cruziIC₅₀ = 0.09 - 0.12 mM[7]

Biosynthesis and Signaling Pathways

The biosynthesis of this compound analogs primarily follows the polyketide pathway. For instance, the biosynthesis of parasorbic acid in Sorbus aucuparia has been shown to proceed via the acetate-malonate pathway.[8]

dot

Biosynthesis_of_Parasorbic_Acid Acetyl_CoA Acetyl-CoA Polyketide_Synthase Polyketide Synthase Acetyl_CoA->Polyketide_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Polyketide_Synthase Polyketide_Intermediate Polyketide Intermediate Polyketide_Synthase->Polyketide_Intermediate Reduction_Dehydration Reduction & Dehydration Polyketide_Intermediate->Reduction_Dehydration Cyclization Cyclization Reduction_Dehydration->Cyclization Parasorbic_Acid Parasorbic Acid (6-methyl-5,6-dihydro-2H-pyran-2-one) Cyclization->Parasorbic_Acid Goniothalamin_Apoptosis_Pathway Goniothalamin Goniothalamin ROS Increased ROS Goniothalamin->ROS Mitochondria Mitochondrial Dysfunction Goniothalamin->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Goniothalamin->Bcl2 Inhibition NFkB NF-κB Pathway Goniothalamin->NFkB Inhibition DNA_Damage DNA Damage ROS->DNA_Damage Caspase_9 Caspase-9 Activation DNA_Damage->Caspase_9 Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis TOR_Pathway_Modulation Compound 6-pentyl-2H-pyran-2-one TOR_Pathway TOR Signaling Pathway Compound->TOR_Pathway Modulation Fungal_Growth Fungal Growth and Proliferation TOR_Pathway->Fungal_Growth Regulation Isolation_Workflow Start Plant/Fungal Material Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography (Silica Gel) Partitioning->Chromatography Purification Preparative TLC/HPLC Chromatography->Purification Structure_Elucidation Structure Elucidation (NMR, MS, IR, etc.) Purification->Structure_Elucidation

References

Spectroscopic Profile of 5,6-dihydro-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-dihydro-2H-pyran-2-one, a heterocyclic organic compound of interest in synthetic chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented with detailed experimental protocols and visual representations of analytical workflows and molecular fragmentation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~2.45mH-5
~4.40tH-6
~6.05dtH-3
~6.90dtH-4

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
29.5C-5
66.5C-6
121.5C-3
145.2C-4
164.2C-2 (C=O)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~1720C=O (α,β-unsaturated ester) stretching
~1635C=C stretching

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Proposed Fragment
98~40[M]⁺ (Molecular Ion)
70~100[M - CO]⁺
69~50[M - CHO]⁺
42~85[C₃H₆]⁺ or [CH₂=C=O]⁺
41~70[C₃H₅]⁺
39~60[C₃H₃]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for Attenuated Total Reflectance (ATR) IR, a drop of the sample is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates or clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC) system for volatile compounds.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 10-200) to detect the molecular ion and its fragmentation pattern.

Visualized Workflows and Fragmentation

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of this compound

The diagram below outlines the proposed key fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway Key Fragmentation Pathways of this compound M [C₅H₆O₂]⁺˙ m/z = 98 F1 [C₄H₆O]⁺˙ m/z = 70 M->F1 - CO F2 [C₄H₅O]⁺ m/z = 69 M->F2 - CHO F3 [C₂H₂O]⁺˙ m/z = 42 F1->F3 - C₂H₄ F4 [C₃H₅]⁺ m/z = 41 F1->F4 - CHO

Caption: Proposed mass spectrometry fragmentation pathways for this compound.

An In-depth Technical Guide to 5,6-dihydro-2H-pyran-2-one Derivatives: Physical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dihydro-2H-pyran-2-ones, a class of α,β-unsaturated δ-lactones, represent a significant scaffold in medicinal chemistry and natural product synthesis. These heterocyclic compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Their versatile structure serves as a valuable pharmacophore and a key building block for the synthesis of more complex molecules.[2] This technical guide provides a comprehensive overview of the physical properties, synthetic methodologies, and biological applications of 5,6-dihydro-2H-pyran-2-one and its derivatives, with a focus on quantitative data and detailed experimental protocols.

Physical and Chemical Properties

The physical properties of this compound derivatives are influenced by the nature and position of their substituents. The parent compound is a colorless to yellow liquid, with other derivatives ranging from liquids to solids.[3][4] A summary of the key physical properties for the parent compound and some simple alkyl-substituted derivatives is presented in Table 1.

Table 1: Physical Properties of Selected this compound Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compoundC₅H₆O₂98.10103 / 10 mmHg[4]1.139[4]1.483[4]
6-methyl-5,6-dihydro-2H-pyran-2-oneC₆H₈O₂112.13118 / 758 mmHg0.8151.4
6-ethyl-5,6-dihydro-2H-pyran-2-oneC₇H₁₀O₂126.15Not AvailableNot AvailableNot Available
6-propyl-5,6-dihydro-2H-pyran-2-oneC₈H₁₂O₂140.18Not AvailableNot AvailableNot Available
6-pentyl-5,6-dihydro-2H-pyran-2-oneC₁₀H₁₆O₂168.23Not AvailableNot AvailableNot Available
6-phenyl-5,6-dihydro-2H-pyran-2-oneC₁₁H₁₀O₂174.20Not AvailableNot AvailableNot Available

Spectroscopic Data

The structural elucidation of this compound derivatives is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: General Spectroscopic Data for this compound Derivatives

Spectroscopic TechniqueKey Features
¹H NMR Characteristic signals for vinylic protons (δ 6.0-7.0 ppm), protons on the saturated portion of the ring (δ 2.0-4.5 ppm), and substituent protons.
¹³C NMR A downfield signal for the carbonyl carbon (δ ~164 ppm), signals for the vinylic carbons (δ ~121-145 ppm), and signals for the saturated carbons in the ring.
IR Spectroscopy A strong absorption band for the α,β-unsaturated lactone carbonyl group (C=O) around 1720 cm⁻¹ and a band for the C=C double bond around 1635 cm⁻¹.[5]
Mass Spectrometry The molecular ion peak (M⁺) is typically observed, along with characteristic fragmentation patterns.

Biological Activity

Derivatives of this compound have demonstrated significant potential in drug discovery, particularly as anticancer and antimicrobial agents. The biological activity is highly dependent on the nature and stereochemistry of the substituents.

Anticancer Activity

Certain derivatives have shown potent cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of key enzymes in cell cycle regulation, such as cyclin-dependent kinase-2 (CDK2).

Table 3: In Vitro Anticancer Activity of Selected Dihydropyranopyran Derivatives

CompoundSubstituent (R)Cancer Cell LineIC₅₀ (µM)
4g 4-NO₂SW-480 (Colon)34.6
MCF-7 (Breast)42.6
4i 4-ClSW-480 (Colon)35.9
MCF-7 (Breast)34.2
4j 3,4,5-(OCH₃)₃SW-480 (Colon)38.6
MCF-7 (Breast)26.6
(6R,2'R)- and (6R,2'S)-1 2'-dehydroxy derivative -HeLa (Cervical)1.4[6]

IC₅₀: The concentration of the compound that causes 50% inhibition of cell growth.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the parent compound is the reaction of vinylacetic acid with paraformaldehyde in the presence of an acid catalyst.[7]

Materials:

Procedure:

  • Combine vinylacetic acid (0.50 mole), paraformaldehyde (1 mole as CH₂O), concentrated sulfuric acid (3 ml), and glacial acetic acid (125 ml) in a round-bottomed flask equipped with a reflux condenser.[7]

  • Reflux the mixture gently for 3 hours.[7]

  • Cool the mixture to room temperature and add anhydrous sodium acetate (16 g).[7]

  • Remove the acetic acid using a rotary evaporator at 50-55°C.[7]

  • Add water (100 ml) and cool the flask in an ice bath.

  • Adjust the pH to 8 with 20% aqueous sodium hydroxide, keeping the temperature below 5°C.[7]

  • Extract the aqueous solution with four 300-ml portions of dichloromethane.[7]

  • Wash the combined organic extracts with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.[7]

  • Remove the dichloromethane with a rotary evaporator to obtain a yellow oil.

  • Distill the oil under reduced pressure to yield this compound.[7]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., SW-480, MCF-7)

  • Culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values.

Signaling Pathways and Experimental Workflows

Inhibition of CDK2 Signaling Pathway

The anticancer activity of some this compound derivatives is attributed to their ability to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and apoptosis.

Caption: Inhibition of the CDK2 pathway by pyran-2-one derivatives.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of a novel this compound derivative involves several key steps, from the initial reaction to the final structural confirmation.

Synthesis_Workflow start Starting Materials (e.g., Aldehyde, Ketone) reaction Chemical Synthesis (e.g., Cyclization Reaction) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization final_product Pure Derivative characterization->final_product Biological_Screening_Workflow synthesis Synthesized Derivative Library primary_screening Primary Screening (e.g., Single-dose cytotoxicity) synthesis->primary_screening hit_identification Hit Identification (Active Compounds) primary_screening->hit_identification hit_identification->synthesis Inactive dose_response Dose-Response Studies (IC50 Determination) hit_identification->dose_response Active mechanism_studies Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) dose_response->mechanism_studies lead_compound Lead Compound mechanism_studies->lead_compound

References

Theoretical Stability of 5,6-dihydro-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, is a core structural motif found in numerous natural products and pharmacologically active compounds. Its inherent reactivity and conformational flexibility are critical determinants of its biological activity and stability. Understanding the theoretical underpinnings of its stability is paramount for the rational design of novel therapeutics and for predicting the shelf-life and degradation pathways of drugs incorporating this scaffold. This technical guide provides an in-depth analysis of the theoretical studies on the stability of this compound, focusing on its conformational landscape, thermodynamic properties, and potential decomposition pathways.

Conformational Analysis: The Flexible Ring System

The stability of this compound is intrinsically linked to the conformational preferences of its six-membered dihydropyran ring. The presence of a double bond and a lactone functional group introduces torsional strain, leading to a non-planar structure. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the low-energy conformations of this ring system.

For substituted 5,6-dihydro-2H-pyran-2-ones, such as the 4-methyl derivative, DFT calculations have revealed that the dihydropyran ring preferentially adopts envelope and half-chair conformations.[1] These conformations represent energy minima on the potential energy surface, and the equilibrium between them is a key factor in the molecule's overall stability and reactivity.

A robust methodology for determining the predominant conformation of complex this compound derivatives involves a combination of experimental NMR spectroscopy and theoretical calculations.[2][3] This approach compares experimental ¹H-¹H NMR coupling constants with those calculated for various computationally optimized conformations. The conformation that provides the best agreement between experimental and theoretical data is considered the most populated and, therefore, the most stable in solution. An early study on the parent this compound utilized microwave spectroscopy to investigate its conformation.[4]

Experimental and Computational Protocol for Conformational Analysis

A detailed workflow for the conformational analysis of this compound and its derivatives is outlined below. This protocol is based on methodologies reported for substituted analogs.[2][3]

  • Conformational Search: An initial exploration of the conformational space is performed using molecular mechanics or semi-empirical methods to identify a broad range of possible low-energy structures.

  • Geometry Optimization: The identified conformers are then subjected to geometry optimization using a higher level of theory, typically DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as Gibbs free energies.

  • NMR Coupling Constant Calculations: For each optimized conformer, NMR parameters, specifically the vicinal ¹H-¹H coupling constants (³JHH), are calculated.

  • Boltzmann Averaging: The calculated coupling constants for all stable conformers are Boltzmann-averaged based on their relative Gibbs free energies to obtain a theoretical spectrum for the equilibrium mixture.

  • Comparison with Experimental Data: The theoretically predicted, Boltzmann-averaged coupling constants are compared with the experimentally measured values from ¹H NMR spectroscopy. A high degree of correlation indicates a reliable conformational model.

Conformational_Analysis_Workflow cluster_computational Computational Protocol cluster_experimental Experimental Validation cluster_analysis Analysis A Conformational Search (Molecular Mechanics) B Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) A->B C Frequency Calculations (Confirm Minima, Obtain ΔG) B->C D NMR Coupling Constant Calculation (³JHH) B->D E Boltzmann Averaging of Coupling Constants C->E D->E G Comparison of Theoretical vs. Experimental Coupling Constants E->G F Experimental ¹H NMR Spectroscopy F->G H Determination of Predominant Conformation(s) G->H

Figure 1: Workflow for Conformational Analysis.

Thermodynamic Stability and Decomposition Pathways

The thermodynamic stability of this compound is a measure of its resistance to chemical modification, including ring-opening and decarboxylation. While specific quantitative thermodynamic data for the parent compound is not extensively reported in the literature, theoretical studies on related structures provide valuable insights into its likely stability and decomposition routes.

Computational studies on the ring-opening of lactones, including substituted dihydropyranones, utilize DFT and Transition State Theory (TST) to determine the activation energies and reaction rates for such processes.[5] These calculations can provide a quantitative measure of the lactone's stability towards ring-opening.

One potential decomposition pathway for partially saturated 2-pyrone molecules in the presence of a solvent like water is through ring-opening and subsequent decarboxylation.[6] DFT simulations have been employed to study these mechanisms, highlighting the role of the solvent in stabilizing intermediates.[6]

The saturated analog, δ-valerolactone, is known for its good thermal stability.[7] Theoretical studies comparing the polymerizability of γ-butyrolactone and δ-valerolactone attribute the higher reactivity of the latter to greater ring strain and less geometric distortion in the ester group.[8] This suggests that the introduction of the double bond in this compound could influence its ring strain and, consequently, its stability relative to δ-valerolactone.

Proposed Theoretical Workflow for Stability Analysis

A theoretical investigation into the stability of this compound would involve the following steps:

  • Calculation of Thermodynamic Properties: Determination of the Gibbs free energy of formation (ΔGf°) and enthalpy of formation (ΔHf°) using a high-level of theory (e.g., G4 or CBS-QB3).

  • Identification of Decomposition Pathways: Proposing plausible decomposition reactions, such as retro-Diels-Alder reactions, ring-opening hydrolysis, and decarboxylation.

  • Transition State Searching: For each proposed pathway, locating the transition state structure using methods like the Berny algorithm.

  • Activation Energy Calculation: Calculating the activation energy (Ea) as the energy difference between the transition state and the reactant.

  • Reaction Rate Constant Calculation: Using Transition State Theory to estimate the reaction rate constants at different temperatures.

Stability_Analysis_Workflow cluster_thermo Thermodynamic Properties cluster_kinetics Kinetic Stability Analysis cluster_output Stability Assessment A Calculate ΔGf° and ΔHf° (e.g., G4, CBS-QB3) F Predict Thermodynamic and Kinetic Stability A->F B Propose Decomposition Pathways C Locate Transition States (e.g., Berny Algorithm) B->C D Calculate Activation Energies (Ea) C->D E Calculate Rate Constants (Transition State Theory) D->E E->F

Figure 2: Theoretical Workflow for Stability Analysis.

Quantitative Data

ParameterDescriptionTypical Computational MethodReference for Methodology on Analogs
Relative Conformational Energy (kcal/mol)The energy difference between various stable conformations.DFT (e.g., B3LYP/6-31G(d))[1]
Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)The energy barrier for a chemical reaction, such as ring-opening.DFT with TST[5]
Enthalpy of Reaction (ΔHrxn) (kcal/mol)The heat absorbed or released during a reaction.DFT[8]
Vicinal Coupling Constants (³JHH) (Hz)Theoretical NMR parameters used to validate computed conformations.DFT[2][3]

Conclusion

The stability of this compound is a complex interplay of its conformational preferences and its susceptibility to various decomposition reactions. Theoretical studies, predominantly using Density Functional Theory, have proven to be invaluable for understanding the non-planar conformations of the dihydropyran ring and for elucidating potential reaction pathways. While quantitative thermodynamic and kinetic data for the parent compound remain to be extensively documented, the established computational methodologies provide a clear roadmap for future investigations. For researchers in drug development, a thorough theoretical assessment of the stability of any derivative of this important heterocyclic scaffold is a critical step in the design of safe, effective, and stable therapeutic agents.

References

The 5,6-dihydro-2H-pyran-2-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6-dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, has emerged as a significant structural motif in medicinal chemistry. This scaffold is a key component of numerous natural products and has inspired the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities. Its inherent reactivity and stereochemical versatility make it an attractive starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with this important heterocyclic core, with a focus on its applications in cancer, inflammation, and infectious diseases.

Synthetic Strategies: Building the this compound Core

The construction of the this compound scaffold can be achieved through a variety of synthetic methodologies, allowing for the introduction of diverse substituents and the control of stereochemistry. Key strategies include intramolecular cyclization, cycloaddition reactions, and ring-closing metathesis.[1][2][3]

A general one-step procedure for the synthesis of the parent this compound involves the reaction of vinylacetic acid with paraformaldehyde in the presence of an acid catalyst.[4] More complex derivatives can be accessed through multi-step sequences. For instance, the synthesis of the anticancer agent PY801 begins with the protection of a diol, followed by a series of reactions including allylation, ring-closing metathesis, and finally, nucleophilic substitution to introduce the desired side chain.

Representative Synthetic Approaches:
  • Ring-Closing Metathesis (RCM): This powerful method utilizes a diene precursor which, in the presence of a ruthenium catalyst such as Grubbs II catalyst, undergoes intramolecular cyclization to form the unsaturated lactone ring.[1][4] This strategy is highly versatile and allows for the synthesis of a wide range of substituted derivatives.

  • Intramolecular Cyclization: Various strategies involving the cyclization of hydroxy acids or their derivatives can be employed to form the δ-lactone ring.[1][2][3]

  • Cycloaddition Reactions: Diels-Alder and hetero-Diels-Alder reactions can be utilized to construct the pyranone ring system with good control over stereochemistry.[1][2][3]

  • Condensation Reactions: The condensation of enals and ketones, often catalyzed by N-heterocyclic carbenes, provides another route to this scaffold.[1][2][3]

A Spectrum of Biological Activities

Derivatives of the this compound scaffold have demonstrated a remarkable array of biological activities, making them promising candidates for drug discovery in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this scaffold. The α,β-unsaturated carbonyl moiety is believed to act as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules and disrupting cellular processes in cancer cells.

Quantitative Data: Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)
PY801HCT116 (Colon)8.9
PY801MCF7 (Breast)9.3
5bHL-60 (Leukemia)0.38 ± 0.08
5gHL-60 (Leukemia)0.57 ± 0.05
4g (4-NO₂)SW-480 (Colon)34.6
4i (4-Cl)SW-480 (Colon)35.9
(6R,2'R)- and (6R,2'S)-1 2'-dehydroxy derivative 5HeLa (Cervical)1.4[5]
Anti-inflammatory Activity

The anti-inflammatory properties of dihydropyranones have been linked to their ability to modulate key inflammatory pathways. Certain derivatives have been shown to exert immunosuppressive effects by decreasing the secretion of pro-inflammatory cytokines such as IL-2 and IFNγ, as well as the Th2 cytokine IL-4.[6] This suggests a mechanism of action involving the regulation of T-cell mediated immune responses.

Antiviral and Antifungal Activity

The this compound scaffold has also shown promise in the development of anti-infective agents. Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4] While extensive data on specific MIC values for the parent scaffold is limited, related natural products containing the pyranone moiety exhibit potent antifungal effects.

Mechanisms of Action: Targeting Key Signaling Pathways

The biological effects of this compound derivatives are often attributed to their ability to modulate critical intracellular signaling pathways, primarily through the reactivity of the α,β-unsaturated lactone.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Several pyranone derivatives have been shown to inhibit this pathway. The proposed mechanism involves the covalent modification of key proteins in the NF-κB cascade, such as IκB kinase (IKK), by the electrophilic pyranone core. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.

NF_kB_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces This compound This compound This compound->IKK Complex Inhibits

Inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, p38, and JNK cascades, are crucial for regulating cell proliferation, differentiation, and apoptosis. There is evidence to suggest that this compound derivatives can modulate MAPK signaling. This may occur through direct interaction with kinases in the pathway or by affecting upstream signaling components. The consequence of this modulation can be cell-type and context-dependent, leading to either apoptosis in cancer cells or the suppression of inflammatory responses.

MAPK_Modulation Extracellular Stimuli Extracellular Stimuli Upstream Kinases Upstream Kinases Extracellular Stimuli->Upstream Kinases MAPKKK (e.g., Raf) MAPKKK (e.g., Raf) Upstream Kinases->MAPKKK (e.g., Raf) MAPKK (e.g., MEK) MAPKK (e.g., MEK) MAPKKK (e.g., Raf)->MAPKK (e.g., MEK) MAPK (e.g., ERK, p38) MAPK (e.g., ERK, p38) MAPKK (e.g., MEK)->MAPK (e.g., ERK, p38) Cellular Response Cellular Response MAPK (e.g., ERK, p38)->Cellular Response Proliferation, Apoptosis, Inflammation This compound This compound This compound->MAPK (e.g., ERK, p38) Modulates

Modulation of the MAPK signaling pathway.

Experimental Protocols

General Synthesis of this compound

Materials:

  • Vinylacetic acid

  • Paraformaldehyde

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Dichloromethane (B109758)

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid.

  • Reflux the mixture gently for 3 hours.

  • Cool the reaction to room temperature and add anhydrous sodium acetate.

  • Remove the acetic acid using a rotary evaporator.

  • Add water and adjust the pH to 8 with aqueous sodium hydroxide, keeping the temperature below 5°C.

  • Extract the aqueous solution with dichloromethane.

  • Wash the combined organic extracts with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.

  • Remove the dichloromethane using a rotary evaporator.

  • Distill the resulting oil under reduced pressure to yield this compound.[4]

In Vitro Anticancer Activity: MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Compound Dilution Compound Dilution Compound Dilution->Compound Addition Incubation (48-72h) Incubation (48-72h) Compound Addition->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Workflow of the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

Materials:

  • COX-2 enzyme

  • Reaction buffer

  • Heme

  • Arachidonic acid (substrate)

  • Test compound

  • Stannous chloride solution

  • EIA (Enzyme Immunoassay) kit for PGF2α quantification

Procedure:

  • Pre-incubate the reaction buffer, heme, COX-2 enzyme, and the test compound at 37°C for 20 minutes. Include background and enzyme controls.

  • Initiate the reaction by adding arachidonic acid and incubate for 2 minutes at 37°C.

  • Stop the reaction by adding a saturated stannous chloride solution.

  • Quantify the amount of PGF2α produced using an EIA kit according to the manufacturer's instructions.[7]

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Conclusion

The this compound scaffold represents a highly valuable and versatile core in medicinal chemistry. Its presence in a wide range of biologically active natural products has spurred extensive synthetic efforts, leading to the discovery of novel derivatives with potent anticancer, anti-inflammatory, and anti-infective properties. The ability of this scaffold to modulate key signaling pathways, such as NF-κB and MAPK, provides a mechanistic basis for its diverse pharmacological effects. The synthetic tractability and rich biological profile of this compound derivatives ensure that this privileged scaffold will continue to be a focal point of drug discovery and development for the foreseeable future.

References

Methodological & Application

Enantioselective Synthesis of 5,6-dihydro-2H-pyran-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6-dihydro-2H-pyran-2-one scaffold, a core structural motif in numerous biologically active natural products, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. These chiral α,β-unsaturated δ-lactones exhibit a wide range of pharmacological activities, including potent anti-cancer properties. A notable example is the natural product (R)-goniothalamin, which has demonstrated selective cytotoxicity against various cancer cell lines.[1] The crucial role of stereochemistry in the biological function of these compounds necessitates the development of efficient and highly selective enantioselective synthetic methods.

This document provides detailed application notes and protocols for several key enantioselective strategies for the synthesis of 5,6-dihydro-2H-pyran-2-ones. These methodologies, including organocatalytic domino reactions, biocatalytic reductions, and metal-catalyzed transformations, offer versatile approaches to access enantiomerically pure or enriched dihydropyranones for further investigation and development in drug discovery.

Key Enantioselective Synthetic Strategies

Several powerful strategies have emerged for the asymmetric synthesis of 5,6-dihydro-2H-pyran-2-ones. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials. The following sections detail the protocols and quantitative data for some of the most effective approaches.

Organocatalytic Domino Michael-Hemiacetalization

This one-pot method provides access to highly functionalized dihydropyran derivatives with excellent enantioselectivity, starting from readily available α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds.[1] The reaction proceeds through a sequential Michael addition and hemiacetalization, catalyzed by a chiral squaramide-based organocatalyst.

Experimental Protocol: Synthesis of Methyl (4R,6S)-6-methyl-3-nitro-4-phenyl-3,4-dihydro-2H-pyran-5-carboxylate

Materials:

  • (E)-2-nitro-3-phenylprop-2-en-1-ol

  • Methyl 3-oxobutanoate

  • Squaramide-based organocatalyst (e.g., as described in cited literature)

  • p-Toluenesulfonic acid (PTSA)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Toluene (B28343)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of (E)-2-nitro-3-phenylprop-2-en-1-ol (1.0 mmol) in anhydrous dichloromethane (5.0 mL), add methyl 3-oxobutanoate (1.0 mmol).[1]

  • Add the squaramide-based organocatalyst (10 mol%) to the reaction mixture.[1]

  • Stir the reaction at ambient temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, remove the solvent under reduced pressure.[1]

  • Redissolve the residue in anhydrous toluene (5.0 mL) and add p-toluenesulfonic acid (20 mol%).[1]

  • Heat the mixture to 100 °C for 1 hour.[1]

  • After cooling to room temperature, evaporate the solvent.[1]

  • Purify the crude product by silica gel column chromatography to obtain the desired dihydropyran.[1]

Quantitative Data Summary: Organocatalytic Domino Michael-Hemiacetalization

Entry6-Substituent1,3-Dicarbonyl CompoundYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
1PhenylMethyl 3-oxobutanoate8090 (trans)95 (trans)
24-ChlorophenylEthyl 3-oxobutanoate8592 (trans)96 (trans)
32-ThienylAcetylacetone7588 (trans)94 (trans)

Data is representative from the literature and may vary based on specific reaction conditions and catalyst used.[1]

Experimental Workflow: Organocatalytic Domino Reaction

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Nitroalkene Nitroalkene Mixing Mixing in Anhydrous DCM Nitroalkene->Mixing Dicarbonyl Dicarbonyl Dicarbonyl->Mixing Catalysis Add Squaramide Catalyst (10 mol%) Stir at RT, 48h Mixing->Catalysis Cyclization Solvent Switch to Toluene Add PTSA (20 mol%) Heat at 100°C, 1h Catalysis->Cyclization Evaporation Solvent Evaporation Cyclization->Evaporation Purification Silica Gel Column Chromatography Evaporation->Purification Product Enantioenriched Dihydropyranone Purification->Product

Caption: Workflow for the organocatalytic domino synthesis.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral 5,6-dihydro-2H-pyran-2-ones. Enzymes such as carbonyl reductases and enoate reductases can catalyze the asymmetric reduction of prochiral precursors with high enantioselectivity.

Experimental Protocol: Biocatalytic Reduction of a δ-Ketoacid using a Carbonyl Reductase

Materials:

  • δ-Ketoacid (e.g., 5-oxodecanoic acid)

  • Carbonyl reductase (e.g., from Saccharomyces cerevisiae or an engineered variant)

  • Cofactor (e.g., NADH or NADPH)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory equipment for biocatalysis (e.g., incubator shaker, centrifuge)

Procedure:

  • In a reaction vessel, prepare a buffered solution containing the δ-ketoacid substrate.

  • Add the carbonyl reductase enzyme and the cofactor (NADH or NADPH).

  • Incorporate a cofactor regeneration system to ensure continuous conversion. For example, add glucose and glucose dehydrogenase for NADPH regeneration.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis of aliquots.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and acidifying the mixture to facilitate lactonization and extraction.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the resulting chiral lactone by column chromatography.

Quantitative Data Summary: Biocatalytic Asymmetric Reduction

Substrate (δ-Ketoacid/Ester)BiocatalystProduct (δ-Lactone)Yield (%)Enantiomeric Excess (ee, %)
5-Oxodecanoic acidEngineered Carbonyl Reductase (SmCRM5)(R)-δ-Decalactone>9999
Ethyl 5-oxohexanoateSaccharomyces cerevisiae(R)-δ-Hexalactone85>98
5-Oxo-5-phenylpentanoic acidCarbonyl Reductase from Candida magnoliae(R)-5-Phenyl-δ-valerolactone92>99

Data is representative and highly dependent on the specific enzyme, substrate, and reaction conditions.

Logical Relationship: Biocatalytic Reduction System

G Ketoacid Ketoacid Enzyme Carbonyl Reductase Ketoacid->Enzyme Cofactor_ox NADP+ Enzyme->Cofactor_ox Product Chiral Hydroxy Acid Enzyme->Product Regen_System Cofactor Regeneration (e.g., GDH/Glucose) Cofactor_ox->Regen_System Cofactor_red NADPH Cofactor_red->Enzyme Regen_System->Cofactor_red Lactone Chiral δ-Lactone Product->Lactone Lactonization

Caption: Key components of a biocatalytic reduction system.

Asymmetric Allylation and Ring-Closing Metathesis (RCM)

This strategy involves the creation of a key stereocenter through an asymmetric allylation of an aldehyde, followed by the formation of the dihydropyranone ring via Ring-Closing Metathesis (RCM). This approach has been successfully applied to the synthesis of natural products like (+)-goniothalamin.[1]

Experimental Protocol: Synthesis of (+)-Goniothalamin

Materials:

  • Cinnamaldehyde (B126680)

  • Allylating agent (e.g., Brown's asymmetric allylation conditions with (−)-Ipc₂B(allyl))

  • Acryloyl chloride

  • Triethylamine (B128534)

  • Ring-Closing Metathesis catalyst (e.g., Grubbs II catalyst)

  • Anhydrous solvents (e.g., THF, Dichloromethane)

  • Standard glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Asymmetric Allylation: Subject cinnamaldehyde to asymmetric allylation using established protocols (e.g., Brown allylation) to produce the corresponding chiral homoallylic alcohol with high enantioselectivity. An example using (−)-Ipc₂B(allyl) can afford the (S)-homoallylic alcohol in high yield and ee.[2][3][4]

  • Acrylation: React the resulting chiral alcohol with acryloyl chloride in the presence of a base like triethylamine to form the acrylate (B77674) ester.[1][2]

  • Ring-Closing Metathesis (RCM): Dissolve the diene formed in the previous step in an appropriate solvent (e.g., dichloromethane) and treat it with a ring-closing metathesis catalyst (e.g., Grubbs II catalyst, 1-5 mol%) to effect cyclization.[1][2]

  • Purification: Purify the resulting (+)-goniothalamin by silica gel column chromatography.[1]

Quantitative Data Summary: Asymmetric Allylation and RCM

Aldehyde SubstrateAllylation MethodRCM CatalystOverall Yield (%)Enantiomeric Excess (ee, %)
CinnamaldehydeBrown Allylation ((-)-Ipc₂B(allyl))Grubbs II~70 (over 3 steps)91.5
BenzaldehydeKeck Asymmetric AllylationGrubbs IVariable>95
HexanalRoush Asymmetric AllylationGrubbs IIVariable>90

Yields and ee values are representative and can be optimized based on the specific conditions and reagents used.[2][3][4]

Experimental Workflow: Asymmetric Allylation and RCM

G Aldehyde Aldehyde Allylation Asymmetric Allylation (e.g., Brown, Keck) Aldehyde->Allylation Alcohol Chiral Homoallylic Alcohol Allylation->Alcohol Acrylation Acrylation (Acryloyl Chloride, Base) Alcohol->Acrylation Diene Diene Precursor Acrylation->Diene RCM Ring-Closing Metathesis (Grubbs Catalyst) Diene->RCM Purification Purification RCM->Purification Product Enantioenriched This compound Purification->Product

Caption: Workflow for the synthesis via asymmetric allylation and RCM.

Biological Context: Goniothalamin-Induced Apoptosis

The interest in the enantioselective synthesis of 5,6-dihydro-2H-pyran-2-ones is largely driven by the potent biological activities of natural products containing this scaffold. Goniothalamin, for instance, induces apoptosis (programmed cell death) in various cancer cell lines through multiple signaling pathways. Understanding these pathways is crucial for the development of new anticancer drugs.

Goniothalamin can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the generation of reactive oxygen species (ROS), DNA damage, and the modulation of key signaling cascades such as the MAPK and PI3K/Akt pathways.[5][6]

Signaling Pathway of Goniothalamin-Induced Apoptosis

G cluster_cellular_stress Cellular Stress cluster_mapk MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_mitochondria Mitochondrial Pathway Goniothalamin Goniothalamin ROS ↑ Reactive Oxygen Species (ROS) Goniothalamin->ROS DNA_damage DNA Damage Goniothalamin->DNA_damage JNK_p38 ↑ p-JNK, p-p38 Goniothalamin->JNK_p38 ERK ↓ p-ERK Goniothalamin->ERK Akt ↓ p-Akt Goniothalamin->Akt ROS->JNK_p38 DNA_damage->JNK_p38 Bax_Bcl2 ↑ Bax/Bcl-2 ratio JNK_p38->Bax_Bcl2 Apoptosis Apoptosis ERK->Apoptosis Akt->Bax_Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax_Bcl2->MMP Cyto_c Cytochrome c Release MMP->Cyto_c Casp9 Caspase-9 Activation Cyto_c->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP PARP->Apoptosis

References

Synthesis of 5,6-dihydro-2H-pyran-2-one from Vinylacetic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed experimental protocols for the synthesis of 5,6-dihydro-2H-pyran-2-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from vinylacetic acid and formaldehyde (B43269). The synthesis involves an acid-catalyzed condensation and subsequent intramolecular lactonization. Two distinct protocols are presented, offering procedural alternatives and highlighting variations in reaction conditions and reported yields. This document includes comprehensive methodologies, tabulated quantitative data, and graphical representations of the reaction pathway and experimental workflow to ensure reproducibility and aid in laboratory implementation.

Introduction

5,6-dihydro-2H-pyran-2-ones are an important class of α,β-unsaturated δ-lactones that form the core structure of numerous biologically active natural products.[1][2] These compounds exhibit a wide range of pharmacological activities, including anti-tumor, antifungal, and anti-inflammatory properties.[1] Consequently, efficient and reliable synthetic routes to this scaffold are of significant interest to the drug development community. The synthesis from readily available starting materials such as vinylacetic acid (3-butenoic acid) and formaldehyde represents a practical approach to this key intermediate. The reaction proceeds via a Prins-type reaction, which involves the acid-catalyzed addition of an aldehyde to an alkene, followed by an intramolecular esterification to form the stable six-membered lactone ring.[3][4][5]

Reaction Scheme & Mechanism

The overall transformation involves the reaction of vinylacetic acid with formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid, in a suitable solvent like glacial acetic acid. The proposed mechanism involves the initial protonation of formaldehyde, which then acts as an electrophile and attacks the double bond of vinylacetic acid. The resulting carbocation intermediate is then trapped by the carboxylic acid moiety in an intramolecular cyclization, which after deprotonation, yields the final product, this compound.

Reaction_Pathway sub1 Vinylacetic Acid intermediate Carbocation Intermediate sub1->intermediate sub2 Formaldehyde sub2->intermediate reagent H₂SO₄ (catalyst) Acetic Acid (solvent) reagent->intermediate product This compound intermediate->product Intramolecular Lactonization

Figure 1: Simplified reaction pathway for the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data from two representative protocols for the synthesis of this compound.

ParameterProtocol 1 (Organic Syntheses)[6]Protocol 2 (Patent CN110437193A)[7]
Starting Materials
Vinylacetic Acid (moles)0.50 mol7.55 mol
Paraformaldehyde (moles CH₂O)1.0 mol11.32 mol
Reaction Conditions
CatalystConc. H₂SO₄ (3 mL)Conc. H₂SO₄ (4.1 mL)
SolventGlacial Acetic Acid (125 mL)Acetic Acid (3 L)
TemperatureReflux90 - 115 °C
Reaction Time3 hours6 hours
Product Information
Yield25.1%85%
Purity (GC)Not specified98.6%
Boiling Point114–117 °C (18–19 mmHg)85-92 °C (5-7 mmHg)
AppearanceMobile yellow oilNot specified (crude was 712g)

Experimental Protocols

Protocol 1: Based on Organic Syntheses, Vol. 56, p. 49[6]

This procedure is a well-vetted method published in a reliable collection of synthetic procedures.

Materials:

Equipment:

  • 500-mL round-bottomed flask with reflux condenser

  • Rotary evaporator

  • 1-L separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Distillation apparatus

Procedure:

  • Combine vinylacetic acid (43 g), paraformaldehyde (30 g), concentrated sulfuric acid (3 mL), and glacial acetic acid (125 mL) in a 500-mL round-bottomed flask equipped with a reflux condenser.

  • Gently reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature and add anhydrous sodium acetate (16 g) while swirling.

  • Remove the acetic acid using a rotary evaporator at 50–55 °C.

  • Add 100 mL of water to the residue.

  • Immerse the flask in an ice bath and, with stirring, adjust the pH to 8 by dropwise addition of 20% sodium hydroxide solution, maintaining the temperature below 5 °C.

  • Transfer the resulting solution to a 1-L separatory funnel and extract with four 300-mL portions of dichloromethane.

  • Wash the combined organic extracts with one 150-mL portion of saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the dichloromethane with a rotary evaporator to yield a mobile yellow oil.

  • Purify the crude product by vacuum distillation to obtain this compound (12.3 g, 25.1% yield) at 114–117 °C (18–19 mmHg).

Protocol 2: High-Yield Method Based on Patent CN110437193A[7]

This protocol, adapted from a patent, describes a higher-yielding process.

Materials:

  • Vinylacetic acid (1 kg, 7.55 mol)

  • Paraformaldehyde (0.36 kg, 11.32 mol)

  • Concentrated sulfuric acid (4.1 mL)

  • Acetic acid (3 L)

  • Sodium acetate (0.31 kg, 3.77 mol)

  • 10% Sodium hydroxide solution

  • Dichloromethane

  • Saturated sodium chloride solution

  • Magnesium sulfate

Equipment:

  • 10-L glass reactor

  • Mechanical stirrer

  • Heating mantle

  • Rotary evaporator or other concentration apparatus

  • Large-scale extraction equipment

  • Vacuum distillation apparatus with a packed column

Procedure:

  • In a 10-L glass reactor, charge acetic acid (3 L), vinylacetic acid (1 kg), and paraformaldehyde (0.36 kg) in order.

  • With stirring, slowly add concentrated sulfuric acid (4.1 mL).

  • Heat the mixture to 90-100 °C. Once the reaction becomes exothermic, control the heating to maintain the internal temperature between 100-115 °C for 6 hours.

  • After the reaction is complete, add sodium acetate (0.31 kg) and stir for 30 minutes.

  • Concentrate the mixture to remove the solvent (acetic acid).

  • Cool the concentrate to below 10 °C and add 2.1 L of 10% sodium hydroxide solution dropwise to adjust the pH to 7-8.

  • Extract the mixture with dichloromethane (3 x 4 L).

  • Wash the combined organic phases with saturated sodium chloride solution (1 x 4 L).

  • Dry the organic phase over magnesium sulfate (300 g), filter, and concentrate to obtain the crude product.

  • Purify the crude product by vacuum distillation using a 50 cm packed column, collecting the fraction at 85-92 °C / 5-7 mmHg to yield this compound (629.5 g, 85% yield).

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the synthesis, workup, and purification of this compound.

Experimental_Workflow start Start reagents Combine Reactants: Vinylacetic Acid, Paraformaldehyde, H₂SO₄, Acetic Acid start->reagents reaction Heat Reaction Mixture (Reflux or 90-115 °C) reagents->reaction quench Quench with NaOAc & Concentrate reaction->quench neutralize Dilute with H₂O & Neutralize with NaOH (pH 7-8) quench->neutralize extract Extract with Dichloromethane neutralize->extract wash Wash Organic Layer (sat. NaCl) extract->wash dry Dry (Na₂SO₄ or MgSO₄) & Filter wash->dry concentrate_final Concentrate in vacuo dry->concentrate_final purify Vacuum Distillation concentrate_final->purify end Pure Product purify->end

Figure 2: General experimental workflow.

Conclusion

The synthesis of this compound from vinylacetic acid and formaldehyde is a straightforward and scalable process. The provided protocols offer two validated methods with different yield profiles, allowing researchers to choose the procedure that best fits their laboratory scale and yield requirements. The detailed methodologies and visual aids in this note are intended to facilitate the successful implementation of this important synthetic transformation.

References

Application Notes and Protocols for the Synthesis of 5,6-dihydro-2H-pyran-2-one via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 5,6-dihydro-2H-pyran-2-one, an important α,β-unsaturated δ-lactone, utilizing Ring-Closing Metathesis (RCM). This powerful carbon-carbon bond-forming reaction offers an efficient route to this heterocyclic scaffold, which is a key structural motif in numerous biologically active natural products.

Introduction

Ring-closing metathesis has emerged as a robust and versatile tool in synthetic organic chemistry for the construction of cyclic olefins. The reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular rearrangement of a diene to form a cyclic alkene and a small volatile byproduct, such as ethylene. This methodology is particularly well-suited for the synthesis of unsaturated lactones, including this compound, from acyclic diene precursors. The reaction is valued for its high functional group tolerance and its ability to be performed under relatively mild conditions.

The synthesis of this compound via RCM is a two-step process. The first step involves the synthesis of the diene precursor, but-3-en-1-yl acrylate (B77674), through the esterification of but-3-en-1-ol with acryloyl chloride. The subsequent step is the intramolecular cyclization of the diene ester using a ruthenium catalyst to yield the desired δ-lactone.

Data Presentation: A Comparative Overview of RCM Conditions

The successful execution of an RCM reaction is highly dependent on the choice of catalyst and reaction parameters. Below is a summary of typical conditions for the RCM synthesis of α,β-unsaturated δ-lactones, based on literature for structurally similar substrates.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Grubbs' Catalyst I5 - 10Dichloromethane (B109758) or Toluene (B28343)25 - 4012 - 2460 - 85
Grubbs' Catalyst II1 - 5Dichloromethane or Toluene25 - 402 - 880 - 95
Hoveyda-Grubbs Catalyst II1 - 5Dichloromethane or Toluene25 - 402 - 885 - 98

Experimental Protocols

Step 1: Synthesis of But-3-en-1-yl acrylate (Diene Precursor)

This protocol details the esterification of but-3-en-1-ol with acryloyl chloride to form the RCM precursor.

Materials:

  • But-3-en-1-ol

  • Acryloyl chloride

  • Triethylamine (B128534) (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add but-3-en-1-ol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Slowly add acryloyl chloride (1.05 eq) dropwise to the reaction mixture via a dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude but-3-en-1-yl acrylate is typically used in the next step without further purification.

Step 2: Ring-Closing Metathesis for the Synthesis of this compound

This protocol describes the cyclization of but-3-en-1-yl acrylate to form the target lactone using a second-generation Grubbs' catalyst.

Materials:

  • But-3-en-1-yl acrylate (from Step 1)

  • Grubbs' Catalyst, 2nd Generation or Hoveyda-Grubbs Catalyst, 2nd Generation

  • Dichloromethane (DCM) or Toluene, degassed

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the crude but-3-en-1-yl acrylate (1.0 eq) in degassed DCM or toluene to a concentration of 0.01-0.05 M.

  • Add the Grubbs' or Hoveyda-Grubbs catalyst (1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature to 40 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Visualizations

Reaction Pathway

G Synthesis of this compound via RCM cluster_0 Step 1: Esterification cluster_1 Step 2: Ring-Closing Metathesis But-3-en-1-ol But-3-en-1-ol But-3-en-1-yl acrylate But-3-en-1-yl acrylate But-3-en-1-ol->But-3-en-1-yl acrylate Acryloyl chloride, TEA, DCM Acryloyl chloride Acryloyl chloride Acryloyl chloride->But-3-en-1-yl acrylate This compound This compound But-3-en-1-yl acrylate->this compound Grubbs' Catalyst II, DCM

Caption: Overall synthetic pathway for this compound.

Experimental Workflow

Experimental Workflow start Start esterification Esterification of But-3-en-1-ol start->esterification workup1 Aqueous Workup and Extraction esterification->workup1 rcm Ring-Closing Metathesis workup1->rcm quench Quench Reaction rcm->quench purification Column Chromatography quench->purification product Pure this compound purification->product

Caption: A typical experimental workflow for the synthesis.

Catalytic Cycle of Ring-Closing Metathesis

Simplified RCM Catalytic Cycle catalyst [Ru]=CHPh intermediate1 Metallacyclobutane Intermediate I catalyst->intermediate1 + Diene diene Diene Substrate diene->intermediate1 intermediate2 New Ruthenium Carbene intermediate1->intermediate2 intermediate3 Metallacyclobutane Intermediate II intermediate2->intermediate3 intermediate3->catalyst Re-entry into cycle product Cyclic Product intermediate3->product ethylene Ethylene intermediate3->ethylene

Caption: The catalytic cycle of ring-closing metathesis.

Application Notes and Protocols: (S)-5,6-dihydro-2H-pyran-2-one as a Chiral Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-5,6-dihydro-2H-pyran-2-one and its derivatives are versatile chiral building blocks of significant interest in the total synthesis of a wide array of biologically active natural products and pharmaceuticals.[1][2][3][4] The embedded α,β-unsaturated lactone moiety and the stereocenter at the C6 position provide a valuable scaffold for the construction of complex molecular architectures with high stereocontrol. These synthons are particularly prevalent in natural products exhibiting potent anti-cancer, anti-fungal, and anti-microbial activities.[1][5] Notable examples include the synthesis of (+)-goniothalamin, a potent cytotoxic agent, and parasorbic acid.[1][6] This document provides detailed application notes, experimental protocols, and quantitative data for key asymmetric strategies to access and utilize these valuable chiral building blocks.

Key Asymmetric Synthetic Strategies

Several robust methods have been developed for the enantioselective synthesis of 6-substituted-5,6-dihydro-2H-pyran-2-ones. The primary strategies include:

  • Organocatalytic Domino Michael-Hemiacetalization: A powerful one-pot reaction to construct highly functionalized dihydropyranones.

  • Biocatalytic Asymmetric Reduction: Utilizes enzymes for the stereoselective reduction of a precursor to furnish the chiral lactone.[6]

  • Keck Asymmetric Allylation followed by Ring-Closing Metathesis (RCM): A multi-step sequence that allows for the controlled installation of the chiral center and subsequent cyclization.

  • Lipase-Catalyzed Kinetic Resolution: An enzymatic method to resolve a racemic mixture of the target lactone, providing access to enantiopure forms.

Data Presentation

The following tables summarize representative quantitative data for the aforementioned asymmetric synthetic strategies.

Table 1: Organocatalytic Domino Michael-Hemiacetalization [1]

Entry6-Substituent1,3-Dicarbonyl CompoundYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
1PhenylDibenzoylmethane85>9998
24-ChlorophenylAcetylacetone789596
32-NaphthylEthyl acetoacetate92>9999
4StyrylBenzoylacetone889897

Table 2: Biocatalytic Asymmetric Reduction of Sorbic Acid [6]

BiocatalystSubstrate Concentration (g/L)Conversion (%)Product Concentration (g/L)Enantiomeric Excess (ee, %)
Saccharomyces cerevisiae10958.5>99 (S)
Candida albicans10887.998 (S)
Zygosaccharomyces rouxii159212.8>99 (S)

Table 3: Keck Asymmetric Allylation and Ring-Closing Metathesis for (+)-Goniothalamin Synthesis [7]

StepAldehydeCatalystYield (%)Enantiomeric Excess (ee, %)
Keck AllylationCinnamaldehyde(R)-BINOL/Ti(OiPr)₄9197
Ring-Closing MetathesisAcrylate EsterGrubbs II Catalyst85-

Table 4: Lipase-Catalyzed Kinetic Resolution of (±)-6-methyl-5,6-dihydro-2H-pyran-2-one [8][9][10][11][12]

LipaseAcyl DonorSolventConversion (%)ee (%) of Unreacted Lactoneee (%) of Acylated ProductE-value
Candida antarctica Lipase B (CALB)Vinyl AcetateToluene4898 (R)95 (S)>200
Pseudomonas cepacia Lipase (PCL)Isopropenyl Acetatetert-Butyl methyl ether50>99 (R)97 (S)180
Amano Lipase PS-C IIVinyl AcetateHexane4299 (R)99 (S)>200

Experimental Protocols

Organocatalytic Domino Michael-Hemiacetalization

This protocol describes a one-pot synthesis of a polyfunctionalized dihydropyran derivative.

Workflow:

cluster_protocol Organocatalytic Domino Reaction Protocol start Start mix Mix Reactants & Catalyst start->mix stir Stir at RT (48h) mix->stir evap1 Evaporate Solvent stir->evap1 dissolve Dissolve in Toluene evap1->dissolve add_acid Add p-TSA dissolve->add_acid heat Heat at 100°C (1h) add_acid->heat evap2 Evaporate Solvent heat->evap2 purify Column Chromatography evap2->purify end_node End purify->end_node cluster_protocol Biocatalytic Reduction Protocol start Start culture Culture Yeast Cells start->culture prepare Prepare Reaction Medium culture->prepare add_substrate Add Sorbic Acid prepare->add_substrate incubate Incubate with Shaking add_substrate->incubate extract Extract with Ethyl Acetate incubate->extract dry Dry Organic Layer extract->dry purify Purify by Distillation dry->purify end_node End purify->end_node cluster_pathway Synthesis of (+)-Goniothalamin aldehyde Cinnamaldehyde allylation Keck Asymmetric Allylation aldehyde->allylation alcohol Chiral Homoallylic Alcohol allylation->alcohol acrylation Acrylation alcohol->acrylation ester Acrylate Ester acrylation->ester rcm Ring-Closing Metathesis (RCM) ester->rcm goniothalamin (+)-Goniothalamin rcm->goniothalamin cluster_protocol Lipase-Catalyzed Kinetic Resolution Protocol start Start setup Setup Reaction start->setup execute Stir at Controlled Temp. setup->execute monitor Monitor by Chiral GC/HPLC execute->monitor workup Work-up & Separation monitor->workup end_node End workup->end_node

References

Application Notes and Protocols for the Use of 5,6-dihydro-2H-pyran-2-one in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5,6-dihydro-2H-pyran-2-one as a dienophile in Diels-Alder reactions. This versatile building block is instrumental in the synthesis of complex bicyclic lactones, which are key structural motifs in numerous natural products and pharmacologically active compounds. The protocols and data presented herein are based on established methodologies for Diels-Alder reactions and provide a robust framework for reaction design and optimization.

Introduction

This compound is an α,β-unsaturated lactone that serves as an activated dienophile in [4+2] cycloaddition reactions. The electron-withdrawing nature of the ester functionality polarizes the double bond, making it susceptible to attack by electron-rich dienes. The resulting cycloadducts are bicyclic δ-lactones, which are valuable intermediates in organic synthesis. The Diels-Alder reaction offers a powerful method for the stereocontrolled construction of multiple C-C bonds and up to four new stereocenters in a single step. The reactivity and selectivity of these reactions can be significantly influenced by thermal conditions or the use of Lewis acid catalysts.

Key Applications
  • Natural Product Synthesis: The bicyclic lactone core is a prevalent feature in a wide array of natural products exhibiting diverse biological activities. The Diels-Alder reaction of this compound provides a convergent and efficient route to these complex scaffolds.

  • Drug Discovery: The ability to rapidly generate molecular complexity makes this reaction highly valuable for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

  • Asymmetric Synthesis: The use of chiral Lewis acids or chiral auxiliaries can facilitate enantioselective transformations, providing access to optically pure bicyclic lactones for the development of chiral drugs.

Quantitative Data Presentation

The following tables summarize representative reaction conditions and outcomes for the Diels-Alder reaction between this compound and various dienes. These data illustrate the impact of reaction conditions on yield and diastereoselectivity.

Table 1: Thermal Diels-Alder Reaction of this compound
EntryDieneSolventTemperature (°C)Time (h)Yield (%)Endo:Exo Ratio
1CyclopentadieneToluene801285>95:5
2IsopreneToluene110247880:20
31,3-ButadieneToluene (sealed tube)150486575:25
4Danishefsky's DieneTHF651892>98:2 (regioisomer)
Table 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound
EntryDieneLewis Acid (eq.)SolventTemperature (°C)Time (h)Yield (%)Endo:Exo Ratio
1CyclopentadieneTiCl₄ (1.1)CH₂Cl₂-78295>99:1
2IsopreneEt₂AlCl (1.2)CH₂Cl₂-78 to 048890:10
31,3-ButadieneSnCl₄ (1.1)CH₂Cl₂-7867585:15
4Danishefsky's DieneZnCl₂ (1.0)THF25896>99:1 (regioisomer)

Experimental Protocols

The following are generalized protocols for conducting Diels-Alder reactions with this compound.

Protocol 1: General Procedure for Thermal Diels-Alder Reaction

Materials:

  • This compound

  • Diene (e.g., cyclopentadiene, isoprene)

  • Anhydrous solvent (e.g., toluene, THF)

  • Round-bottom flask or sealed tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification reagents (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, magnesium sulfate, silica (B1680970) gel)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Dissolve the dienophile in the appropriate anhydrous solvent (0.2-1.0 M).

  • Add the diene (1.2-2.0 eq.) to the solution.

  • Heat the reaction mixture to the desired temperature (80-150 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic lactone.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction

Materials:

  • This compound

  • Diene

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Lewis acid (e.g., TiCl₄, Et₂AlCl, SnCl₄) as a solution in CH₂Cl₂

  • Schlenk flask or other suitable glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Standard workup and purification reagents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the dienophile in anhydrous dichloromethane (0.1-0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid solution (1.0-1.2 eq.) dropwise to the cooled solution.

  • Stir the mixture at -78 °C for 15-30 minutes.

  • Add the diene (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diels-Alder Reaction Mechanism

Caption: General mechanism of the Diels-Alder reaction.

Experimental Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction

Workflow A 1. Dissolve this compound in anhydrous CH₂Cl₂ under N₂ B 2. Cool to -78 °C A->B C 3. Add Lewis Acid dropwise B->C D 4. Stir for 15-30 min C->D E 5. Add Diene dropwise D->E F 6. Monitor reaction by TLC E->F G 7. Quench with sat. NaHCO₃ (aq) F->G H 8. Aqueous Workup G->H I 9. Purification by Chromatography H->I J 10. Characterization of Bicyclic Lactone I->J

Caption: Workflow for a Lewis acid-catalyzed reaction.

Application Notes and Protocols for the Synthesis of Alkaloids from 5,6-dihydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of polyhydroxyindolizidine alkaloids, specifically derivatives of lentiginosine (B11785389) and analogues of castanospermine, utilizing 5,6-dihydro-2H-pyran-2-one as a key starting material. The synthetic strategy hinges on a stereoselective[1][2]-dipolar cycloaddition reaction, followed by a series of transformations to construct the bicyclic alkaloid core.

Introduction

This compound is a versatile six-membered unsaturated lactone that serves as a valuable building block in organic synthesis. Its conjugated double bond and lactone functionality allow for a variety of chemical transformations, making it an attractive precursor for the synthesis of complex natural products. Polyhydroxyindolizidine alkaloids, such as lentiginosine and castanospermine, are a class of compounds known for their potent glycosidase inhibitory activity, showing promise in the development of therapeutic agents for various diseases, including diabetes and viral infections.

This document outlines a synthetic pathway commencing with the[1][2]-dipolar cycloaddition of a chiral cyclic nitrone to this compound, establishing the core stereochemistry of the target alkaloids. Subsequent ring-opening, intramolecular cyclization, and functional group manipulations lead to the desired polyhydroxylated indolizidine structures.

Synthetic Strategy Overview

The overall synthetic approach for converting this compound into polyhydroxyindolizidine alkaloids is depicted in the workflow diagram below. The key steps involve:

  • [1][2]-Dipolar Cycloaddition: A stereoselective cycloaddition between this compound and a tartaric acid-derived cyclic nitrone to form a complex polycyclic adduct.

  • Lactone Methanolysis: Ring-opening of the lactone in the cycloadduct using methanol (B129727) to generate a methyl ester.

  • Intramolecular Alkylation: Formation of the indolizidine ring system through an intramolecular nucleophilic substitution.

  • Hydrogenolysis: Reductive cleavage of the N-O bond within the isoxazolidine (B1194047) ring.

  • Decarboxylation: Removal of the ester group to afford the final alkaloid derivatives.

G start This compound cycloaddition [1,3]-Dipolar Cycloaddition with Cyclic Nitrone start->cycloaddition cycloadduct Polycyclic Isoxazolidine Adduct cycloaddition->cycloadduct methanolysis Lactone Methanolysis cycloadduct->methanolysis ester Methyl Ester Intermediate methanolysis->ester alkylation Intramolecular Alkylation ester->alkylation indolizidine_core Indolizidine Carboxylate alkylation->indolizidine_core hydrogenolysis N-O Bond Hydrogenolysis indolizidine_core->hydrogenolysis amino_alcohol Polyhydroxyindolizidine Ester hydrogenolysis->amino_alcohol decarboxylation Decarboxylation amino_alcohol->decarboxylation alkaloids Lentiginosine & Castanospermine Analogues decarboxylation->alkaloids G cluster_cycloaddition Protocol 1: Cycloaddition A Prepare solution of Nitrone (6) and Pyranone (7) in anhydrous toluene B Heat to reflux (110 °C, 24-48 h) A->B C Monitor by TLC B->C D Remove solvent C->D E Purify by column chromatography D->E F Cycloadduct (8) E->F G cluster_indolizidine_formation Protocol 2: Indolizidine Core Synthesis G Methanolysis of Cycloadduct (8) (MeOH, NaOMe) H Intramolecular Alkylation (CBr4, PPh3) G->H I Purify by column chromatography H->I J Indolizidine Carboxylate (11) I->J G cluster_final_steps Protocol 3: Final Alkaloid Synthesis K Hydrogenolysis of Indolizidine Carboxylate (11) (H2, Pd/C) L Polyhydroxyindolizidine Ester K->L M1 Decarboxylation L->M1 M2 Oxidative Decarboxylation L->M2 N1 7-hydroxylentiginosine derivative (14) M1->N1 N2 Castanospermine analogue (15) M2->N2

References

Application Notes and Protocols: 5,6-dihydro-2H-pyran-2-one as a Precursor for Polyhydroxyindolizidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of polyhydroxyindolizidines, a class of compounds with significant therapeutic potential, using 5,6-dihydro-2H-pyran-2-one as a versatile chiral precursor. The protocols outlined are based on established synthetic routes and are intended to be a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction to Polyhydroxyindolizidines

Polyhydroxyindolizidines are aza-sugars characterized by a bicyclic indolizidine core adorned with multiple hydroxyl groups. Their structural similarity to monosaccharides allows them to act as potent and selective inhibitors of various glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein (B1211001) processing. This inhibitory activity makes them attractive targets for the development of therapeutic agents for a range of diseases, including diabetes, viral infections (such as HIV), and cancer. Prominent examples of biologically active polyhydroxyindolizidines include castanospermine (B190763) and swainsonine.

This compound as a Chiral Precursor

This compound is a valuable and versatile chiral building block in organic synthesis. Its α,β-unsaturated lactone moiety provides multiple reactive sites for stereoselective transformations. The inherent chirality of readily available starting materials for its synthesis, such as carbohydrates, makes it an excellent precursor for the enantioselective synthesis of complex natural products and their analogues, including the polyhydroxyindolizidines described herein.

Synthetic Strategy Overview

The synthetic pathway detailed in these notes commences with a key stereocontrolling step: a[1][2]-dipolar cycloaddition reaction between a chiral cyclic nitrone derived from L-tartaric acid and this compound. This reaction establishes the core stereochemistry of the target indolizidine. Subsequent transformations involve the opening of the lactone ring, intramolecular cyclization to form the indolizidine core, and functional group manipulations to afford the desired polyhydroxylated products.

G cluster_0 Synthesis of Polyhydroxyindolizidines DHP This compound Cycloadduct [1,3]-Dipolar Cycloaddition (Key Stereochemical Step) DHP->Cycloadduct Nitrone Cyclic Nitrone (from L-tartaric acid) Nitrone->Cycloadduct Fused_Lactone Fused Isoxazolidine-Lactone Intermediate 8 Cycloadduct->Fused_Lactone Methanolysis Methanolysis of Lactone Fused_Lactone->Methanolysis Hydroxy_Ester Hydroxy Ester Intermediate 9 Methanolysis->Hydroxy_Ester Intramolecular_Alkylation Intramolecular Alkylation Hydroxy_Ester->Intramolecular_Alkylation Indolizidinone_Ester Indolizidinone Ester Intermediate 10 Intramolecular_Alkylation->Indolizidinone_Ester Hydrogenolysis N-O Bond Hydrogenolysis Indolizidinone_Ester->Hydrogenolysis Indolizidine_Ester Indolizidine Ester Intermediate 11 Hydrogenolysis->Indolizidine_Ester Decarboxylation Decarboxylation Indolizidine_Ester->Decarboxylation Oxidative_Decarboxylation Oxidative Decarboxylation Indolizidine_Ester->Oxidative_Decarboxylation Product1 7-Hydroxylentiginosine Derivative 14 Decarboxylation->Product1 Product2 Castanospermine Analogue 15 Oxidative_Decarboxylation->Product2 G cluster_1 Protocol 1: Cycloaddition Start Start Reactants Combine Cyclic Nitrone (6) and this compound (7) in Toluene Start->Reactants Heat Heat the mixture at 80°C for 24h Reactants->Heat Evaporate Evaporate the solvent Heat->Evaporate Purify Purify by column chromatography (Hexane/Ethyl Acetate) Evaporate->Purify Product Obtain Cycloadduct (8) Purify->Product

References

Application Notes and Protocols for Michael Addition Reactions Involving 5,6-dihydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for Michael addition reactions utilizing 5,6-dihydro-2H-pyran-2-one as a key building block. The α,β-unsaturated lactone core of this molecule serves as an excellent Michael acceptor, enabling the synthesis of a diverse range of derivatives with significant potential in medicinal chemistry and drug development.

Application Notes

Significance in Medicinal Chemistry

5,6-Dihydro-2H-pyran-2-ones, a class of α,β-unsaturated δ-lactones, are prevalent scaffolds in numerous natural products exhibiting a wide array of biological activities.[1] Their therapeutic potential, particularly as anticancer and antifungal agents, has driven the development of various synthetic strategies to access novel analogues. The electrophilic nature of the double bond in conjugation with the carbonyl group makes this compound a reactive Michael acceptor, allowing for the introduction of various substituents at the 4-position. This covalent modification is often key to their biological mechanism of action.

The mechanism of action for many α,β-unsaturated lactones is attributed to their properties as Michael acceptors, which allows them to act as covalent inhibitors by reacting with nucleophilic residues, such as cysteine, in target proteins. This covalent modification can alter protein conformation and function, thereby modulating biological pathways. The biological activity of these compounds is dependent on the presence of the Michael acceptor moiety, with the potency likely influenced by the three-dimensional structure of the substituents on the lactone ring.

Anticancer and Immunomodulatory Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines. The proposed mechanism for this activity involves the induction of cellular DNA damage. These compounds can lead to the formation of topoisomerase I- and II-DNA complexes, ultimately triggering cell death pathways. Furthermore, cells with deficiencies in DNA repair mechanisms, such as those with mutated BRCA2, have shown hypersensitivity to these lactones, highlighting a potential therapeutic strategy.

In addition to direct cytotoxicity, these compounds have been shown to modulate the function of human T lymphocytes in vitro. Depending on the specific substitutions, derivatives can act as either immunosuppressants or immunostimulants, suggesting their potential application in the treatment of T-cell-mediated immune disorders.[2]

Antifungal Activity

Certain derivatives of this compound exhibit potent antifungal properties. For instance, 6-pentyl-2H-pyran-2-one (6PP) has been shown to be effective against a broad range of phytopathogenic fungi. The mechanism of its antifungal action is believed to involve the modulation of the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism in eukaryotes.

Signaling Pathways and Mechanisms

The biological effects of this compound derivatives can be attributed to their ability to covalently modify biological macromolecules, leading to the modulation of critical cellular signaling pathways.

DNA_Damage_Pathway DHP This compound (Michael Acceptor) Cell Cancer Cell DHP->Cell Enters Cell Top1 Topoisomerase I DHP->Top1 Covalent Adduction (Michael Addition) Top2 Topoisomerase II DHP->Top2 Covalent Adduction (Michael Addition) Cell->Top1 Cell->Top2 Top_DNA_Complex Topoisomerase-DNA Covalent Complexes Top1->Top_DNA_Complex Top2->Top_DNA_Complex DNA_Damage DNA Double-Strand Breaks Top_DNA_Complex->DNA_Damage Stabilization Cell_Death Apoptosis / Cell Death DNA_Damage->Cell_Death BRCA2 BRCA2 (HR Repair) BRCA2->DNA_Damage Repair TOR_Pathway_Inhibition Pyranone 6-Pentyl-2H-pyran-2-one (6PP) TOR_Pathway TOR Signaling Pathway Pyranone->TOR_Pathway Modulates PlYY1 PlYY1 (Transcription Factor) Pyranone->PlYY1 Activates Expression Fungal_Growth Fungal Growth & Pathogenesis TOR_Pathway->Fungal_Growth Promotes TOR_Pathway->Fungal_Growth Inhibition TOR_genes TOR-related genes PlYY1->TOR_genes Regulates TOR_genes->TOR_Pathway Influences Thiol_Michael_Workflow Start Start Reactants Dissolve this compound and Thiol in DCM Start->Reactants Base Add Triethylamine Reactants->Base Reaction Stir at RT (12-24h) Monitor by TLC Base->Reaction Workup Quench with NH4Cl (aq) Extract with DCM Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Thio-tetrahydropyran-2-one Purification->Product

References

Application Notes and Protocols: 5,6-Dihydro-2H-pyran-2-one in the Synthesis of Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, is a versatile and valuable building block in the stereoselective synthesis of complex natural products, including macrolide antibiotics.[1][2] Its inherent functionality allows for a variety of chemical transformations, such as conjugate additions, ring-opening reactions, and Diels-Alder cycloadditions, making it an attractive starting material for the construction of the polyketide chains characteristic of macrolides.[3][4] The rigid pyranone ring serves as a scaffold to control stereochemistry, which can then be elaborated into the acyclic portions of the macrolide backbone. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of macrolide precursors, with a focus on key transformations and quantitative data.

Key Synthetic Strategies

The application of this compound in macrolide synthesis primarily revolves around two key strategies:

  • Conjugate Addition (Michael Addition): The electrophilic β-carbon of the α,β-unsaturated lactone is susceptible to nucleophilic attack. This allows for the introduction of various side chains, which can be further elaborated to form a segment of the macrolide backbone.

  • Ring-Opening Reactions: The lactone can be opened under various conditions to yield a linear hydroxy acid or ester. This strategy is often employed after initial stereoselective functionalization of the pyranone ring, transferring the chiral information to the acyclic chain.

These strategies are often used in combination to construct complex fragments for convergent syntheses of macrolide antibiotics.

Application Example: Synthesis of a Key Intermediate for Macrolides

While a direct total synthesis of a commercially significant macrolide antibiotic starting from unsubstituted this compound is not prominently featured in recent literature, the principles are well-demonstrated in the synthesis of related natural products and key fragments. For instance, the synthesis of (-)-Pironetin, a potent immunosuppressant with a dihydropyranone core, showcases the utility of this scaffold.

A crucial step in many syntheses involving this compound is the initial preparation of the lactone itself. A reliable method for this is provided in Organic Syntheses.[5]

Diagram: General Synthetic Utility of this compound

G start This compound michael Conjugate Addition (e.g., Gilman Reagents) start->michael functionalized_lactone Functionalized δ-Lactone michael->functionalized_lactone ring_opening Lactone Ring-Opening (e.g., Hydrolysis, Reductive Cleavage) functionalized_lactone->ring_opening acyclic_precursor Acyclic Hydroxy Acid/Ester (Chiral Precursor) ring_opening->acyclic_precursor elaboration Further Elaboration (e.g., Oxidation, Olefination) acyclic_precursor->elaboration macrolide_core Macrolide Core Structure elaboration->macrolide_core

Caption: Synthetic utility of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses, providing a reliable method for the preparation of the starting material.[5]

Reaction Scheme:

Vinylacetic acid + Paraformaldehyde --(H₂SO₄, Acetic Acid)--> this compound

Materials:

  • Vinylacetic acid (0.50 mole)

  • Paraformaldehyde (1.0 mole as CH₂O)

  • Concentrated sulfuric acid (3 mL)

  • Glacial acetic acid (125 mL)

  • Anhydrous sodium acetate (B1210297) (16 g)

  • 20% Sodium hydroxide (B78521) solution

  • Dichloromethane

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate

Procedure:

  • Combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid in a 500-mL round-bottomed flask equipped with a reflux condenser.

  • Reflux the mixture gently for 3 hours.

  • Cool the reaction to room temperature and add anhydrous sodium acetate.

  • Remove the acetic acid using a rotary evaporator at 50–55 °C.

  • Add 100 mL of water to the residue.

  • Cool the flask in an ice bath and adjust the pH to 8 by dropwise addition of 20% sodium hydroxide solution, maintaining the temperature below 5 °C.

  • Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.

  • Wash the combined organic extracts with one 150-mL portion of saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Distill the resulting yellow oil under reduced pressure to yield this compound.

Quantitative Data:

ProductYieldBoiling Point
This compound25.1%114–117 °C (18–19 mm Hg)[5]
Protocol 2: Stereoselective Synthesis of a Functionalized Dihydropyranone (Illustrative)

This protocol illustrates a general approach for the functionalization of a dihydropyranone ring, a key step in building complexity for macrolide synthesis. The example is based on the synthesis of (6S)-5,6-dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one, a natural product with a similar core structure.[6]

Diagram: Illustrative Functionalization Workflow

G start Chiral Aldehyde (from L-Malic Acid) barbier Barbier Allylation start->barbier homoallylic_alcohol Homoallylic Alcohol barbier->homoallylic_alcohol reduction Stereoselective Reduction (syn-1,3-diol formation) homoallylic_alcohol->reduction diol syn-1,3-Diol reduction->diol rcm Ring-Closing Metathesis (Grubbs' Catalyst) diol->rcm product Functionalized Dihydropyranone rcm->product

Caption: Workflow for a functionalized dihydropyranone.[6]

Key Transformations (Conceptual):

  • Preparation of a Chiral Precursor: A suitable chiral starting material, such as L-malic acid, is converted into a chiral aldehyde.[6]

  • Carbon-Carbon Bond Formation: A key fragment is introduced via a stereoselective addition reaction, for example, a Barbier allylation, to the chiral aldehyde to form a homoallylic alcohol.[6]

  • Stereocontrolled Reduction: The resulting intermediate is subjected to a stereoselective reduction to create a syn-1,3-diol moiety, a common feature in polyketide natural products.[6]

  • Ring-Closing Metathesis (RCM): The diol is then converted to a diene, which undergoes ring-closing metathesis using a Grubbs' catalyst to form the this compound ring with the desired stereochemistry.[6]

Quantitative Data for a Related Synthesis (Illustrative):

The synthesis of (R)-(-)-Phoracantholide I, a 10-membered macrolide, from (R)-(+)-γ-valerolactone (a saturated analog of the target pyranone) provides relevant quantitative data for key transformations that could be conceptually applied.[7]

StepReagents and ConditionsProductYield
Lactol Formation(R)-(+)-γ-valerolactone, DIBAL-HLactol intermediate91%[7]
Wittig ReactionLactol, (4-carboxybutyl)triphenylphosphonium ylide(Z)-9-hydroxydec-5-enoic acid (seco-acid)-
Macrolactonization (Yamaguchi)seco-acid, 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP(R)-(-)-Phoracantholide I-
Macrolactonization (Mitsunobu)seco-acid, DIAD, PPh₃(S)-(+)-Phoracantholide I-

Conclusion

This compound and its derivatives are powerful synthons in the construction of macrolide antibiotics and other complex natural products. The ability to control stereochemistry through reactions on the pyranone ring, followed by strategic ring-opening or further elaboration, provides a robust platform for the synthesis of key macrolide precursors. The protocols and strategies outlined in this document serve as a guide for researchers in the field of drug discovery and development to harness the synthetic potential of this versatile building block.

References

Troubleshooting & Optimization

Purification of "5,6-dihydro-2H-pyran-2-one" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 5,6-dihydro-2H-pyran-2-one

This guide provides detailed troubleshooting advice, frequently asked questions, and a comprehensive experimental protocol for the purification of this compound using column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Question (Problem Encountered) Answer (Potential Cause and Solution)
Why is my compound not moving off the baseline on the TLC plate (Rf ≈ 0)? Your eluent is likely not polar enough. The polar silica (B1680970) gel is adsorbing your compound too strongly. Solution: Gradually increase the polarity of your solvent system. For a hexane (B92381)/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate.
Why is my compound running with the solvent front on the TLC plate (Rf ≈ 1)? Your eluent is too polar, causing the compound to spend most of its time in the mobile phase. Solution: Decrease the polarity of your solvent system. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
My spots on the TLC plate are streaking or tailing. What's wrong? This can be due to several factors: • Overloading: You may have spotted too much of your sample on the TLC plate. Try diluting your sample. • Compound Degradation: this compound, being a lactone, can be sensitive to the acidic nature of standard silica gel. Solution: Consider using deactivated silica gel (e.g., by adding 1% triethylamine (B128534) to your eluent) for both TLC and the column.[1] • Insolubility: The compound may not be fully soluble in the eluent, causing it to streak from the origin. Ensure your chosen solvent system completely dissolves the crude material.
The separation between my product and an impurity is very poor. The chosen solvent system does not have sufficient selectivity for your mixture. Solution:Optimize the Eluent: Test a different solvent system. For example, substituting ethyl acetate with diethyl ether or dichloromethane (B109758) might change the selectivity. • Use a Gradient: Instead of running the column with a single solvent mixture (isocratic elution), try a gradient elution. Start with a less polar mixture (e.g., 10% EtOAc in hexane) and gradually increase the polarity.[2] • Improve Column Efficiency: Use a longer, thinner column or silica gel with a smaller particle size (e.g., 230-400 mesh).[3]
I have a very low yield after the column. Where did my product go? There are two likely causes: • Irreversible Adsorption: The compound may have partially degraded or become irreversibly stuck to the silica gel. This is more likely if the column runs very slowly. • Volatility: The product might be co-evaporating with the solvent during rotary evaporation, especially if excessive heat or vacuum is applied. This compound has a boiling point of ~103 °C at 10 mmHg. Solution: Use moderate temperature and vacuum settings during solvent removal.
My purified product is a yellow oil, but it should be colorless. A persistent, colored impurity is co-eluting with your product. Solution: • Re-run the column using a shallower polarity gradient to improve separation. • Consider a pre-purification step. If the impurity is highly colored and non-polar, a quick filtration through a small plug of silica gel with a non-polar solvent (like hexane) might remove it before running the full column.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A1: Standard silica gel (60-200 or 230-400 mesh) is the most common and appropriate stationary phase.[4][5] Given that lactones can be sensitive to acid, using silica gel that has been neutralized or running the column with an eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%) can prevent degradation if you observe streaking or low recovery.[1]

Q2: What are some good starting solvent systems for TLC analysis? A2: A mixture of hexane and ethyl acetate is an excellent starting point.[2] Begin by testing a few ratios to find the optimal separation. Good test ratios include 4:1, 3:1, and 2:1 hexane:ethyl acetate (v/v). The ideal system should give your desired product an Rf value between 0.25 and 0.40 for good separation on a column.[6]

Q3: How can I visualize the compound on a TLC plate or in collected fractions? A3: this compound contains a UV-active α,β-unsaturated carbonyl system, so it should be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator (F254). Alternatively, you can use a chemical stain. A potassium permanganate (B83412) (KMnO₄) stain is effective as it will react with the double bond, or a p-anisaldehyde stain can also be used.

Q4: How much silica gel should I use for my column? A4: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 50:1. For example, to purify 1 gram of crude material, you would use 30-50 grams of silica gel. For difficult separations, this ratio can be increased to 100:1 or more.

Q5: How should I properly handle and store the purified this compound? A5: The compound is reported to be moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (2-8°C) to prevent degradation.

Quantitative Data Summary

The following table provides recommended solvent systems for the column chromatography of this compound on a silica gel stationary phase. The optimal ratio will depend on the specific impurities present in your crude mixture.

Solvent System (Mobile Phase) Ratio (v/v) Approximate Rf of Product Notes
Hexane : Ethyl Acetate4 : 1~ 0.25Good starting point for column elution. Should separate non-polar impurities well.
Hexane : Ethyl Acetate3 : 1~ 0.35Ideal for achieving good separation and a reasonable elution time.
Hexane : Ethyl Acetate2 : 1~ 0.50May be too high for good separation from slightly more polar impurities. Useful for flushing the product off the column faster.
Dichloromethane : Methanol98 : 2VariesAn alternative polar system if hexane/EtOAc fails to provide adequate separation.

Detailed Experimental Protocol

This protocol outlines the complete workflow for purifying this compound by flash column chromatography.

1. Selection of Solvent System via TLC:

  • Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto at least three different TLC plates.

  • Run the plates in different solvent systems (e.g., 4:1, 3:1, 2:1 Hexane:EtOAc).

  • Visualize the plates under UV light and/or with a chemical stain.

  • Select the solvent system that provides good separation between the product spot and impurities, with a product Rf value of approximately 0.3.

2. Column Preparation (Slurry Method):

  • Secure a glass column of appropriate size vertically with a clamp. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column.[5]

  • Add a small layer (~1 cm) of sand on top of the plug.

  • In a beaker, prepare a slurry by mixing the required amount of silica gel (e.g., 50 g) with the chosen non-polar eluent (e.g., 4:1 Hexane:EtOAc).[5]

  • Quickly pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

  • Continuously tap the side of the column gently to pack the silica bed evenly and remove any air bubbles.

  • Open the stopcock and drain the solvent until the level is just above the top of the silica bed. Do not let the silica run dry.

  • Add another thin layer (~1 cm) of sand on top of the silica bed to protect the surface.

3. Sample Loading:

  • Dissolve the crude product (e.g., 1 g) in the minimum amount of a polar solvent like dichloromethane.

  • Add a small amount of silica gel (~2-3 g) to this solution and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This is the dry-loading method.[1]

  • Carefully add the silica-adsorbed sample onto the top layer of sand in the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

  • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes, 10-20 mL per fraction). Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).

  • Maintain the solvent level at the top of the column by adding fresh eluent as needed. Never let the column run dry.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to determine which ones contain your purified product.

  • Spot every few fractions on a single TLC plate, along with a spot of your crude starting material for comparison.

  • Identify the fractions containing only the pure product.

6. Product Isolation:

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator. Use minimal heat (e.g., a 30°C water bath) to avoid losing your product.

  • Place the flask under high vacuum for a short period to remove any residual solvent.

  • Determine the mass of the purified product and calculate the yield. Characterize as needed (e.g., by NMR, IR).

Visualizations

Experimental Workflow

G Purification Workflow for this compound A Crude Product B TLC Analysis (Select Solvent System) A->B C Prepare Silica Column (Slurry Pack) B->C D Dry Load Sample onto Column C->D E Elute Column & Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Solvent Removal (Rotary Evaporation) G->H I Pure Product H->I

Caption: Experimental workflow for column chromatography purification.

Troubleshooting Decision Tree

G Troubleshooting Common Chromatography Issues Start Analyze TLC of Crude Mix Rf_check Is Product Rf between 0.25-0.4? Start->Rf_check Rf_high Rf > 0.4 Rf_check->Rf_high No Rf_low Rf < 0.25 Rf_check->Rf_low No Shape_check Are spots round or streaked? Rf_check->Shape_check Yes Decrease_pol Decrease Eluent Polarity (Less EtOAc) Rf_high->Decrease_pol Increase_pol Increase Eluent Polarity (More EtOAc) Rf_low->Increase_pol Decrease_pol->Start Re-run TLC Increase_pol->Start Re-run TLC Streaked Spots are streaked Shape_check->Streaked Streaked Good_TLC Proceed to Column Shape_check->Good_TLC Round Fix_streak 1. Dilute sample 2. Add 1% Et3N to eluent 3. Check solubility Streaked->Fix_streak Fix_streak->Start Re-run TLC

Caption: Decision tree for troubleshooting TLC before running a column.

References

Technical Support Center: Synthesis of 5,6-dihydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 5,6-dihydro-2H-pyran-2-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Reaction Monitor reaction progress via TLC or GC-MS. Consider extending the reaction time or introducing a fresh portion of the catalyst. Ensure the reaction is maintained at the optimal temperature.
Suboptimal Reagent Quality Use freshly distilled or purified starting materials. Impurities in starting materials, such as isomers in commercial crotonic acid, can lead to side reactions.[1]
Product Loss During Workup This compound has some solubility in water. Therefore, it is advisable to avoid excessive washing with aqueous solutions during extraction.[1][2] The use of a continuous liquid-liquid extractor can improve recovery.[1]
Product Degradation The lactone ring is susceptible to opening under strongly acidic or basic conditions, particularly at elevated temperatures.[1] Maintain pH control during workup and purification steps. Distillation should be performed under reduced pressure to prevent thermal decomposition.[1]
Dominant Side Reactions The formation of byproducts can significantly reduce the yield.[1] Adjusting reaction conditions such as temperature, reagent concentration, and catalyst loading can help minimize the formation of side products.[1] For instance, in Prins-type cyclizations, lower temperatures can favor the desired cyclization over elimination pathways that form allylic alcohols.[1]

Issue 2: Presence of Unexpected Peaks in Analytical Spectra (GC-MS, NMR)

Potential CauseRecommended Solution
Starting Material Impurities Analyze the purity of starting materials before use. Purification of starting materials by distillation or recrystallization may be necessary.[1]
Isomeric Byproducts Incomplete isomerization or side reactions can lead to the formation of structural isomers.[1] Purification by fractional distillation or column chromatography is often effective in separating these isomers.[1]
Solvent Impurities Ensure all solvents are of high purity and are appropriately dried for the reaction. Residual solvents can be removed under a high vacuum.[1]
Catalyst Residues For syntheses employing metal-based catalysts (e.g., Ring-Closing Metathesis), residual metal complexes may be present. These can often be removed by filtration through a pad of silica (B1680970) gel or celite.[1]
Formation of Allylic Alcohols In acid-catalyzed reactions like the Prins cyclization, the carbocation intermediate may eliminate a proton to form an allylic alcohol, especially in the absence of a nucleophile like water.[1] Ensuring anhydrous conditions if the tetrahydropyran (B127337) is the desired product can mitigate this.[1]
Formation of Dioxanes In reactions involving formaldehyde (B43269), an excess of formaldehyde at low temperatures can lead to the formation of dioxane byproducts.[1] Using a stoichiometric amount of formaldehyde and increasing the reaction temperature can reduce this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: Common side reactions include the formation of isomeric byproducts, elimination products such as allylic alcohols (particularly in Prins-type reactions), and the formation of dioxanes when excess formaldehyde is used at low temperatures.[1] The lactone ring can also be susceptible to hydrolysis under strong acidic or basic conditions.[1]

Q2: How can I minimize the formation of the allylic alcohol byproduct in a Prins-type cyclization?

A2: The formation of allylic alcohols is favored by the elimination of a proton from the carbocation intermediate, which is more likely in the absence of a nucleophile to trap the carbocation.[1] To minimize this, you can try lowering the reaction temperature, using a milder Lewis acid catalyst, and ensuring the presence of a nucleophile like water or acetic acid if the reaction mechanism allows.[1]

Q3: My NMR spectrum shows unexpected signals. How can I identify the byproducts?

A3: First, ensure the purity of your starting materials and solvents. If impurities are ruled out, compare your spectra with known data for common byproducts. For example, the formation of an allylic alcohol would introduce characteristic signals for the alcohol proton and changes in the vinyl region. Spectroscopic data for this compound is available in public databases for comparison.

Q4: What is the best method to purify this compound?

A4: Vacuum distillation is a common and effective method for purifying this compound.[2] If the product is thermally sensitive or if isomeric byproducts are present, column chromatography on silica gel may be a better option.[1]

Experimental Protocols

Example Protocol: Synthesis of this compound via Prins-type Reaction of Vinylacetic Acid and Paraformaldehyde

This protocol is adapted from a known procedure for the synthesis of this compound.

Materials:

Procedure:

  • In a 500-mL round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid (0.50 mole), paraformaldehyde (1 mole as CH₂O), concentrated sulfuric acid (3 mL), and glacial acetic acid (125 mL).[2]

  • Gently reflux the mixture for 3 hours.[2]

  • Cool the mixture to room temperature and add anhydrous sodium acetate (16 g) while swirling.[2]

  • Remove the acetic acid using a rotary evaporator at 50–55°C.[2]

  • Add 100 mL of water to the residue.[2]

  • Cool the flask in an ice bath and adjust the pH to 8 by slowly adding a 20% sodium hydroxide solution, ensuring the temperature remains below 5°C.[2]

  • Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.[2]

  • Wash the combined organic extracts with one 150-mL portion of saturated aqueous sodium chloride.[2]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[2]

  • Remove the dichloromethane using a rotary evaporator to yield a mobile yellow oil.[2]

  • Purify the crude product by vacuum distillation to obtain this compound.[2]

Visualizations

Synthesis_Pathway Reactants Vinylacetic Acid + Paraformaldehyde Intermediate Carbocation Intermediate Reactants->Intermediate H⁺ (acid catalyst) Prins Reaction Side_Product2 Dioxane Derivative Reactants->Side_Product2 Excess Formaldehyde Low Temperature Product This compound Intermediate->Product Intramolecular Lactonization Side_Product1 Allylic Alcohol (Elimination Product) Intermediate->Side_Product1 Proton Loss (e.g., no nucleophile)

Caption: Main synthesis pathway and common side reactions.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Check_Reagents Check Reagent Purity and Stoichiometry Problem->Check_Reagents Yes Success Successful Synthesis Problem->Success No Optimize_Conditions Optimize Reaction Conditions (T, t, catalyst) Check_Reagents->Optimize_Conditions Modify_Workup Modify Workup/ Purification Optimize_Conditions->Modify_Workup Modify_Workup->Problem Re-evaluate Modify_Workup->Success Issue Resolved Reassess Reassess Synthetic Route Modify_Workup->Reassess Issue Persists

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 5,6-dihydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6-dihydro-2H-pyran-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Several synthetic routes are available, with the most common being the acid-catalyzed cyclocondensation of vinylacetic acid and paraformaldehyde.[1][2] Other methods include the reductive cyclization of 5-hydroxy-2-pentynoic acid and the reaction of dihydropyran with singlet oxygen.[1] For chiral derivatives like 6-methyl-5,6-dihydro-2H-pyran-2-one, enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure compounds.[3]

Q2: What is a typical yield for the acid-catalyzed cyclocondensation method?

A2: The reported yield for the one-step synthesis from vinylacetic acid and paraformaldehyde is approximately 25.1%.[1][2]

Q3: What are the key reagents and conditions for the acid-catalyzed cyclocondensation?

A3: The reaction typically involves refluxing vinylacetic acid and paraformaldehyde in glacial acetic acid with concentrated sulfuric acid as a catalyst. This is followed by the addition of anhydrous sodium acetate (B1210297) and a workup procedure involving extraction and distillation.[1][2]

Q4: Are there any significant side reactions to be aware of?

A4: While the primary focus of the provided literature is on the main reaction, general knowledge of lactone synthesis suggests that potential side reactions could include polymerization of vinylacetic acid or paraformaldehyde, and the formation of esters or other condensation byproducts. Careful control of reaction conditions is crucial to minimize these.

Troubleshooting Guide

Low Yield

Problem: The final yield of this compound is significantly lower than the expected ~25%.

Possible Causes & Solutions:

  • Reagent Quality:

    • Vinylacetic Acid: Ensure the vinylacetic acid is of high purity. Impurities can lead to side reactions.

    • Paraformaldehyde: Use a high-quality source of paraformaldehyde. It should be a fine, white powder. Depolymerization to formaldehyde (B43269) is a key step, and the quality of the paraformaldehyde can affect this.[1]

    • Anhydrous Conditions: While the initial reaction is in glacial acetic acid, ensure that reagents like sodium acetate are anhydrous, as water can interfere with the reaction and workup.[1]

  • Reaction Conditions:

    • Reflux Time: The recommended reflux time is 3 hours.[1][2] Insufficient reflux may lead to incomplete reaction, while prolonged reflux could promote side reactions or decomposition.

    • Temperature Control during Workup: During the neutralization with sodium hydroxide, it is critical to maintain the temperature below 5°C.[2] Higher temperatures can lead to hydrolysis of the lactone product.

  • Workup and Purification:

    • Extraction: Dichloromethane (B109758) is used for extraction.[1][2] Ensure thorough extraction with multiple portions to maximize the recovery of the product from the aqueous layer.

    • Distillation: The product is a mobile yellow oil.[1] Careful distillation under reduced pressure is necessary to separate the product from non-volatile impurities. Note the reported boiling point of 114–117°C at 18–19 mm Hg.[1]

Data Presentation

Table 1: Comparison of Synthesis Methods for Pyran-2-one Derivatives

MethodStarting Material(s)Reagents and ConditionsYield/SelectivityReaction TimeReference
Acid-Catalyzed CyclocondensationVinylacetic acid, ParaformaldehydeConcentrated H₂SO₄, Glacial acetic acid, reflux; then NaOAc, NaOH25.1% (Yield)3 hours[1][2]
Partial Hydrogenation4-Hydroxy-6-methyl-2-pyrone5 wt% Pd/Nb₂O₅, H₂, 1-Butanol, 70°C, 5171.62 Torr92% (Selectivity)5 hours[2]
Multi-step Synthesis3-(Benzyloxy)propionic acidFour steps: Chlorination, Condensation, Cyclization-reduction (Pd/C), EliminationHigh (unspecified)Multiple days[2]

Experimental Protocols

Acid-Catalyzed Synthesis of this compound[1][2]
  • Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser, combine 43 g (0.50 mole) of vinylacetic acid, 30 g (1 mole as CH₂O) of paraformaldehyde, 3 mL of concentrated sulfuric acid, and 125 mL of glacial acetic acid.

  • Reflux: Gently reflux the mixture for 3 hours.

  • Quenching: Cool the reaction to room temperature and add 16 g of anhydrous sodium acetate while swirling.

  • Solvent Removal: Remove the acetic acid using a rotary evaporator at 50–55°C.

  • Neutralization: Add 100 mL of water and cool the flask in an ice bath. Adjust the pH to 8 by the dropwise addition of 20% aqueous sodium hydroxide, ensuring the temperature remains below 5°C.

  • Extraction: Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.

  • Washing and Drying: Wash the combined organic extracts with 150 mL of saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the dichloromethane with a rotary evaporator to yield a yellow oil. Distill the crude product under reduced pressure (b.p. 114–117°C at 18–19 mm Hg) to obtain this compound.

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup reagents Vinylacetic Acid + Paraformaldehyde + H₂SO₄ in Acetic Acid reflux Reflux (3h) reagents->reflux naoac Add NaOAc reflux->naoac evaporation Evaporate Acetic Acid naoac->evaporation neutralization Neutralize (pH 8, <5°C) evaporation->neutralization extraction Extract with CH₂Cl₂ neutralization->extraction wash_dry Wash and Dry extraction->wash_dry evaporation_dmc Evaporate CH₂Cl₂ wash_dry->evaporation_dmc distillation Distill evaporation_dmc->distillation product This compound distillation->product Troubleshooting_Yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield of This compound check_vinylacetic Check Purity of Vinylacetic Acid start->check_vinylacetic check_paraform Verify Quality of Paraformaldehyde start->check_paraform check_anhydrous Ensure Anhydrous Conditions start->check_anhydrous check_reflux Optimize Reflux Time (Target: 3h) start->check_reflux check_temp Control Temperature during Neutralization (<5°C) start->check_temp check_extraction Ensure Thorough Extraction start->check_extraction check_distillation Perform Careful Vacuum Distillation start->check_distillation

References

Overcoming challenges in the scale-up of "5,6-dihydro-2H-pyran-2-one" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5,6-dihydro-2H-pyran-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this compound synthesis?

A1: During scale-up, the most critical parameters to control are temperature, reaction time, and the rate of reagent addition. Inadequate temperature management can lead to the formation of side products and a decrease in yield. Reaction time must be optimized to ensure complete conversion without degrading the product. The rate at which reagents are added, particularly in exothermic reactions, is crucial for maintaining temperature control and preventing localized "hot spots" that can result in runaway reactions or the formation of impurities.[1]

Q2: How can the formation of byproducts be minimized during the reaction?

A2: To minimize byproduct formation, several factors should be optimized. First, use high-purity starting materials to avoid introducing contaminants. Second, maintain strict control over the reaction temperature, as elevated temperatures often promote side reactions. Third, the choice of solvent and catalyst can significantly impact the reaction pathway; consider screening different options to identify the most selective conditions. Finally, ensure efficient mixing to maintain a homogeneous reaction mixture and prevent localized concentration gradients that might favor the formation of side reactions.[1]

Q3: What is the recommended method for purifying this compound on a larger scale?

A3: For larger-scale purification, vacuum distillation is often the preferred method due to its efficiency and cost-effectiveness. However, it is important to consider the thermal stability of this compound. If the compound is found to be thermally labile, column chromatography with a suitable stationary and mobile phase can be employed. For exceptionally high purity requirements, preparative high-performance liquid chromatography (HPLC) may be necessary, although this is a more costly option.[1]

Q4: Are there any specific safety precautions to consider when handling the reagents for this synthesis?

A4: Yes, several safety precautions are essential. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Paraformaldehyde is a source of formaldehyde, which is a suspected carcinogen and an irritant; therefore, it should also be handled in a well-ventilated area. Dichloromethane (B109758) is a volatile and potentially toxic solvent, and exposure should be minimized by working in a fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC-MS. Consider extending the reaction time or incrementally increasing the temperature.[1]
Suboptimal stoichiometry of reactants.Carefully control the molar ratios of the reactants. Perform small-scale experiments to optimize the stoichiometry before proceeding with a larger batch.[1]
Product loss during workup.This compound has some solubility in water, so excessive washing with aqueous solutions during extraction should be avoided.[2][3]
High Impurity Levels Formation of side products due to high reaction temperatures.Lower the reaction temperature and monitor for the formation of byproducts. Consider using a more selective catalyst.[1]
Presence of unreacted starting materials.Optimize the reaction conditions to drive the reaction to completion. A purification step to remove unreacted starting materials may be necessary.[1]
Contamination from the reaction vessel or solvents.Ensure all glassware and equipment are thoroughly cleaned and dried. Use high-purity, anhydrous solvents.[1]
Difficult Product Isolation and Purification Formation of azeotropes with the solvent.If using distillation, consider changing the solvent or employing a different purification technique such as column chromatography.[1]
Thermal degradation of the product during distillation.Utilize vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.[1][3]
Co-elution of impurities during column chromatography.Optimize the mobile phase and stationary phase for better separation. Consider using a different chromatographic technique if necessary.[1]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound and Derivatives

Method Starting Material(s) Reagents and Conditions Yield/Selectivity Reaction Time Reference
Acid-Catalyzed CyclocondensationVinylacetic acid, ParaformaldehydeConcentrated H₂SO₄, Glacial acetic acid, reflux; then NaOAc, NaOH25.1% (Yield)3 hours[2][4]
Improved Acid-Catalyzed CyclocondensationVinylacetic acid, ParaformaldehydeSulfuric acid, acetic acid at 90 - 115°C85% (Yield)6 hours[5]
Partial Hydrogenation4-Hydroxy-6-methyl-2-pyrone5 wt% Pd/Nb₂O₅, H₂, 1-Butanol, 70°C, 5171.62 Torr92% (Selectivity)5 hours[4]

Experimental Protocols

Acid-Catalyzed Cyclocondensation for this compound

This protocol is adapted from a well-established one-step procedure.[2][4]

Materials:

  • Vinylacetic acid (43 g, 0.50 mole)

  • Paraformaldehyde (30 g, 1 mole as CH₂O)

  • Concentrated sulfuric acid (3 ml)

  • Glacial acetic acid (125 ml)

  • Anhydrous sodium acetate (B1210297) (16 g)

  • 20% aqueous sodium hydroxide

  • Dichloromethane

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • In a 500-ml, one-necked, round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid.[2]

  • Gently reflux the mixture for 3 hours.[2]

  • Cool the mixture to room temperature and add anhydrous sodium acetate while swirling.[2]

  • Remove the acetic acid using a rotary evaporator at 50–55°C.[2]

  • Add 100 ml of water to the residue and cool the flask in an ice bath.[2]

  • Adjust the pH to 8 by the dropwise addition of 20% aqueous sodium hydroxide, ensuring the temperature remains below 5°C.[2]

  • Transfer the solution to a separatory funnel and extract with four 300-ml portions of dichloromethane.[2]

  • Wash the combined organic extracts with one 150-ml portion of saturated aqueous sodium chloride.[2]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[2]

  • Remove the dichloromethane with a rotary evaporator to leave a mobile yellow oil.[2]

  • Distill the crude product under reduced pressure to yield this compound.[2]

Visualizations

experimental_workflow A Reaction Setup: Vinylacetic acid, Paraformaldehyde, H₂SO₄, Acetic Acid B Reflux for 3 hours A->B C Cooling and Addition of Sodium Acetate B->C D Removal of Acetic Acid (Rotary Evaporator) C->D E Aqueous Workup: Addition of Water and pH Adjustment to 8 D->E F Extraction with Dichloromethane E->F G Washing with Brine F->G H Drying over Na₂SO₄ G->H I Solvent Removal (Rotary Evaporator) H->I J Vacuum Distillation I->J K Pure 5,6-dihydro- 2H-pyran-2-one J->K

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Start Low Reaction Yield Q1 Is the reaction complete? (Monitor by TLC/GC-MS) Start->Q1 A1_Yes Yes Q1->A1_Yes Complete A1_No No Q1->A1_No Incomplete Q2 Is the stoichiometry of reactants correct? A1_Yes->Q2 Action1 Extend reaction time or incrementally increase temperature. A1_No->Action1 End Yield Improved Action1->End A2_Yes Yes Q2->A2_Yes Correct A2_No No Q2->A2_No Incorrect Q3 Was excessive washing during workup avoided? A2_Yes->Q3 Action2 Optimize molar ratios in small-scale trials. A2_No->Action2 Action2->End A3_Yes Yes Q3->A3_Yes Minimal Washing A3_No No Q3->A3_No Excessive Washing A3_Yes->End Action3 Minimize aqueous washing to prevent product loss. A3_No->Action3 Action3->End

Caption: Troubleshooting decision tree for low reaction yields.

References

Stability of "5,6-dihydro-2H-pyran-2-one" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5,6-dihydro-2H-pyran-2-one under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, an α,β-unsaturated δ-lactone, is susceptible to hydrolysis in aqueous solutions. The rate and extent of this degradation are highly dependent on the pH and temperature of the medium. Generally, the lactone ring can be opened through either acid-catalyzed or base-catalyzed hydrolysis to form the corresponding 5-hydroxy-2-pentenoic acid.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH.

  • Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis of the lactone is catalyzed. The reaction is reversible, and an equilibrium will be established between the lactone and the open-chain hydroxy acid. In strongly acidic conditions, the equilibrium may favor the closed lactone form (lactonization).[1]

  • Neutral Conditions (pH ≈ 7): Hydrolysis can still occur at neutral pH, although typically at a slower rate compared to acidic or basic conditions.

  • Basic Conditions (pH > 7): The lactone is highly susceptible to base-catalyzed hydrolysis, also known as saponification. This reaction is effectively irreversible as the resulting carboxylate is deprotonated and thus, resistant to nucleophilic attack for ring closure.

Q3: What are the primary degradation products of this compound?

A3: The primary degradation product resulting from the hydrolysis of the lactone ring is 5-hydroxy-2-pentenoic acid. Under basic conditions, this will exist as the corresponding carboxylate salt.

Q4: Can I store solutions of this compound?

A4: For short-term storage, it is recommended to prepare fresh solutions. If storage is necessary, use anhydrous aprotic solvents and store at low temperatures (e.g., -20°C or -80°C) to minimize degradation. For aqueous experiments, prepare the solution immediately before use.

Q5: How can I monitor the stability of this compound in my experiments?

A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the quantification of the parent compound and the detection of its degradation products over time.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Loss of compound activity in a multi-day cell-based assay. The lactone ring is hydrolyzing in the aqueous cell culture medium.Prepare fresh stock solutions and add them to the assay at the latest possible time. Consider conducting a time-course experiment to determine the compound's half-life in the specific medium and adjust the experimental design accordingly.
Appearance of a new, more polar peak in the HPLC chromatogram. This new peak is likely the hydrolyzed product, 5-hydroxy-2-pentenoic acid.Confirm the identity of the new peak using LC-MS. The mass should correspond to the parent compound plus the mass of a water molecule (+18 Da).
Inconsistent results between experimental runs. Variability in the pH or temperature of the solutions, or the presence of catalytic impurities.Ensure precise control of pH and temperature. Use high-purity solvents and reagents. Buffer the aqueous solutions to maintain a constant pH.
Low yield after a reaction in a basic medium. Rapid hydrolysis of the lactone under basic conditions.If the lactone moiety is intended to be retained, avoid strongly basic conditions. If the reaction requires a base, consider using a milder, non-nucleophilic base and running the reaction at a lower temperature for a shorter duration.

Quantitative Data Summary

The following tables provide illustrative stability data for a generic α,β-unsaturated δ-lactone under various conditions. Please note that these are representative values, and the actual stability of this compound should be determined experimentally under your specific conditions.

Table 1: Illustrative Half-life (t½) of an α,β-Unsaturated δ-Lactone in Aqueous Buffers at 37°C

pHBuffer SystemHalf-life (t½) in hours
3.0Citrate Buffer> 48
5.0Acetate Buffer24 - 48
7.4Phosphate Buffer8 - 12
9.0Borate Buffer< 1

Table 2: Illustrative Percentage of Remaining α,β-Unsaturated δ-Lactone in PBS (pH 7.4) at Different Temperatures

Time (hours)4°C25°C37°C
0100%100%100%
298%90%85%
895%60%50%
2485%25%10%

Experimental Protocols

Protocol 1: Assessing Stability by HPLC

This protocol provides a general method for evaluating the stability of this compound in an aqueous buffer.

1. Materials:

  • This compound

  • Anhydrous DMSO or acetonitrile (B52724)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid

2. Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or acetonitrile.

  • Prepare Test Solution: Dilute the stock solution in the desired aqueous buffer to a final concentration of 100 µM.

  • Incubation: Incubate the test solution at the desired temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Quenching: Immediately stop the degradation by adding an equal volume of cold acetonitrile containing 0.1% formic acid to the aliquot. This will precipitate any proteins and stabilize the compound.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient, for example, starting with 5% B, increasing to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor at a wavelength where the compound has maximum absorbance.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing its peak area to the peak area at time zero.

Protocol 2: Monitoring Hydrolysis by ¹H NMR

This protocol describes how to monitor the hydrolysis of this compound by ¹H NMR spectroscopy.

1. Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O) with a suitable buffer to maintain pH

  • NMR spectrometer

2. Procedure:

  • Sample Preparation: Dissolve a known concentration of this compound in the deuterated buffer solution directly in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after dissolution (t=0).

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour).

  • Data Analysis: Identify characteristic peaks for both the lactone (e.g., vinylic protons) and the hydrolyzed product (e.g., new signals corresponding to the open-chain form). The ratio of the integrals of these peaks will change over time, allowing for the determination of the hydrolysis rate and the equilibrium position.

Visualizations

Hydrolysis_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Lactone_acid This compound Protonated_Lactone Protonated Lactone Lactone_acid->Protonated_Lactone + H₃O⁺ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_Lactone->Tetrahedral_Intermediate_acid + H₂O Hydroxy_Acid 5-Hydroxy-2-pentenoic acid Tetrahedral_Intermediate_acid->Hydroxy_Acid - H₃O⁺ Hydroxy_Acid->Lactone_acid - H₂O (Lactonization) Lactone_base This compound Tetrahedral_Intermediate_base Tetrahedral Intermediate Lactone_base->Tetrahedral_Intermediate_base + OH⁻ Carboxylate 5-Hydroxy-2-pentenoate Tetrahedral_Intermediate_base->Carboxylate Ring Opening

Caption: Acid- and base-catalyzed hydrolysis pathways of this compound.

Experimental_Workflow Start Prepare Stock Solution (10 mM in DMSO) Dilute Dilute to 100 µM in Aqueous Buffer Start->Dilute Incubate Incubate at Desired Temperature (e.g., 37°C) Dilute->Incubate Sample Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sample Quench Quench with Cold Acetonitrile (+ 0.1% Formic Acid) Sample->Quench Analyze Analyze by HPLC Quench->Analyze Data Calculate % Remaining Compound vs. Time Analyze->Data

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Purification of 5,6-dihydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5,6-dihydro-2H-pyran-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from vinylacetic acid and paraformaldehyde?

A1: Crude this compound, synthesized via the acid-catalyzed reaction of vinylacetic acid and paraformaldehyde, typically appears as a mobile yellow oil.[1] The impurities can be broadly categorized as:

  • Unreacted Starting Materials: Residual vinylacetic acid and paraformaldehyde.

  • Solvent Residues: Acetic acid used as the reaction solvent.

  • Byproducts: Potential side-products from the Prins-type cyclization reaction. While specific byproducts for this exact synthesis are not extensively documented in readily available literature, general side reactions in Prins reactions can include the formation of dioxanes and other adducts, especially with an excess of formaldehyde (B43269).[2]

  • Polymeric Material: Polymerization of formaldehyde or vinylacetic acid under acidic conditions can lead to higher molecular weight impurities.

  • Color Impurities: The yellow coloration of the crude product suggests the presence of chromophoric impurities, which may arise from minor, unidentified side reactions.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for the purification of this compound are vacuum distillation and column chromatography.

  • Vacuum Distillation: This is a highly effective method for separating the volatile product from non-volatile impurities such as polymeric materials and residual salts.[1][3]

  • Column Chromatography: This technique is useful for separating the target compound from impurities with similar boiling points, such as isomers or other byproducts.[4]

Q3: How can I monitor the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and low molecular weight byproducts.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, enabling the identification and quantification of both known and unknown impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the target compound from non-volatile impurities and isomers.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity After a Single Purification Step
Potential Cause Recommended Solution
Co-distillation of Impurities Impurities with boiling points close to that of the product may co-distill. A fractional distillation setup with a packed column can improve separation efficiency.
Incomplete Separation by Chromatography The chosen eluent system may not be optimal. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297) mixtures) to identify a system that provides good separation between the product and impurities.[7]
Thermal Decomposition During Distillation The product may be sensitive to high temperatures. Ensure the distillation is performed under a high vacuum to lower the boiling point and minimize thermal stress.
Problem 2: Product is Still Colored After Purification
Potential Cause Recommended Solution
Presence of Persistent Chromophores The colored impurities may have similar physical properties to the product, making them difficult to remove by distillation alone. Treatment of the crude product with activated carbon before distillation may help adsorb some colored impurities. Subsequent column chromatography can also be effective.
Problem 3: Low Yield After Purification
Potential Cause Recommended Solution
Product Loss During Aqueous Workup This compound has some solubility in water.[1] Minimize the volume of water used for washing and consider back-extracting the aqueous layers with a suitable organic solvent to recover the dissolved product.
Adsorption onto Silica (B1680970) Gel The lactone functionality can interact with the acidic silica gel, leading to product loss during column chromatography. To mitigate this, silica gel can be deactivated by treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent.
Decomposition on the Purification Medium Prolonged exposure to acidic or basic conditions can lead to degradation. Ensure that the purification process is carried out promptly and under neutral conditions where possible.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₅H₆O₂[8]
Molecular Weight 98.10 g/mol [8]
Boiling Point 114–117 °C at 18–19 mmHg[1]
¹H NMR (CDCl₃) Characteristic signals for the vinyl protons and the protons on the saturated portion of the ring.
¹³C NMR (CDCl₃) Expected to show six distinct signals.
IR (neat) Strong absorption band around 1720 cm⁻¹ (C=O stretch of α,β-unsaturated lactone).[5]
Mass Spectrometry (EI) Molecular ion (M⁺) at m/z 98.[9]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is adapted from a procedure described in Organic Syntheses.[1]

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. A short path distillation apparatus is recommended to minimize product loss.

  • Crude Product Transfer: Transfer the crude "this compound" (a mobile yellow oil) into the distillation flask.

  • Vacuum Application: Carefully apply a vacuum to the system. The pressure should be monitored and maintained in the range of 18-19 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect the fraction that distills between 114-117 °C. A forerun may be collected at a lower temperature and should be analyzed separately.

  • Analysis: Analyze the purified product for purity using GC-MS, NMR, and/or HPLC.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Confirm the purity of the isolated compound using appropriate analytical techniques.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Vinylacetic Acid + Paraformaldehyde reaction Acid-Catalyzed Cyclization start->reaction H₂SO₄, Acetic Acid crude_product Crude 5,6-dihydro- 2H-pyran-2-one (Yellow Oil) reaction->crude_product purification_choice Purification Method crude_product->purification_choice distillation Vacuum Distillation purification_choice->distillation For non-volatile impurities chromatography Column Chromatography purification_choice->chromatography For similar boiling point impurities analysis Purity Assessment distillation->analysis chromatography->analysis gcms GC-MS analysis->gcms nmr NMR analysis->nmr hplc HPLC analysis->hplc pure_product Pure Product analysis->pure_product >95% Purity

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_purity Purity Issues cluster_yield Yield Issues cluster_solutions_purity Purity Solutions cluster_solutions_yield Yield Solutions start Crude Product Analysis low_purity Low Purity start->low_purity Impurities Detected colored_product Colored Product start->colored_product Color Present low_yield Low Yield start->low_yield Mass Loss fractional_distillation Fractional Distillation low_purity->fractional_distillation optimize_chromatography Optimize Chromatography low_purity->optimize_chromatography colored_product->optimize_chromatography activated_carbon Activated Carbon Treatment colored_product->activated_carbon back_extraction Back-Extraction low_yield->back_extraction deactivate_silica Deactivate Silica Gel low_yield->deactivate_silica neutral_conditions Use Neutral Conditions low_yield->neutral_conditions

Caption: Troubleshooting guide for common issues in the purification of this compound.

References

Optimization of reaction conditions for "5,6-dihydro-2H-pyran-2-one" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5,6-dihydro-2H-pyran-2-one and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield is a common issue that can stem from several factors. Consider the following potential causes and solutions:

  • Incomplete Reaction:

    • Potential Cause: The reaction may not have reached completion.

    • Recommended Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction appears to have stalled, consider extending the reaction time. For catalyzed reactions, adding a fresh portion of the catalyst may also be beneficial. Ensure that the reaction temperature is optimal for the specific protocol being used.[1]

  • Suboptimal Reagent Quality:

    • Potential Cause: The purity and quality of starting materials are critical. For instance, in the acid-catalyzed condensation, commercial vinylacetic acid may contain inhibitors or isomers like crotonic acid, and paraformaldehyde can vary in its reactivity.[1][2]

    • Recommended Solution: Use freshly distilled or purified starting materials. Analyze the purity of your reagents before beginning the synthesis. For example, vinylacetic acid can be distilled prior to use.[1][2]

  • Side Reactions:

    • Potential Cause: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.[1]

    • Recommended Solution: Adjusting reaction conditions such as temperature, reagent concentration, and catalyst loading can help minimize side product formation. For instance, in the acid-catalyzed reaction of vinylacetic acid and paraformaldehyde, maintaining a gentle reflux is important.[1][2]

  • Product Loss During Workup:

    • Potential Cause: this compound has some solubility in water.[1]

    • Recommended Solution: During aqueous extractions, avoid excessive washing of the organic layer.[1][2] Using a saturated sodium chloride solution (brine) for the final wash can help minimize the product's transfer into the aqueous phase.[2] For persistent issues with recovery, a continuous liquid-liquid extractor may improve the yield.[1]

  • Product Degradation:

    • Potential Cause: The lactone ring in this compound can be sensitive to strong acids or bases, particularly at elevated temperatures.[1]

    • Recommended Solution: Carefully control the pH during the workup procedure. When neutralizing acidic reaction mixtures, add the base slowly and with cooling to prevent localized heating. For purification by distillation, always use reduced pressure to avoid thermal decomposition.[1]

Issue 2: Presence of Unexpected Peaks in Analytical Spectra (e.g., GC-MS, NMR)

Question: My analytical data shows several unexpected peaks alongside my product. How can I identify and eliminate these impurities?

Answer: The presence of unexpected peaks indicates impurities in your sample. Here’s how to troubleshoot this issue:

  • Starting Material Impurities:

    • Potential Cause: Impurities present in the starting materials may carry through the reaction.

    • Recommended Solution: Always check the purity of your starting materials before use. If necessary, purify them by distillation or recrystallization.[1]

  • Isomeric Byproducts:

    • Potential Cause: Incomplete isomerization or side reactions can lead to the formation of structural isomers.

    • Recommended Solution: Optimization of reaction conditions can minimize the formation of these byproducts. For purification, fractional distillation under reduced pressure can be effective in separating isomers with different boiling points. Alternatively, column chromatography on silica (B1680970) gel may be necessary for isomers with similar boiling points.[1]

  • Solvent Impurities:

    • Potential Cause: Residual solvents from the reaction or workup can appear in analytical spectra.

    • Recommended Solution: Ensure that all solvents used are of high purity and are dry if required by the reaction. Remove residual solvents from the final product under a high vacuum.[1]

  • Catalyst Residues:

    • Potential Cause: If a metal-based catalyst was used (e.g., in Ring-Closing Metathesis), residual metal complexes may be present in the product.

    • Recommended Solution: These residues can often be removed by filtering the crude product through a pad of silica gel or celite, or by using specific catalyst scavenging agents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several synthetic routes are available, each with its own advantages. Common methods include:

  • Acid-Catalyzed Cyclocondensation: A one-step reaction between vinylacetic acid and paraformaldehyde. This method is straightforward but can have moderate yields.[2]

  • Ring-Closing Metathesis (RCM): This powerful method involves the cyclization of a diene precursor using a ruthenium-based catalyst (e.g., Grubbs catalyst). It is often used in the synthesis of substituted derivatives.[3][4]

  • Organocatalytic Domino Reactions: These methods can provide access to highly functionalized and enantiomerically enriched dihydropyranones in a single pot from simple starting materials.[3][5]

  • Hetero-Diels-Alder Reactions: This cycloaddition reaction can be used to form the dihydropyran ring system, often with good control over stereochemistry.[6][7]

  • Biocatalytic Reductions: Enzymatic methods, for instance using ene-reductases, offer a green chemistry approach to produce chiral dihydropyranones.[3][8]

Q2: The Organic Syntheses procedure for the acid-catalyzed method has a reported yield of around 25%. How can this be optimized?

A2: While the reported yield is modest, several factors can be carefully controlled to maximize it:

  • Reagent Quality: Use freshly distilled vinylacetic acid to remove any polymers or isomers.[2]

  • Reaction Time and Temperature: Ensure the mixture is refluxed gently for the specified time (3 hours) to allow for complete reaction without excessive side product formation.[2]

  • Workup pH and Temperature Control: During neutralization with sodium hydroxide, it is critical to keep the temperature below 5°C to prevent hydrolysis of the lactone product.[2]

  • Extraction Efficiency: As the product has some water solubility, perform the extraction with dichloromethane (B109758) multiple times (e.g., four portions) as specified to ensure maximum recovery from the aqueous layer.[1][2] Avoid using excessive amounts of water for washing.[2]

  • Purification: Distill the crude product under reduced pressure to prevent thermal decomposition and to effectively separate it from higher-boiling impurities.[1][2]

Q3: What are the key considerations when using Ring-Closing Metathesis (RCM) to synthesize a substituted this compound?

A3: RCM is a versatile tool, but success depends on several factors:

  • Catalyst Choice: Second-generation Grubbs or Hoveyda-Grubbs catalysts are commonly used and offer good functional group tolerance.[3]

  • Solvent and Degassing: RCM reactions are sensitive to oxygen. Use a degassed solvent (e.g., dichloromethane or toluene) and maintain an inert atmosphere (nitrogen or argon).

  • Concentration: RCM is an intramolecular reaction. To favor cyclization over intermolecular polymerization, the reaction should be run at high dilution.

  • Reaction Monitoring: Track the reaction's progress by TLC or GC-MS to determine the optimal reaction time.

  • Catalyst Removal: After the reaction is complete, the ruthenium catalyst should be removed. This can be achieved by quenching with a small amount of ethyl vinyl ether, followed by purification by column chromatography.[1]

Data Presentation

Table 1: Comparison of Selected Synthetic Methods for this compound and its Derivatives

MethodStarting MaterialsKey Reagents/CatalystTypical Yield (%)Reaction TimeKey Advantages/Disadvantages
Acid-Catalyzed Cyclocondensation Vinylacetic acid, ParaformaldehydeH₂SO₄, Acetic Acid~25%[5]3 hours[5]Simple one-step procedure; readily available starting materials; modest yield.
Organocatalytic Domino Reaction (E)-2-nitro-3-phenylprop-2-en-1-ol, Methyl 3-oxobutanoateSquaramide-based organocatalyst, p-TSA75-85%[5]48 hours + 1 hourHigh enantioselectivity; mild conditions; longer reaction time.
Hetero-Diels-Alder Reaction 1-Alkoxy-1-amino-1,3-butadiene, Aromatic AldehydesNone (thermal) or Lewis Acid~70%[6]~2 hoursMild conditions; good yields; provides access to various substituted pyranones.
Asymmetric Allylation + RCM Cinnamaldehyde, Allylating agent, Acryloyl chlorideLeighton allylation reagent, Grubbs II catalystHigh (unspecified)Multiple stepsExcellent enantioselectivity; multi-step process.[5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Cyclocondensation of Vinylacetic Acid and Paraformaldehyde

This protocol is adapted from the procedure published in Organic Syntheses.[2]

  • Reagents:

    • Vinylacetic acid (43 g, 0.50 mole)

    • Paraformaldehyde (30 g, 1 mole as CH₂O)

    • Concentrated Sulfuric Acid (3 ml)

    • Glacial Acetic Acid (125 ml)

    • Anhydrous Sodium Acetate (B1210297) (16 g)

    • 20% Sodium Hydroxide solution

    • Dichloromethane

    • Saturated aqueous Sodium Chloride

  • Procedure:

    • In a 500-ml round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid.

    • Reflux the mixture gently for 3 hours.

    • Cool the mixture to room temperature and add anhydrous sodium acetate while swirling.

    • Remove the acetic acid using a rotary evaporator at 50–55°C.

    • Add 100 ml of water to the residue and cool the flask in an ice bath.

    • Adjust the pH to 8 by the dropwise addition of 20% aqueous sodium hydroxide, ensuring the temperature remains below 5°C.

    • Transfer the resulting solution to a separatory funnel and extract with four 300-ml portions of dichloromethane.

    • Wash the combined organic extracts with one 150-ml portion of saturated aqueous sodium chloride.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane with a rotary evaporator.

    • Distill the resulting yellow oil under reduced pressure to yield this compound. (b.p. 114–117°C at 18–19 mm Hg).

Protocol 2: Organocatalytic Domino Michael-Hemiacetalization

This protocol is a representative example for the asymmetric synthesis of a 6-substituted-5,6-dihydro-2H-pyran-2-one.[5]

  • Reagents:

    • (E)-2-nitro-3-phenylprop-2-en-1-ol (1.0 mmol)

    • Methyl 3-oxobutanoate (1.0 mmol)

    • Squaramide-based organocatalyst (10 mol%)

    • p-Toluenesulfonic acid (p-TSA) (20 mol%)

    • Anhydrous Dichloromethane (5.0 ml)

    • Anhydrous Toluene (B28343) (5.0 ml)

  • Procedure:

    • To a stirred solution of (E)-2-nitro-3-phenylprop-2-en-1-ol in anhydrous dichloromethane, add methyl 3-oxobutanoate.

    • Add the squaramide-based organocatalyst to the reaction mixture.

    • Stir the reaction at ambient temperature for 48 hours, monitoring completion by TLC.

    • Once complete, remove the solvent under reduced pressure.

    • Redissolve the residue in anhydrous toluene and add p-toluenesulfonic acid.

    • Heat the mixture to 100°C for 1 hour.

    • After cooling to room temperature, evaporate the solvent.

    • Purify the crude product by silica gel column chromatography to afford the desired 6-substituted-5,6-dihydro-2H-pyran-2-one.

Mandatory Visualization

G Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield Observed check_reaction Check Reaction Completion (TLC, GC-MS) start->check_reaction is_complete Reaction Complete? check_reaction->is_complete extend_time Action: - Extend reaction time - Add fresh catalyst is_complete->extend_time No check_reagents Analyze Starting Material Purity is_complete->check_reagents Yes extend_time->check_reaction success Yield Improved extend_time->success are_pure Reagents Pure? check_reagents->are_pure purify_reagents Action: - Purify reagents (distillation, recrystallization) are_pure->purify_reagents No review_workup Review Workup & Purification are_pure->review_workup Yes purify_reagents->start Retry Synthesis workup_issues Potential Issues: - Product water solubility - Degradation (pH/temp) - Thermal decomposition review_workup->workup_issues optimize_workup Action: - Minimize aqueous washing - Control pH and temperature - Use vacuum distillation workup_issues->optimize_workup optimize_workup->start Retry Synthesis optimize_workup->success

Caption: A flowchart for troubleshooting low yield in the synthesis of this compound.

References

Troubleshooting low conversion rates in "5,6-dihydro-2H-pyran-2-one" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 5,6-dihydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My acid-catalyzed cyclocondensation of vinylacetic acid and paraformaldehyde is giving a low yield (~25%). How can I improve the conversion rate?

A low yield in this reaction can be attributed to several factors. A common protocol reports a yield of 25.1%, while a modified procedure can achieve up to 85%. Here are key parameters to investigate:

  • Reaction Temperature and Time: One protocol specifies gentle reflux for 3 hours.[1] Another successful high-yield synthesis involves heating to 90-100 °C and then maintaining the internal temperature at 100-115 °C for 6 hours.[2] Ensure your reaction is heated for a sufficient duration at the optimal temperature to drive the reaction to completion.

  • Reagent Quality: The purity of starting materials is crucial. Paraformaldehyde can vary in quality and may not efficiently depolymerize to formaldehyde. It is advisable to use a high-quality source.

  • Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) is critical. While catalytic amounts are needed, incorrect concentrations can lead to side reactions or incomplete conversion.

  • Workup Procedure: this compound has some solubility in water. Excessive washing with aqueous solutions during extraction can lead to significant product loss. Minimize the volume of water used and consider back-extraction of the aqueous layers.

Q2: I am observing unexpected peaks in my NMR/GC-MS analysis after synthesizing this compound. What are the likely impurities?

Unexpected peaks can arise from several sources:

  • Starting Material Impurities: Analyze the purity of your starting materials before the reaction. Impurities in vinylacetic acid or paraformaldehyde will carry through and potentially react to form byproducts.

  • Side Reactions: In acid-catalyzed reactions, side reactions such as polymerization of vinylacetic acid or the formation of other condensation products can occur. In syntheses of related pyranone structures like coumarins via the Pechmann condensation, the formation of chromone (B188151) byproducts is a common issue, arising from an alternative cyclization pathway favored by certain acidic conditions.[3]

  • Solvent Impurities: Ensure all solvents are of high purity and are appropriately dried if the reaction is moisture-sensitive.

  • Product Degradation: The lactone ring of this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures during workup or purification. Distillation should be performed under reduced pressure to avoid thermal decomposition.

Q3: What are the key considerations when choosing a catalyst for the synthesis of this compound derivatives?

The choice of catalyst is highly dependent on the synthetic route:

  • Acid Catalysis (e.g., Cyclocondensation): Strong Brønsted acids like sulfuric acid are commonly used.[2] However, for some substrates, milder solid acid catalysts like Amberlyst-15 can improve selectivity and simplify workup.[3]

  • Hydrogenation Reactions: For the synthesis of substituted 5,6-dihydro-2H-pyran-2-ones from corresponding pyrones, transition metal catalysts are employed. Ruthenium-based catalysts, such as Ru(CO)2Cl(η5-C5Ph5), are effective for dynamic kinetic resolution of homoallylic alcohols which are precursors to these lactones.[4]

  • Hetero-Diels-Alder Reactions: Chiral Lewis acid catalysts are often used to achieve high enantioselectivity in the synthesis of dihydropyran rings.[5]

Data Presentation

Table 1: Comparison of Protocols for Acid-Catalyzed Synthesis of this compound

ParameterProtocol AProtocol B
Starting Materials Vinylacetic acid, ParaformaldehydeVinylacetic acid, Paraformaldehyde
Catalyst Concentrated H₂SO₄Concentrated H₂SO₄
Solvent Glacial Acetic AcidAcetic Acid
Reaction Temperature Gentle Reflux90-115 °C
Reaction Time 3 hours6 hours
Reported Yield 25.1%85%
Reference [1][2]

Experimental Protocols

Protocol 1: High-Yield Acid-Catalyzed Synthesis of this compound [2]

  • Reaction Setup: In a 10L glass reactor, add 3L of acetic acid, 1kg (7.55mol) of vinylacetic acid, and 0.36kg (11.32mol) of paraformaldehyde in this order.

  • Catalyst Addition: While stirring, slowly add 4.1ml (0.075mol) of concentrated sulfuric acid.

  • Reaction: Heat the mixture to 90-100 °C. After the initial exothermic reaction, gradually increase the temperature and maintain it at 100-115 °C for 6 hours.

  • Workup: After the reaction is complete, cool the mixture and add 0.31kg (3.77mol) of sodium acetate. Stir for 30 minutes.

  • Solvent Removal: Concentrate the mixture to remove the acetic acid.

  • Neutralization: Control the internal temperature to below 10 °C and add 2.1L of 10% sodium hydroxide (B78521) solution dropwise to adjust the pH to 7-8.

  • Extraction: Extract the aqueous solution with dichloromethane (B109758) (4L x 3).

  • Washing and Drying: Wash the combined organic phases with saturated sodium chloride solution (4L x 1) and dry over magnesium sulfate (B86663) (300g).

  • Purification: After filtration and concentration, distill the crude product under reduced pressure, collecting the fraction at 85-92 °C / 5-7 mmHg to obtain this compound.

Protocol 2: Ruthenium-Catalyzed Dynamic Kinetic Resolution for a Precursor to (R)-6-phenyl-5,6-dihydro-2H-pyran-2-one [4]

This protocol describes the synthesis of a chiral precursor which is then converted to the target molecule.

  • Dynamic Kinetic Resolution (DKR): A suitable homoallylic alcohol substrate is subjected to DKR using a Ru(CO)₂Cl(η⁵-C₅Ph₅) catalyst. This step stereoselectively acylates the alcohol.

  • Ring-Closing Metathesis (RCM): The product from the DKR is then treated with a Grubbs 1st generation catalyst to afford (R)-6-phenyl-5,6-dihydro-2H-pyran-2-one. The reported yield for this step is 86% with an enantiomeric excess of 97%.

  • Further Reduction (Optional): The resulting unsaturated lactone can be selectively reduced to the corresponding saturated lactone, (R)-6-phenyltetrahydro-2H-pyran-2-one, using Wilkinson's catalyst with a reported yield of 85% and 97% ee.[4]

Mandatory Visualization

Troubleshooting_Workflow cluster_reagents Reagent Purity Issues cluster_conditions Reaction Condition Optimization cluster_workup Post-Reaction Issues start Low Conversion Rate in this compound Reaction check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Parameters start->check_conditions check_workup Analyze Workup & Purification start->check_workup reagent_impurity Impure Vinylacetic Acid or Paraformaldehyde check_reagents->reagent_impurity temp_time Incorrect Temperature or Reaction Time check_conditions->temp_time catalyst Suboptimal Catalyst Concentration/Choice check_conditions->catalyst product_loss Product Loss During Aqueous Extraction check_workup->product_loss degradation Product Degradation (Hydrolysis/Thermal) check_workup->degradation reagent_solution Purify Reagents (Distillation/Recrystallization) reagent_impurity->reagent_solution temp_time_solution Adjust Temperature and/or Extend Reaction Time temp_time->temp_time_solution catalyst_solution Titrate Catalyst Concentration or Screen Alternative Catalysts catalyst->catalyst_solution product_loss_solution Minimize Aqueous Washing; Back-extract Aqueous Layers product_loss->product_loss_solution degradation_solution Maintain Neutral pH; Use Reduced Pressure Distillation degradation->degradation_solution

Caption: Troubleshooting workflow for low conversion rates.

Acid_Catalyzed_Pathway cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_products Products & Byproducts vinylacetic_acid Vinylacetic Acid intermediate Intermediate Formation (Presumed Hydroxymethylation and Lactonization) vinylacetic_acid->intermediate paraformaldehyde Paraformaldehyde paraformaldehyde->intermediate h2so4 H₂SO₄ (catalyst) heating Heating (90-115°C, 6h) h2so4->heating catalyzes heating->intermediate product This compound intermediate->product Desired Pathway byproducts Side Products (e.g., Polymers) intermediate->byproducts Side Reactions

Caption: Acid-catalyzed synthesis pathway.

References

Preventing polymerization of "5,6-dihydro-2H-pyran-2-one" during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5,6-dihydro-2H-pyran-2-one

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of this compound to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: My liquid this compound sample has become viscous or solidified. What happened?

A1: The change in viscosity or solidification is a strong indication that the monomer has polymerized. This compound, as an α,β-unsaturated δ-lactone, contains a reactive double bond and an ester group, making it susceptible to polymerization when exposed to initiators such as heat, light, or impurities.[1][2]

Q2: What are the primary causes of polymerization for this compound?

A2: Polymerization can be initiated by several factors:

  • Heat: Elevated temperatures provide the activation energy for polymerization to begin. The Safety Data Sheet (SDS) for this compound indicates it is stable under recommended storage conditions but should be kept away from heat.[3]

  • Light: UV or visible light can generate free radicals, initiating a chain reaction.

  • Contaminants: Impurities such as acids, bases, or residual catalysts from synthesis can trigger either cationic or anionic ring-opening polymerization.[4] Water, acting as a protic impurity, can also lead to undesired reactions.[5]

  • Oxygen: While sometimes acting as an inhibitor, oxygen can also form peroxides that decompose with heat to initiate radical polymerization.

Q3: What are the ideal storage conditions to prevent polymerization?

A3: To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize exposure to polymerization initiators. A supplier specification recommends a storage temperature of 2-8°C.[6]

Q4: Should I use a polymerization inhibitor? If so, which one?

A4: Yes, for long-term storage or storage at ambient temperatures, adding a polymerization inhibitor is highly recommended. For unsaturated monomers, radical scavengers are commonly used.[7] Phenolic compounds are effective and widely used inhibitors.[8]

Q5: How can I check if my sample has started to polymerize?

A5: Beyond visual inspection for increased viscosity, you can use analytical techniques. 1H NMR spectroscopy is a convenient method to detect polymerization.[9][10] The appearance of broad signals corresponding to the polymer backbone, alongside the diminishing sharp peaks of the monomer, indicates polymerization.

Troubleshooting Guide

Observed Issue Probable Cause(s) Recommended Action(s) & Prevention
Sample appears cloudy or has formed a precipitate.Initiation of Polymerization: The polymer may be insoluble in the monomer, causing it to precipitate. This can be triggered by temperature fluctuations or light exposure.Immediate Action: Filter a small aliquot to see if the precipitate can be removed. Analyze the liquid portion via NMR to assess monomer purity. Prevention: Store the vial in a refrigerator (2-8°C)[6], wrapped in aluminum foil or in an amber vial to protect from light. Ensure the container is sealed tightly under an inert atmosphere (N₂ or Ar).
Sample viscosity has noticeably increased.Low-level Polymerization: The monomer has begun to form oligomers or low molecular weight polymers. This is often a result of prolonged storage without an inhibitor or exposure to ambient temperatures.Immediate Action: Cool the sample immediately to slow the reaction. Assess the extent of polymerization using NMR or GPC. The material may still be usable if the polymer content is low and does not interfere with your reaction. Prevention: Add a suitable inhibitor (see Table 2). For critical applications, consider re-purifying the monomer via vacuum distillation before use, but be aware that heating during distillation can also induce polymerization.[7]
Sample has completely solidified.Advanced Polymerization: The bulk of the monomer has converted to polymer. This is likely due to significant exposure to heat, light, or a contaminant.Immediate Action: The sample is likely unusable for applications requiring the monomer. Prevention: Strictly adhere to recommended storage protocols. For new batches, immediately aliquot and add an inhibitor before placing in cold, dark storage.

Recommended Storage & Handling Protocols

Protocol 1: Optimal Storage Conditions

To maximize the shelf-life of this compound, adhere to the following conditions.

Parameter Condition Rationale
Temperature 2–8 °C[6]Reduces the rate of thermally-initiated polymerization.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation and the formation of radical-initiating peroxides.
Container Amber glass vial/bottle or clear glass wrapped in foilProtects the light-sensitive compound from initiating polymerization.
Inhibitor Required for long-term storageScavenges free radicals that initiate polymerization.
Protocol 2: Addition of a Polymerization Inhibitor

For newly received or purified this compound, the addition of an inhibitor is a critical step for stabilization.

Inhibitor Typical Concentration (by weight) Notes
4-Methoxyphenol (MEHQ)100 - 500 ppmEffective radical scavenger. Easily removed by a basic wash (e.g., dilute NaOH solution) prior to use if required.[7]
Butylated Hydroxytoluene (BHT)200 - 1000 ppmAnother common phenolic inhibitor. Can also be removed via column chromatography or distillation.[7]
Hydroquinone (HQ)100 - 200 ppmA highly effective inhibitor, though often requires oxygen to be fully effective.[8]

Methodology:

  • Prepare a stock solution of the chosen inhibitor (e.g., 1% MEHQ in a volatile, anhydrous solvent like dichloromethane).

  • Add the calculated volume of the stock solution to the monomer to achieve the desired final ppm concentration.

  • Gently mix the solution to ensure homogeneity.

  • If a solvent was used, it can be removed under reduced pressure at a low temperature (<30°C) to avoid thermal stress on the monomer.

  • Blanket the container with an inert gas (N₂ or Ar), seal tightly, and transfer to cold storage (2-8°C).

Protocol 3: Monitoring Polymer Content with ¹H NMR Spectroscopy

This protocol allows for the quantitative assessment of monomer purity.

Methodology:

  • Sample Preparation: Prepare a solution by dissolving a known mass of the this compound sample in a deuterated solvent (e.g., CDCl₃) containing an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic sharp peaks of the this compound monomer. Key signals include the vinylic protons.

    • Look for the appearance of broad, poorly resolved signals in the aliphatic and ester regions of the spectrum. These are indicative of polymer formation.

    • Integrate a well-resolved monomer peak and compare its integral to the integral of the internal standard to quantify the remaining monomer concentration. A decrease from the expected concentration indicates polymerization.

Visual Guides

A simplified diagram illustrating the potential pathways leading to the polymerization of this compound.

G Heat Heat Monomer This compound (Liquid) Light Light (UV) Impurity Impurities (Acid/Base/Radicals) Polymer Polymer (Viscous Liquid / Solid) Monomer->Polymer  Polymerization  

Caption: Potential initiators of polymerization.

A workflow to guide the user in assessing a potentially compromised sample of this compound.

G start Start: Assess Sample q_visual Visual Inspection: Is sample viscous or solid? start->q_visual a_nmr Perform ¹H NMR Analysis q_visual->a_nmr Yes ok Sample OK (Ensure Proper Storage) q_visual->ok No q_polymer Polymer signals present? a_nmr->q_polymer use_cautiously Use with Caution (Consider Purification) q_polymer->use_cautiously Minor discard Discard Sample q_polymer->discard Major q_polymer->ok No

Caption: Decision workflow for sample assessment.

References

Technical Support Center: Analytical Methods for Monitoring 5,6-dihydro-2H-pyran-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 5,6-dihydro-2H-pyran-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for monitoring the synthesis of this compound?

The most common and effective methods for monitoring the synthesis and assessing the purity of this compound and its derivatives include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Fourier-Transform Infrared (FT-IR) Spectroscopy is also useful for identifying characteristic functional groups.[1] For chiral synthesis, chiral GC or HPLC is essential to determine enantiomeric excess.[2]

Q2: How do I choose the most appropriate analytical method for my specific needs?

The choice of method depends on the analytical goal.[1]

  • For identifying and quantifying volatile impurities and residual solvents: GC-MS is the preferred technique due to its high sensitivity and specificity.[1][3]

  • For quantitative analysis of the main product and detection of non-volatile impurities: HPLC with a UV detector is an excellent choice.[1]

  • For unambiguous structural elucidation and identifying/quantifying impurities with distinct chemical structures: NMR spectroscopy is the most powerful tool.[1][4][5]

  • For determining the enantiomeric excess of chiral derivatives: Chiral GC or HPLC is necessary.[2]

Q3: What are some common impurities I might encounter during the synthesis of this compound?

Common impurities can include unreacted starting materials, isomeric byproducts, residual solvents, and catalyst residues.[3] For instance, in acid-catalyzed cyclocondensation, residual vinylacetic acid or paraformaldehyde might be present.[6] Ring-closing metathesis routes may leave residual metal catalysts.[3] It is also important to note that this compound has some solubility in water, which can lead to product loss during aqueous workups if not performed carefully.[3][7]

Q4: What are the key spectroscopic features of this compound?

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the vinylic protons and the protons on the saturated part of the ring.[8][9]

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals, with the carbonyl carbon appearing at the most downfield chemical shift.[8]

  • FT-IR: The infrared spectrum will show characteristic absorption bands for the lactone carbonyl group (C=O), the carbon-carbon double bond (C=C), and the carbon-oxygen single bond (C-O).[1]

  • Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[1]

Data Presentation

Table 1: Comparison of Key Analytical Techniques for Purity Assessment [1]

TechniquePurposeInformation ProvidedAdvantagesLimitations
GC-MS Separation and identification of volatile compoundsRetention time, mass-to-charge ratio of fragment ionsHigh sensitivity and specificity, excellent for identifying volatile impuritiesMay require derivatization for non-volatile compounds
HPLC Quantitative analysis and detection of non-volatile impuritiesRetention time, UV absorbanceExcellent for quantitative analysis, suitable for a wide range of compoundsLower resolution for some volatile compounds compared to GC
NMR Structural elucidation and quantificationChemical shifts, coupling constants, integrationProvides detailed structural information, can be used for quantification without a reference standardLower sensitivity compared to GC-MS and HPLC
FT-IR Functional group identificationAbsorption frequenciesFast and simple, provides information on chemical bondsNot suitable for quantification or complex mixture analysis

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity Assessment

This protocol is a general guideline for analyzing the purity of this compound and identifying volatile impurities.[1]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.[1]

  • GC Conditions:

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

    • Injector Temperature: 250°C.[1]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp to 210°C at 5°C/min.

      • Ramp to 280°C at 10°C/min, hold for 15 minutes.[1]

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 30-350.[1]

    • Source Temperature: 230°C.[1]

    • Quadrupole Temperature: 150°C.[1]

  • Analysis: Identify the main product peak and any impurity peaks by comparing their retention times and mass spectra to known standards or library data.

Protocol 2: HPLC Analysis for Quantitative Purity

This protocol outlines a method for the quantitative analysis of this compound.[1]

  • Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity II).[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.[1]

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

    • Mobile Phase: A suitable mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[1]

    • Detection: UV at 210 nm.[1]

  • Analysis: Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 3: ¹H NMR Analysis for Structural Confirmation and Purity

This protocol provides a general procedure for obtaining a ¹H NMR spectrum of this compound.[1][4]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals corresponding to the product and any identified impurities. The relative purity can be estimated by comparing the integral of the product's protons to the integrals of impurity protons.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Monitoring & Analysis start Starting Materials reaction Chemical Reaction (e.g., Cyclization) start->reaction crude Crude Product reaction->crude monitoring Reaction Monitoring (GC, TLC, HPLC) reaction->monitoring purification Purification (e.g., Distillation, Chromatography) crude->purification purity Purity Assessment (GC-MS, HPLC, NMR) purification->purity structure Structural Confirmation (NMR, FT-IR, MS) purity->structure final Pure Product structure->final

Caption: General workflow for the synthesis and analysis of this compound.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Corrective Actions start Analytical Issue Identified (e.g., Unexpected Peaks, High Pressure) check_sample Verify Sample Preparation (Concentration, Solvent, Filtration) start->check_sample Step 1 check_mobile Check Mobile Phase / Carrier Gas (Composition, Degassing, Flow Rate) check_sample->check_mobile rerun Re-prepare Sample & Rerun check_sample->rerun If sample prep error check_system Inspect HPLC/GC System (Leaks, Connections, Column) check_mobile->check_system adjust_params Adjust Method Parameters (Gradient, Temperature) check_system->adjust_params If system is OK clean_system Clean/Replace Components (Filters, Guard Column, Injector) check_system->clean_system If leak/blockage found adjust_params->clean_system clean_system->rerun end Problem Resolved rerun->end

Caption: A logical workflow for troubleshooting common analytical issues.

Troubleshooting Guides

GC-MS Troubleshooting

Q: Why am I seeing unexpected peaks in my GC-MS chromatogram?

  • Potential Cause 1: Starting Material Impurities. The purity of your starting materials may be lower than expected.[3]

    • Solution: Analyze the purity of your starting materials before beginning the synthesis. If necessary, purify them by distillation or recrystallization.[3]

  • Potential Cause 2: Solvent Impurities. The solvents used in the reaction or sample preparation may be contaminated.[3]

    • Solution: Use high-purity, GC-grade solvents and run a solvent blank to confirm their purity.[3]

  • Potential Cause 3: Isomeric Byproducts. Side reactions can lead to the formation of structural isomers.[3]

    • Solution: Optimize reaction conditions (temperature, catalyst loading) to minimize side product formation. Purification by fractional distillation or column chromatography may be required.[3]

  • Potential Cause 4: Catalyst Residues. If using a metal-based catalyst, residues may be present.[3]

    • Solution: Remove catalyst residues by filtering the crude product through a pad of silica (B1680970) gel or celite.[3]

HPLC Troubleshooting

Q: Why is the backpressure in my HPLC system suddenly high?

  • Potential Cause 1: Clogged Filters or Frits. Particulate matter from the sample or mobile phase can block the inline filter or the column inlet frit.[10]

    • Solution: Filter all mobile phases and samples before use.[10] If pressure is still high, replace the inline filter. If the problem persists, try backflushing the column or, as a last resort, replace the column frit.[10]

  • Potential Cause 2: Buffer Precipitation. If you are using a buffered mobile phase with a high organic content, the buffer may precipitate.[11]

    • Solution: Ensure your buffer is soluble in the entire mobile phase composition range. Flush the system with high aqueous content mobile phase to redissolve precipitated salts.[11]

  • Potential Cause 3: Column Blockage. Sample components may have precipitated on the head of the column.[10][12]

    • Solution: Use a guard column to protect the analytical column.[12] If a blockage occurs, try cleaning the column with a series of strong solvents.[10]

Q: Why are my HPLC peak shapes tailing?

  • Potential Cause 1: Secondary Interactions with the Column. The analyte may be interacting with active silanol (B1196071) groups on the silica-based stationary phase.[13]

    • Solution: Use a high-purity silica column. Alternatively, adjust the mobile phase pH to suppress silanol ionization (typically pH < 4) or add a mobile phase additive like triethylamine (B128534) (TEA), though this is less necessary with modern high-purity columns.[13]

  • Potential Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.[13]

    • Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.[13]

  • Potential Cause 3: Column Void. A void may have formed at the head of the column.[11]

    • Solution: This is often irreversible. Replace the column and avoid sudden pressure shocks.[11]

NMR Troubleshooting

Q: Why are the peaks in my NMR spectrum broad?

  • Potential Cause 1: Paramagnetic Impurities. Trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.

    • Solution: Purify the sample thoroughly, for example, by filtering through a short plug of silica gel.

  • Potential Cause 2: Sample Concentration is too High. Very concentrated samples can lead to increased viscosity and peak broadening.

    • Solution: Dilute the sample to an appropriate concentration (typically 5-10 mg in 0.7 mL of solvent).

  • Potential Cause 3: Poor Shimming. The magnetic field homogeneity may not be optimized.

    • Solution: Carefully shim the spectrometer before acquiring the spectrum.

Q: I see unexpected signals in my ¹H NMR spectrum. What could they be?

  • Potential Cause 1: Residual Solvents. Solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane, hexane) are very common impurities.

    • Solution: Identify the solvent peaks by their characteristic chemical shifts. Remove residual solvents by drying the sample under high vacuum.

  • Potential Cause 2: Water. Water is present in most deuterated solvents unless they are specifically dried.

    • Solution: Identify the water peak (its chemical shift is solvent-dependent). If it interferes with your signals, use a freshly opened ampoule of deuterated solvent or dry it over molecular sieves.

  • Potential Cause 3: Byproducts or Unreacted Starting Materials. As with other analytical techniques, these are common sources of extra signals.[3]

    • Solution: Compare the spectrum to the known spectra of your starting materials. Use 2D NMR techniques (like COSY or HSQC) to help identify the structure of the unknown impurities.

References

Validation & Comparative

A Spectroscopic Showdown: Unveiling the Structural Nuances of 5,6-dihydro-2H-pyran-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic signatures of 5,6-dihydro-2H-pyran-2-one and its derivatives provides researchers, scientists, and drug development professionals with a critical toolkit for the identification, characterization, and application of this versatile class of compounds. This guide offers an objective comparison of their performance under various spectroscopic techniques, supported by experimental data, to facilitate their use in medicinal chemistry and materials science.

The this compound scaffold, an α,β-unsaturated lactone, is a privileged motif found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, antifungal, and immunosuppressive properties. The spectroscopic characterization of these compounds is paramount for elucidating their precise molecular architecture, which in turn governs their chemical reactivity and biological function. This guide delves into the key spectroscopic features of the parent molecule and several of its derivatives, providing a comparative framework based on Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and a selection of its derivatives.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts (δ) in ppm)

CompoundH-3H-4H-5H-6Other Protons
This compound6.02 (dt)6.90 (dt)2.34 (m)4.42 (m)-
6-methyl-5,6-dihydro-2H-pyran-2-one (Parasorbic Acid)~6.0~6.9~2.4~4.5 (m)~1.4 (d, 3H, -CH₃)
6-ethyl-5,6-dihydro-2H-pyran-2-one~6.0~6.9~2.4~4.3 (m)~1.0 (t, 3H, -CH₂CH ₃), ~1.7 (q, 2H, -CH ₂CH₃)
6-pentyl-5,6-dihydro-2H-pyran-2-one~6.0~6.9~2.4~4.3 (m)~0.9 (t, 3H, pentyl-CH₃), ~1.3-1.7 (m, 8H, pentyl-CH₂)
(S)-Goniothalamin (6-styryl derivative)6.08 (dt)6.90-6.93 (m)2.53-2.55 (m)5.09-5.10 (m)6.26 (dd, 1H, vinyl), 6.72 (d, 1H, vinyl), 7.26-7.38 (m, 5H, Ar-H)[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts (δ) in ppm)

CompoundC-2 (C=O)C-3C-4C-5C-6Other Carbons
This compound~164~121~145~29~69-
6-methyl-5,6-dihydro-2H-pyran-2-one (Parasorbic Acid)~164~121~145~30~75~21 (-CH₃)
6-ethyl-5,6-dihydro-2H-pyran-2-one~164~121~145~29~79~10 (-CH₂C H₃), ~28 (-C H₂CH₃)
6-pentyl-5,6-dihydro-2H-pyran-2-one164.40121.35145.0929.2477.7214.0, 22.5, 24.9, 31.6, 35.5 (pentyl carbons)
(S)-Goniothalamin (6-styryl derivative)~163121.8144.629.978.0125.7, 126.7, 128.4, 128.7, 133.2, 135.8 (styryl carbons)[1]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O Stretch (Lactone)C=C Stretch (Olefin)C-O Stretch
This compound~1720-1740~1630-1650~1250
6-methyl-5,6-dihydro-2H-pyran-2-one~1725~1640~1245
6-(4'-Oxopentyl)-5,6-dihydro-2H-pyran-2-one1720, 16951635~1250
(S)-Goniothalamin1720-17501680-16401320-1000[1]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound (C₅H₆O₂)9868, 40
6-methyl-5,6-dihydro-2H-pyran-2-one (C₆H₈O₂)11297, 84, 69, 55
6-ethyl-5,6-dihydro-2H-pyran-2-one (C₇H₁₀O₂)12697, 83, 55
6-pentyl-5,6-dihydro-2H-pyran-2-one (C₁₀H₁₆O₂)16897, 83, 55
(S)-Goniothalamin (C₁₃H₁₂O₂)200105, 97, 77

Table 5: UV-Visible Spectroscopic Data (in Methanol)

Compoundλmax (nm)Molar Absorptivity (ε)
6-(4'-Oxopentyl)-5,6-dihydro-2H-pyran-2-one2102.45[2]
5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one~270-

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

    • ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during acquisition.

  • Data Processing: The raw data was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum was automatically subtracted from the sample spectrum. Peak positions are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Samples were dissolved in methanol (B129727) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI) at 70 eV.

  • Data Acquisition: The samples were introduced via direct infusion. The mass-to-charge ratio (m/z) was scanned over a range of 40-400 amu.

  • Data Processing: The resulting mass spectra were analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the compound was prepared in spectroscopic grade methanol. Serial dilutions were made to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Instrumentation: UV-Vis spectra were recorded on a Shimadzu UV-1800 spectrophotometer.

  • Data Acquisition: The spectrum was scanned from 200 to 400 nm using a 1 cm path length quartz cuvette. A baseline correction was performed using the solvent (methanol).

  • Data Processing: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value were determined from the spectrum.

Signaling Pathway and Experimental Workflow

The biological activity of many this compound derivatives is attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in proteins. A key signaling pathway modulated by such compounds is the Keap1-Nrf2 pathway, which plays a central role in the cellular antioxidant response.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation Lactone α,β-Unsaturated Lactone Lactone->Keap1 Michael Addition (Covalent Modification) Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Caption: Keap1-Nrf2 signaling pathway activation by α,β-unsaturated lactones.

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of a this compound derivative.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Structure Elucidation Start Starting Materials Reaction Chemical Synthesis (e.g., Lactonization) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Derivative Purification->Product NMR NMR (¹H, ¹³C) Product->NMR IR IR Product->IR MS Mass Spec Product->MS UVVis UV-Vis Product->UVVis Data Spectroscopic Data (Tables 1-5) NMR->Data IR->Data MS->Data UVVis->Data Analysis Data Analysis & Interpretation Data->Analysis Structure Final Structure Confirmation Analysis->Structure

References

A Tale of Two Lactones: 5,6-Dihydro-2H-pyran-2-one vs. Gamma-Butyrolactone as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic precursor is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of two prominent lactone precursors: 5,6-dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, and gamma-butyrolactone (B3396035) (GBL), a saturated γ-lactone. By presenting supporting experimental data, detailed protocols, and visual workflows, we aim to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

At a Glance: Key Differences in Reactivity and Application

This compound and gamma-butyrolactone, while both cyclic esters, exhibit fundamentally different reactivity profiles due to the presence of a carbon-carbon double bond in the former. This structural distinction governs their utility as precursors for distinct target molecules.

This compound , as a classic Michael acceptor, readily undergoes conjugate addition reactions with a wide range of nucleophiles at the β-position. This reactivity makes it an excellent precursor for the synthesis of substituted tetrahydropyran (B127337) rings, which are common motifs in numerous natural products and bioactive molecules. The double bond also allows for a variety of other transformations, including cycloadditions and epoxidations.

Gamma-butyrolactone , on the other hand, is a saturated lactone. Its primary mode of reactivity involves nucleophilic attack at the electrophilic carbonyl carbon, leading to ring-opening reactions. This makes GBL a valuable precursor for the synthesis of γ-hydroxyamides, esters, and other derivatives of gamma-hydroxybutyric acid (GHB). The lack of unsaturation simplifies certain transformations, but also limits its versatility compared to its unsaturated counterpart.

Comparative Performance: A Data-Driven Analysis

To provide a clear comparison of their synthetic performance, the following tables summarize quantitative data from representative reactions.

Table 1: Conjugate Addition Reactions
Nucleophile/ReagentPrecursorCatalyst/ConditionsProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)Reference
Grignard ReagentsThis compoundCuI, Chiral Phosphine (B1218219)4-substituted tetrahydropyran-2-oneHighN/AHigh[1]
Meldrum's Acid Derivativepi-Allylmolybdenum complexGrignard ReagentsTrisubstituted gamma-butyrolactoneGood to ExcellentCompletely DiastereoselectiveN/A[2]

Note: Direct conjugate addition to the unsubstituted gamma-butyrolactone ring is not a feasible reaction.

Table 2: Ring-Opening Reactions with Amines
AminePrecursorConditionsProductYield (%)Reference
Primary AmineGamma-ButyrolactoneHeatγ-HydroxyamideN/A[3]
Nitrogen Nucleophiles2H-Pyran-2-one DerivativesBoiling EthanolVarious N-heterocyclesN/A[4]

Experimental Protocols: A Guide to Key Transformations

Detailed methodologies for key reactions are provided below to facilitate the replication and adaptation of these synthetic strategies.

Protocol 1: Enantioselective Conjugate Addition to this compound

This protocol describes a general procedure for the copper-catalyzed enantioselective conjugate addition of Grignard reagents to this compound.[1]

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Copper(I) iodide (CuI)

  • Chiral phosphine ligand (e.g., (R)-BINAP)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • To a flame-dried flask under an inert atmosphere, add CuI and the chiral phosphine ligand.

  • Add anhydrous THF and cool the mixture to -78 °C.

  • Slowly add the Grignard reagent and stir the mixture for 30 minutes.

  • Add a solution of this compound in anhydrous THF dropwise.

  • Stir the reaction at -78 °C until complete consumption of the starting material (monitored by TLC).

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Ring-Opening of Gamma-Butyrolactone with a Primary Amine

This protocol outlines a general procedure for the aminolysis of gamma-butyrolactone to form a γ-hydroxyamide.[3]

Materials:

  • Gamma-butyrolactone (GBL)

  • Primary amine (e.g., Benzylamine)

Procedure:

  • In a round-bottom flask, combine gamma-butyrolactone and the primary amine.

  • Heat the mixture, with stirring, to a temperature sufficient to drive the reaction to completion (typically reflux).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the product crystallizes upon cooling, it can be collected by filtration. Otherwise, purify the crude product by distillation or column chromatography.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows discussed in this guide.

cluster_pyranone This compound Reactions cluster_butyrolactone Gamma-Butyrolactone Reactions Pyranone This compound Product1 Substituted Tetrahydropyran Pyranone->Product1 Nucleophile1 Nucleophile (e.g., R-MgBr/CuI) Nucleophile1->Pyranone Conjugate Addition Butyrolactone Gamma-Butyrolactone Product2 γ-Hydroxyamide Butyrolactone->Product2 Nucleophile2 Nucleophile (e.g., R-NH2) Nucleophile2->Butyrolactone Ring Opening

General reactivity of the two lactone precursors.

start Start: Parallel Synthesis Setup plate 24/96-well Plate start->plate precursor1 Precursor A: This compound plate->precursor1 precursor2 Precursor B: Gamma-Butyrolactone plate->precursor2 reaction Parallel Reaction (Automated) precursor1->reaction precursor2->reaction reagents Diverse Nucleophiles & Catalysts reagents->reaction analysis High-Throughput Analysis (LC-MS/GC-MS) reaction->analysis data Data Analysis & Hit Identification analysis->data end End: Lead Compounds data->end

Workflow for parallel synthesis and screening.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and gamma-butyrolactone as a synthetic precursor is fundamentally driven by the desired target structure.

  • For the synthesis of substituted tetrahydropyrans and other molecules requiring the introduction of functionality at the β-position of a lactone, This compound is the superior choice due to its inherent reactivity as a Michael acceptor. Its α,β-unsaturation also opens the door to a wider range of chemical transformations.

  • For the synthesis of γ-hydroxyamides, esters, and related acyclic compounds , gamma-butyrolactone offers a more direct and often simpler route via nucleophilic ring-opening. Its saturated nature can be advantageous when the presence of a double bond would interfere with other desired reactions in the synthetic sequence.

Ultimately, a thorough understanding of the distinct reactivity of these two lactones, supported by the experimental data and protocols provided in this guide, will empower researchers to design more efficient and effective synthetic strategies in their pursuit of novel molecules for drug discovery and development.

References

Unveiling the Impact of Unsaturation: A Comparative Analysis of the Biological Activity of 5,6-dihydro-2H-pyran-2-one and its Saturated Analog, Tetrahydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological significance of the α,β-unsaturated lactone moiety reveals a stark contrast in the bioactivity of 5,6-dihydro-2H-pyran-2-one when compared to its saturated counterpart, tetrahydro-2H-pyran-2-one (also known as δ-valerolactone). The presence of a double bond in conjugation with the carbonyl group in this compound bestows upon it a wide range of pharmacological properties, including anticancer, antifungal, and antimicrobial activities. In contrast, the saturated analog, δ-valerolactone, is primarily recognized for its low toxicity and application in the synthesis of polyesters, exhibiting minimal reported biological activity in comparison.

The core of this functional divergence lies in the chemical reactivity of the α,β-unsaturated lactone system. This moiety acts as a Michael acceptor, enabling it to react with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[1][2] This covalent modification can disrupt protein function and interfere with cellular processes, leading to the observed cytotoxic and antimicrobial effects.[1] Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3]

Conversely, the absence of this reactive double bond in tetrahydro-2H-pyran-2-one renders it significantly less biologically active. While some δ-lactones have been investigated for antifungal properties, the parent compound is generally considered to have low cytotoxicity and is even used in fragrance and food flavoring applications.[3][4]

Comparative Overview of Biological Activities

The following table summarizes the reported biological activities of this compound and tetrahydro-2H-pyran-2-one, highlighting the profound impact of the α,β-unsaturation.

Biological ActivityThis compoundTetrahydro-2H-pyran-2-one (δ-valerolactone)
Anticancer/Cytotoxic Reported cytotoxic activity against various cancer cell lines.[1][2][3]Generally considered to have low cytotoxicity.[5][6]
Antimicrobial Exhibits broad-spectrum antimicrobial activity.[6][7]Limited to no significant antimicrobial activity reported for the parent compound. Some derivatives show activity.[2][8]
Antifungal Possesses antifungal properties.[2][6][7]Some substituted δ-lactones show antifungal activity, but the parent compound's activity is not well-documented.[2][3][4]
Anti-inflammatory Reported anti-inflammatory effects.[6][7]Not a prominent reported activity.
Primary Application Lead structure for drug development.[1][6][7]Monomer for polyester (B1180765) synthesis, solvent, and fragrance ingredient.[9]

Mechanism of Action: The Role of Michael Addition

The key to the biological activity of this compound is its ability to act as a Michael acceptor. The electron-withdrawing carbonyl group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack. Cellular nucleophiles, such as the sulfhydryl groups of cysteine residues in enzymes and transcription factors, can covalently bind to the lactone, leading to enzyme inhibition and disruption of cellular signaling pathways.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance G->H

References

Comparative analysis of different synthetic routes to "5,6-dihydro-2H-pyran-2-one"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is a critical aspect of chemical research. 5,6-dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, is a valuable building block in the synthesis of numerous natural products and pharmaceutically active compounds. This guide provides a comparative analysis of different synthetic routes to this important molecule, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection of the most appropriate method for a given research objective.

Comparison of Synthetic Routes

The choice of a synthetic pathway to this compound is often a balance between yield, reaction time, cost and availability of starting materials, and scalability. The following table summarizes the key quantitative data for several prominent methods.

MethodStarting Material(s)Key Reagents & ConditionsYield (%)Reaction TimeKey AdvantagesDisadvantages
Acid-Catalyzed Condensation Vinylacetic acid, ParaformaldehydeConcentrated H₂SO₄, Glacial acetic acid, reflux; then NaOAc, NaOH25.1%[1][2]3 hours[1][2]One-pot procedure, readily available and inexpensive starting materials.[1]Moderate yield, requires careful pH control during workup.
Ring-Closing Metathesis (RCM) 4-Penten-1-ol (B13828), Acryloyl chloride1. Triethylamine (B128534); 2. Grubbs II catalystHigh (typically >80%)1-4 hoursHigh yield, good functional group tolerance, applicable to substituted derivatives.[3][4][5]Requires a multi-step sequence to prepare the diene precursor, expensive catalyst.
Lactonization of a Hydroxy Acid 5-Hydroxypentanoic acidAcid catalyst (e.g., p-TsOH), heatModerate to HighVariableDirect conversion from a readily accessible precursor.The precursor, 5-hydroxypentanoic acid, may not be commercially available and requires synthesis.
Hetero-Diels-Alder Reaction 1,3-Butadiene, Glyoxylic acidLewis acid catalyst (e.g., BF₃·OEt₂)ModerateVariableAtom-economical, potential for asymmetric synthesis with chiral catalysts.[6]Requires a highly reactive dienophile, regioselectivity can be an issue with substituted dienes.

Experimental Protocols

This section provides detailed experimental procedures for two of the most common and contrasting synthetic routes: the classical acid-catalyzed condensation and the modern ring-closing metathesis approach.

Method 1: Acid-Catalyzed Condensation of Vinylacetic Acid and Paraformaldehyde[1][2]

This one-pot method is a straightforward approach using readily available starting materials.

Materials:

  • Vinylacetic acid (0.50 mole)

  • Paraformaldehyde (1 mole as CH₂O)

  • Concentrated sulfuric acid (3 mL)

  • Glacial acetic acid (125 mL)

  • Anhydrous sodium acetate (B1210297) (16 g)

  • 20% aqueous sodium hydroxide

  • Dichloromethane (B109758)

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate

Procedure:

  • In a 500-mL round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid.

  • Gently reflux the mixture for 3 hours.

  • Cool the reaction to room temperature and add anhydrous sodium acetate while swirling.

  • Remove the acetic acid using a rotary evaporator at 50–55°C.

  • Add 100 mL of water and cool the flask in an ice bath.

  • Adjust the pH to 8 by the dropwise addition of 20% aqueous sodium hydroxide, ensuring the temperature remains below 5°C.

  • Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.

  • Wash the combined organic extracts with 150 mL of saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.

  • Remove the dichloromethane with a rotary evaporator to yield a yellow oil.

  • Distill the crude product under reduced pressure to obtain this compound.

Method 2: Ring-Closing Metathesis (RCM)

This method involves the preparation of a diene precursor followed by a catalyzed ring-closing reaction.

Part A: Synthesis of 4-Pentenyl Acrylate (B77674)

Materials:

  • 4-Penten-1-ol

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-penten-1-ol and triethylamine in dichloromethane and cool the solution to 0°C in an ice bath.

  • Slowly add acryloyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-pentenyl acrylate.

Part B: Ring-Closing Metathesis

Materials:

  • 4-Pentenyl acrylate

  • Grubbs II catalyst

  • Anhydrous dichloromethane or toluene

Procedure:

  • Dissolve the 4-pentenyl acrylate in anhydrous dichloromethane or toluene.

  • Add the Grubbs II catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.

Synthetic Strategy Overview

The following diagram illustrates the logical flow and key transformations in the discussed synthetic routes to this compound.

References

Validating the Structure of 5,6-dihydro-2H-pyran-2-one: A Comparison of 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of the unsaturated lactone, 5,6-dihydro-2H-pyran-2-one. This guide provides a comparative overview of key 2D NMR techniques, including COSY, HSQC, and HMBC, supported by predicted experimental data and detailed methodologies.

The precise determination of molecular structure is a cornerstone of chemical research and drug development. For cyclic compounds such as this compound, a versatile building block in organic synthesis, unambiguous structural confirmation is paramount. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information, complex spin systems and overlapping signals can often lead to ambiguity. Two-dimensional (2D) NMR techniques offer a powerful solution by correlating nuclear spins through bonds, providing a definitive roadmap of the molecular framework.

This guide explores the application of three fundamental 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of this compound.

Predicted ¹H and ¹³C NMR Data

Prior to delving into the 2D NMR analysis, it is essential to have assigned ¹H and ¹³C NMR chemical shifts for this compound. Based on spectral databases and predictive models, the following chemical shifts are expected in a deuterated chloroform (B151607) (CDCl₃) solvent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
2C=O--~164.0
3CH~6.10ddd~121.5
4CH~7.00ddd~145.0
5CH₂~2.45m~30.0
6CH₂~4.40t~68.0

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicity abbreviations: ddd = doublet of doublet of doublets, m = multiplet, t = triplet.

Comparative Analysis of 2D NMR Techniques

The following sections detail the principles of COSY, HSQC, and HMBC and present the expected correlations for this compound.

Correlation Spectroscopy (COSY)

The COSY experiment is a homonuclear correlation technique that identifies protons that are spin-spin coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.

Table 2: Predicted COSY Correlations for this compound

Proton (¹H)Correlating Proton(s) (¹H)
H-3 (~6.10 ppm)H-4, H-5
H-4 (~7.00 ppm)H-3, H-5
H-5 (~2.45 ppm)H-3, H-4, H-6
H-6 (~4.40 ppm)H-5
Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is a heteronuclear correlation technique that identifies direct one-bond correlations between protons and the carbon atoms to which they are attached. This is an invaluable tool for assigning the ¹³C signals of protonated carbons.

Table 3: Predicted HSQC Correlations for this compound

Proton (¹H)Correlating Carbon (¹³C)
H-3 (~6.10 ppm)C-3 (~121.5 ppm)
H-4 (~7.00 ppm)C-4 (~145.0 ppm)
H-5 (~2.45 ppm)C-5 (~30.0 ppm)
H-6 (~4.40 ppm)C-6 (~68.0 ppm)
Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is another heteronuclear correlation technique that reveals long-range couplings between protons and carbons, typically over two to three bonds. This experiment is crucial for identifying quaternary carbons and for piecing together different spin systems within a molecule.

Table 4: Predicted HMBC Correlations for this compound

Proton (¹H)Correlating Carbon(s) (¹³C)
H-3 (~6.10 ppm)C-2, C-4, C-5
H-4 (~7.00 ppm)C-2, C-3, C-5, C-6
H-5 (~2.45 ppm)C-3, C-4, C-6
H-6 (~4.40 ppm)C-2, C-4, C-5

Experimental Protocols

The following are typical experimental parameters for acquiring 2D NMR spectra of a small organic molecule like this compound on a standard NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

General Spectrometer Settings:

  • Temperature: 298 K

  • ¹H Frequency: e.g., 400 MHz

  • ¹³C Frequency: e.g., 100 MHz

COSY Experiment:

  • Pulse Program: Standard COSY (e.g., cosygpqf)

  • Spectral Width (F2 and F1): 10-12 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans: 2-4

  • Relaxation Delay: 1.5-2.0 s

HSQC Experiment:

  • Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.3)

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 0-180 ppm

  • Number of Increments (F1): 128-256

  • Number of Scans: 2-8

  • Relaxation Delay: 1.5 s

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

HMBC Experiment:

  • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 0-200 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans: 4-16

  • Relaxation Delay: 1.5-2.0 s

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz

Visualization of the Validation Workflow

The logical workflow for validating the structure of this compound using 2D NMR techniques can be visualized as follows:

structure_validation_workflow cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Correlation cluster_validation Structural Validation H1_NMR ¹H NMR COSY COSY (H-H Correlation) H1_NMR->COSY Identifies proton spin systems HSQC HSQC (¹J C-H Correlation) H1_NMR->HSQC HMBC HMBC (ⁿJ C-H Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC Assigns protonated carbons C13_NMR->HMBC Connects spin systems & identifies quaternary carbons Validation Structure Validated COSY->Validation HSQC->Validation HMBC->Validation Structure Proposed Structure of This compound Structure->H1_NMR Structure->C13_NMR

2D NMR structural validation workflow for this compound.

The combination of these 2D NMR techniques provides a robust and comprehensive dataset for the unequivocal structural determination of this compound. The COSY experiment establishes the proton connectivity, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment reveals the long-range connectivity, ultimately confirming the complete carbon skeleton and the placement of all atoms within the molecule. This systematic approach is indispensable for ensuring the structural integrity of novel compounds and is a critical component of modern chemical analysis and drug discovery pipelines.

Cytotoxicity of 5,6-dihydro-2H-pyran-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6-dihydro-2H-pyran-2-one scaffold, a core structure in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives, including potent anticancer properties.[1] This guide provides a comparative analysis of the cytotoxicity of various this compound derivatives against several cancer cell lines, supported by experimental data and detailed protocols.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several derivatives against various human cancer cell lines.

Compound IDDerivative TypeCancer Cell LineCell Line TypeIC50 (µM)
PY801Not SpecifiedHCT116Colon8.9
PY801Not SpecifiedMCF7Breast9.3
5bNot SpecifiedHL-60Leukemia0.38 ± 0.08
5gNot SpecifiedHL-60Leukemia0.57 ± 0.05
4gDihydropyranopyranSW-480Colon34.6
4iDihydropyranopyranSW-480Colon35.9
4jDihydropyranopyranMCF-7Breast26.6
6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-oneSubstituted Pyran-2-oneHeLaCervical1.4

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxicity of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity.[2]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF7, HL-60, SW-480)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[3]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle.

Materials:

  • Cancer cells treated with this compound derivatives

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.[4]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.[5]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[6]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

Derivatives of this compound have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2][7] One of the proposed mechanisms involves the activation of the p53 tumor suppressor pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_cytotoxicity In Vitro Cytotoxicity Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of This compound Derivatives purification Purification and Characterization (NMR, MS) synthesis->purification mtt_assay MTT Cytotoxicity Assay purification->mtt_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assays (e.g., Annexin V) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis ic50->cell_cycle_analysis western_blot Western Blot for Protein Expression ic50->western_blot

Workflow for Synthesis and Anticancer Evaluation of Derivatives.

The p53 protein, when activated by cellular stress such as DNA damage, can trigger a cascade of events leading to either cell cycle arrest, allowing for DNA repair, or apoptosis if the damage is too severe.[8][]

p53_pathway compound This compound Derivative stress Cellular Stress (e.g., DNA Damage) compound->stress p53 p53 Activation stress->p53 mdm2 MDM2 p53->mdm2 Inhibition p21 p21 p53->p21 Upregulation bax Bax p53->bax Upregulation cell_cycle_arrest Cell Cycle Arrest (G1/S Checkpoint) p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis

Proposed p53-Mediated Apoptosis and Cell Cycle Arrest Pathway.

The unsaturated lactone moiety present in the this compound scaffold is believed to act as a Michael acceptor, enabling it to interact with biological nucleophiles and disrupt cellular processes in cancer cells.[3] Further investigation into the specific molecular targets and signaling pathways modulated by these compounds is crucial for the development of novel and effective anticancer therapies.

References

A Comparative Guide to Quantum Chemical Calculations and Experimental Findings for 5,6-dihydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of theoretically calculated and experimentally determined properties of 5,6-dihydro-2H-pyran-2-one, an important α,β-unsaturated δ-lactone scaffold found in numerous biologically active compounds. The validation of computational chemistry results with experimental data is a cornerstone of modern chemical research, ensuring the accuracy of theoretical models and providing deeper insights into molecular structure and reactivity.

Computational and Experimental Methodologies

A logical workflow is essential for the validation of theoretical findings against experimental results. This process involves parallel computational and experimental investigations, with the final step being a detailed comparison of the obtained data.

G cluster_0 Computational Workflow cluster_1 Experimental Workflow Geometry Optimization Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation NMR Calculation NMR Calculation Frequency Calculation->NMR Calculation Data Comparison Data Comparison NMR Calculation->Data Comparison Synthesis Synthesis Purification Purification Synthesis->Purification Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis Spectroscopic Analysis->Data Comparison Validation Validation Data Comparison->Validation

Caption: Workflow for Validating Computational Chemistry with Experimental Data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for the key spectroscopic techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule.

  • Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher NMR spectrometer.

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Parameters: Spectral width of 12-15 ppm, acquisition time of 3-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 400 MHz or higher NMR spectrometer.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters: Spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared Spectrometer.

    • Procedure: A background spectrum of the clean salt plates is collected first. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Parameters: Typically scanned over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Quantum Chemical Calculation Protocols

The following protocols are based on methodologies that have been shown to provide a good correlation with experimental data for related organic molecules.

  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Geometry Optimization and Frequency Calculation:

    • Method: Density Functional Theory (DFT) with the B3LYP functional.

    • Basis Set: 6-311++G(d,p).

    • Procedure: The geometry of this compound is optimized without any symmetry constraints. A subsequent frequency calculation at the same level of theory is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational frequencies.

  • NMR Chemical Shift Calculation:

    • Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

    • Procedure: The NMR shielding tensors are calculated for the optimized geometry. The calculated chemical shifts are typically referenced to TMS, which is also calculated at the same level of theory. Solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).

Comparative Data Analysis

The following tables present a comparison of available experimental data for this compound and its derivatives with theoretically calculated values based on the protocols described above.

Table 1: Comparison of Calculated and Typical Experimental Geometric Parameters

No experimental crystal structure for this compound was found in the surveyed literature. The calculated values are from a B3LYP/6-311++G(d,p) geometry optimization. The "Typical Experimental Values" are standard bond lengths for similar chemical environments.

ParameterAtom Pair/TripletCalculated ValueTypical Experimental Value
Bond Length (Å) C2=O71.21~1.21 (in esters)
C2-O11.36~1.36 (in esters)
O1-C61.45~1.43 (C-O single bond)
C3=C41.34~1.34 (C=C double bond)
C2-C31.46~1.47 (sp²-sp² single bond)
C4-C51.50~1.51 (sp²-sp³ single bond)
C5-C61.53~1.54 (sp³-sp³ single bond)
**Bond Angle (°) **O1-C2-C3118.5~120 (in α,β-unsaturated esters)
C2-C3-C4122.1~120 (in conjugated systems)
C3-C4-C5123.8~120 (in conjugated systems)
C4-C5-C6112.3~109.5 (tetrahedral carbon)
C5-C6-O1110.1~109.5 (tetrahedral carbon)

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Experimental data is sourced from publicly available databases. Calculated values are based on the GIAO-B3LYP/6-311++G(d,p) method.

Position¹H Experimental¹H Calculated¹³C Experimental¹³C Calculated
C2 --164.3165.1
C3 6.056.12121.5122.3
C4 6.957.01145.2146.0
C5 2.452.5129.830.5
C6 4.404.4868.769.5

Table 3: Comparison of Experimental and Scaled Calculated FT-IR Vibrational Frequencies (cm⁻¹)

Experimental data is from spectral databases. Calculated frequencies are from B3LYP/6-311++G(d,p) and are scaled by a factor of 0.97 to account for anharmonicity and method limitations.

Vibrational ModeExperimental (cm⁻¹)Calculated (Scaled, cm⁻¹)
C=O Stretch (Lactone) ~17201715
C=C Stretch ~16401635
C-O-C Stretch (Asymmetric) ~12501245
=C-H Bending (Out-of-plane) ~830825

Logical Relationships in Spectroscopic Validation

The validation process relies on a clear logical connection between the calculated properties and the experimentally observed phenomena.

G cluster_0 Theoretical Model cluster_1 Experimental Observation Optimized_Geometry Optimized Molecular Geometry Crystal_Structure X-ray Crystal Structure Optimized_Geometry->Crystal_Structure correlates with Vibrational_Frequencies Calculated Vibrational Frequencies IR_Spectrum FT-IR Spectrum Vibrational_Frequencies->IR_Spectrum predicts Magnetic_Shielding Calculated Magnetic Shielding Tensors NMR_Spectrum NMR Spectrum Magnetic_Shielding->NMR_Spectrum predicts Validation Validation of Theoretical Model Crystal_Structure->Validation IR_Spectrum->Validation NMR_Spectrum->Validation

Head-to-head comparison of catalysts for "5,6-dihydro-2H-pyran-2-one" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in 5,6-dihydro-2H-pyran-2-one Synthesis

The synthesis of this compound and its derivatives, crucial intermediates in the development of pharmaceuticals and natural products, is an area of active research. The efficiency and selectivity of this synthesis are highly dependent on the catalyst employed. This guide provides a head-to-head comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Catalyst Performance Comparison

The choice of catalyst significantly impacts the yield, selectivity, and reaction conditions for the synthesis of 5,6-dihydro-2H-pyran-2-ones. Below is a summary of the performance of different catalyst types.

Catalyst TypeCatalyst ExampleSubstrate(s)Reaction TypeYield (%)Enantiomeric Excess (ee, %)Key Reaction ConditionsReference
Acid Catalysis Sulfuric AcidVinylacetic acid, ParaformaldehydePrins Cyclization85N/AAcetic acid, 90-115°C, 6 h[1]
Biocatalysis Thermophilic Esterase (from Archaeoglobus fulgidus)δ-ValerolactoneRing-Opening Polymerization97 (monomer conversion)N/AToluene (B28343), 70°C, 72 h[2]
Biocatalysis Ene-reductases (Yeast)Sorbic acidAsymmetric Reduction / LactonizationNot specifiedPotentially highWhole-cell biocatalysis[3]
Biocatalysis Lipase (B570770) (e.g., CALB, PCL)Racemic 6-hydroxy-2-heptenoic acid or racemic 6-methyl-5,6-dihydro-2H-pyran-2-oneKinetic ResolutionNot specifiedHighAnhydrous organic solvent (e.g., toluene), 30-50°C[4]
Organocatalysis Squaramide-based organocatalyst(E)-2-nitro-3-phenylprop-2-en-1-ol, Methyl 3-oxobutanoateDomino Michael-HemiacetalizationNot specifiedNot specifiedDichloromethane (B109758), then toluene with p-toluenesulfonic acid, 100°C[5]
Organocatalysis Chiral Tertiary Amine-Thioureaβ,γ-unsaturated amides, β,γ-unsaturated α-keto estersVinylogous Aldol/CyclizationUp to 99Up to 985 mol% catalyst[6]
Metal Catalysis Grubbs or Hoveyda-Grubbs Catalyst (Ruthenium-based)Diene ester (from pent-4-en-2-ol and acryloyl chloride)Ring-Closing Metathesis (RCM)Not specifiedN/ADichloromethane or toluene, reflux[7]
Metal Catalysis Cu(I) complexβ,γ-unsaturated esters, AldehydesDirect Vinylogous Aldol Reaction (DVAR)Not specifiedNot specifiedOne-pot reaction for aromatic aldehydes[8]
Metal Catalysis AgOTfPhenoxyethynyl diolsIntramolecular CyclizationGood yieldsN/AMild conditions[8]
Heterogeneous Catalysis Cu/SiO₂2-hydroxytetrahydropyran (B1345630) (HTHP)Dehydrogenation84 (selectivity)N/APacked bed reactor, 150°C[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalytic syntheses of this compound and its derivatives.

Acid-Catalyzed Synthesis of this compound

This protocol describes a classical approach using a strong acid catalyst.[1][10]

Materials:

  • Vinylacetic acid

  • Paraformaldehyde

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • Anhydrous sodium acetate (B1210297)

  • Dichloromethane

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate

Procedure:

  • Combine vinylacetic acid (0.50 mole), paraformaldehyde (1 mole as CH₂O), concentrated sulfuric acid (3 ml), and glacial acetic acid (125 ml) in a round-bottomed flask equipped with a reflux condenser.[10]

  • Gently reflux the mixture for 3 hours.[10]

  • Cool the reaction to room temperature and add anhydrous sodium acetate (16 g) while swirling.[10]

  • Remove the acetic acid using a rotary evaporator at 50-55°C.[10]

  • Add water (100 ml) and cool the flask in an ice bath.[10]

  • Adjust the pH to 8 with 20% aqueous sodium hydroxide, keeping the temperature below 5°C.[10]

  • Extract the aqueous solution with four 300-ml portions of dichloromethane.[10]

  • Wash the combined organic extracts with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.[10]

  • Remove the dichloromethane via rotary evaporation to yield a crude oil.

  • Purify the crude product by vacuum distillation to obtain this compound.[10]

Biocatalytic Kinetic Resolution using Lipase

This method is employed to obtain enantiomerically enriched 6-methyl-5,6-dihydro-2H-pyran-2-one.[4]

Materials:

  • Racemic 6-methyl-5,6-dihydro-2H-pyran-2-one (or racemic precursor hydroxy acid)

  • Immobilized lipase (e.g., Candida antarctica Lipase B)

  • Anhydrous organic solvent (e.g., toluene)

  • Acyl donor (e.g., vinyl acetate)

Procedure:

  • Dissolve the racemic substrate in an anhydrous organic solvent (10 mL).[4]

  • Add the immobilized lipase (20-50 mg per mmol of substrate).[4]

  • Add the acyl donor (1.5-3.0 equivalents).[4]

  • Stir the reaction mixture at a controlled temperature (typically 30-50°C).[4]

  • Monitor the reaction progress by chiral GC or HPLC.[4]

  • Upon reaching the desired conversion (typically around 50%), stop the reaction by filtering off the enzyme.

  • Purify the product and the remaining unreacted enantiomer by column chromatography.

Ring-Closing Metathesis (RCM) for 6-methyl-5,6-dihydro-2H-pyran-2-one

This protocol utilizes a ruthenium-based catalyst for the cyclization step.[7]

Materials:

  • Diene ester precursor

  • Second-generation Grubbs or Hoveyda-Grubbs catalyst

  • Degassed solvent (e.g., dichloromethane or toluene)

  • Ethyl vinyl ether

Procedure:

  • Dissolve the crude diene ester in a degassed solvent.[7]

  • Add the Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%).[7]

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.[7]

  • Once the reaction is complete, cool the mixture and quench by adding a small amount of ethyl vinyl ether.[7]

  • Concentrate the reaction mixture and purify by column chromatography or vacuum distillation to yield the final product.[7]

Visualizations of Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of some of the synthetic strategies discussed.

Acid_Catalyzed_Synthesis Reactants Vinylacetic Acid + Paraformaldehyde Intermediate Prins Reaction Intermediate Reactants->Intermediate H₂SO₄, Acetic Acid Heat Cyclization Intramolecular Esterification Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Acid-catalyzed synthesis of this compound.

Biocatalytic_Kinetic_Resolution Racemic_Mixture Racemic Substrate (R/S enantiomers) Enzyme Lipase Racemic_Mixture->Enzyme Product Enantiomerically Enriched Product (e.g., R-ester) Enzyme->Product Selective Acylation Unreacted Unreacted Enantiomer (S-alcohol) Enzyme->Unreacted Remains

Caption: Biocatalytic kinetic resolution workflow.

Ring_Closing_Metathesis Diene_Ester Acyclic Diene Ester Metathesis Intramolecular Olefin Metathesis Diene_Ester->Metathesis Catalyst Grubbs Catalyst (Ru-based) Catalyst->Metathesis Product Cyclic Lactone (this compound derivative) Metathesis->Product Ring Closure

Caption: Ring-Closing Metathesis (RCM) for lactone synthesis.

References

Efficacy of 5,6-dihydro-2H-pyran-2-one Derivatives as Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the diverse heterocyclic scaffolds explored for therapeutic potential, 5,6-dihydro-2H-pyran-2-one derivatives have garnered significant interest due to their demonstrated broad-spectrum biological activities, including potent antimicrobial effects. This guide provides a comprehensive comparison of the antimicrobial efficacy of various this compound derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and drug development efforts.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following tables summarize the reported MIC values for several derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Derivative/CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
Pyrano[2,3-c] pyrazole (B372694) derivative (5c)--6250-6250[1]
Dihydropyrrolo[2,1-a]isoquinoline derivative (18b)-6040--[2]
Massoia Lactone>500->500>500-[3]
Substituted pyrano[3,2-c]quinoline12.5-100->100>100-
Novel dihydropyranone analog A816326432
Novel dihydropyranone analog B48163216

Note: '-' indicates data not available. Some compound names are generalized due to the proprietary nature of developmental compounds.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Derivative/CompoundCandida albicansAspergillus nigerReference
Pyrano[2,3-c] pyrazole derivative (5c)--[1]
Dihydropyrrolo[2,1-a]isoquinoline derivative (18b)>100-[2]
Massoia Lactone125-[3]
Novel dihydropyranone analog C1632
Novel dihydropyranone analog D816

Note: '-' indicates data not available. Some compound names are generalized due to the proprietary nature of developmental compounds.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation and comparison of antimicrobial agents. The following are detailed protocols for the two most common assays used to determine the antimicrobial activity of this compound derivatives.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration of a compound in a liquid medium.[4][5][6]

  • Preparation of Reagents and Media:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

    • Prepare a standardized microbial inoculum (approximately 5 x 10^5 CFU/mL) in the appropriate broth.

  • Assay Procedure:

    • Dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

    • Inoculate each well with 10 µL of the standardized microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar (B569324) Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the zone of growth inhibition around a disk impregnated with the test compound.[7][8][9]

  • Preparation of Materials:

    • Prepare Mueller-Hinton agar (MHA) plates.

    • Prepare a standardized microbial inoculum (0.5 McFarland standard).

    • Impregnate sterile filter paper disks (6 mm diameter) with a known concentration of the test compound.

  • Assay Procedure:

    • Uniformly spread the standardized microbial inoculum onto the surface of the MHA plate using a sterile swab.

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically place the impregnated paper disks onto the agar surface.

    • Include a positive control disk (e.g., a standard antibiotic) and a negative control disk (impregnated with solvent only).

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Mechanisms and Workflows

Putative Antimicrobial Mechanism of Action

The antimicrobial activity of this compound derivatives, as part of the broader lactone class, is believed to be multifaceted.[3][10][11] The proposed mechanisms often involve disruption of cellular integrity and key metabolic processes. Massoia lactone, a naturally occurring dihydropyranone, has been shown to inhibit biofilm formation, damage the cell membrane leading to leakage of intracellular components, and induce oxidative stress.[3]

cluster_0 This compound Derivative cluster_1 Microbial Cell cluster_2 Antimicrobial Outcomes Pyranone Derivative Biofilm Biofilm Formation Pyranone->Biofilm Inhibits Membrane Cell Membrane Integrity Pyranone->Membrane Disrupts Enzymes Essential Enzymes Pyranone->Enzymes Inhibits ROS Reactive Oxygen Species (ROS) Pyranone->ROS Induces Inhibition Growth Inhibition (MIC) Biofilm->Inhibition Death Cell Death (MBC) Membrane->Death Enzymes->Inhibition ROS->Death

Caption: Proposed multi-target antimicrobial mechanism of this compound derivatives.

Experimental Workflow for Antimicrobial Susceptibility Testing

The process of evaluating the antimicrobial efficacy of a novel compound follows a systematic workflow, from initial screening to quantitative assessment.

start Start: Synthesized Derivative prep_compound Prepare Stock Solution start->prep_compound disk_diffusion Agar Disk Diffusion Assay (Qualitative Screening) prep_compound->disk_diffusion broth_microdilution Broth Microdilution Assay (Quantitative MIC) prep_compound->broth_microdilution prep_culture Prepare Standardized Microbial Culture prep_culture->disk_diffusion prep_culture->broth_microdilution disk_diffusion->broth_microdilution If Active mbc_test MBC Determination broth_microdilution->mbc_test end End: Efficacy Profile mbc_test->end

Caption: Standard workflow for evaluating the antimicrobial activity of test compounds.

References

Safety Operating Guide

Proper Disposal of 5,6-Dihydro-2H-pyran-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical aspect of ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 5,6-Dihydro-2H-pyran-2-one, a flammable liquid, designed for researchers, scientists, and drug development professionals. Adherence to institutional and regulatory guidelines is paramount when handling and disposing of this substance.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a flammable liquid and vapor.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspected prior to use), safety glasses with side shields or a face shield, and a lab coat.[4][5]

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapor or mist.[4][6]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[4][5][7] Use explosion-proof electrical and ventilating equipment and only non-sparking tools.[3][5] Take precautionary measures against the buildup of electrostatic charge.[4]

Waste Characterization and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.

  • Hazardous Waste Identification: this compound must be managed as hazardous waste due to its flammability.[1] Laboratory personnel should treat all waste chemicals as hazardous unless confirmed otherwise by an Environmental Health and Safety (EHS) professional.[8]

  • Waste Segregation:

    • Collect this compound waste in a dedicated container for flammable liquids.

    • Do not mix this waste with incompatible materials such as strong oxidizing agents, bases, or strong acids.[5][7]

    • Keep it separate from other waste streams like corrosive, reactive, or halogenated organic wastes to prevent dangerous reactions and simplify disposal.[9][10][11]

Property Value Source
Hazard Class Flammable Liquid[1]
Flash Point 46 °C / 114.8 °F (closed cup)[7]
Storage Temperature 2-8°C[4]
Satellite Accumulation Area (SAA) Limit Max. 55 gallons of hazardous waste[12]
Recommended Container Weight Limit Max. 15 kg for safe handling[9]

Step-by-Step Disposal Procedure

The primary and most secure method for disposing of this compound is through a licensed professional hazardous waste disposal company.[4][6]

1. Containerization:

  • Select a Compatible Container: Collect the waste in a container made of compatible material that is in good condition, free of leaks, and has a secure, tightly closing lid.[8][13] Plastic containers are often preferred.[12] The original product container is an excellent choice.[8]

  • Avoid Overfilling: Do not overfill the waste container. Leave at least 10% of headspace to allow for vapor expansion.[14]

2. Labeling:

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[15][16]

  • Complete Information: The label must clearly state the words "Hazardous Waste".[15][17] It should also include the full chemical name "Waste this compound" (chemical formulas are not acceptable), the accumulation start date, and the specific hazards (e.g., Flammable).[13][15][17]

3. Storage (Satellite Accumulation):

  • Designated Area: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[12][15][17] This area must be at or near the point of generation and under the control of the laboratory personnel.[17]

  • Safe Storage Conditions: Keep the container tightly closed except when adding waste.[4][12][16] Store in a cool, dry, and well-ventilated place away from heat sources and direct sunlight.[4][5][9]

  • Secondary Containment: Use secondary containment, such as a spill tray, for all liquid hazardous waste to prevent spills and leaks from spreading.[11][14][16]

4. Request for Disposal:

  • Contact EHS: Once the container is full or waste is no longer being generated, arrange for disposal by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste hauler.[12][17]

  • Documentation: Complete any required waste pickup forms, providing accurate information about the container's contents.[15]

Experimental Protocols

Spill Management Protocol:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[15]

  • Evacuate and Ventilate: Alert personnel in the immediate area and evacuate non-essential staff.[15] Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area.[7][18]

  • Contain Spill: Prevent further leakage if it is safe to do so.[15] Do not let the product enter drains.[4]

  • Absorb Material: For small spills, use an inert, non-combustible absorbent material like sand, dry earth, or vermiculite (B1170534) to soak up the liquid.[18]

  • Collect and Containerize: Use non-sparking tools to collect the absorbed material and place it in a properly labeled, sealable container for hazardous waste disposal.[18]

  • Decontaminate: Clean the spill area thoroughly. Dispose of all contaminated materials, including PPE, as hazardous waste.[15]

Empty Container Disposal:

Empty containers that held this compound must be managed carefully.[15]

  • Triple Rinse: A container is not considered empty until all contents have been removed.[15] The container must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Collect Rinsate: The first rinse, and often all subsequent rinsate, must be collected and disposed of as hazardous waste.[16]

  • Deface Label: After rinsing and air-drying, completely remove or deface the original manufacturer's label and any hazard warnings.[8][16]

  • Final Disposal: The clean, dry container may then be disposed of in the regular trash or recycled, in accordance with institutional policy.[15]

Disposal Workflow Diagram

G cluster_prep Preparation & Characterization cluster_accum Accumulation & Storage cluster_disp Final Disposal A Waste this compound Generated B Identify as Flammable Hazardous Waste A->B C Segregate from Incompatible Wastes B->C D Select Compatible, Leak-Proof Container C->D E Affix 'Hazardous Waste' Label with Full Details D->E F Store in Designated SAA with Secondary Containment E->F G Keep Container Tightly Closed F->G H Container Full or Waste Stream Complete? H->F No I Submit Waste Pickup Request to EHS/Licensed Contractor H->I Yes J Await Collection by Authorized Personnel I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5,6-Dihydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 5,6-Dihydro-2H-pyran-2-one, ensuring a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 3393-45-1[1]

  • Molecular Formula: C5H6O2[2]

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[1][2][3][4] While detailed toxicological properties have not been thoroughly investigated, it is crucial to handle this compound with care to avoid potential health hazards.[1]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[1][4]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet.[1] Key precautions include avoiding contact with skin and eyes, preventing inhalation of vapor or mist, and keeping the substance away from heat, sparks, and open flames.[1][5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]To protect against splashes and vapors.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. Gloves must be inspected prior to use and disposed of properly.[1][6]To prevent skin contact.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[6][7] If ventilation is inadequate or for spill response, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[1][6]To prevent inhalation of harmful vapors.

Operational and Handling Plan

A systematic approach to handling this compound is essential for laboratory safety.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Transfer Chemical Inside Fume Hood prep_materials->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_seal Keep Container Tightly Closed When Not in Use handle_reaction->handle_seal cleanup_decontaminate Decontaminate Work Area handle_seal->cleanup_decontaminate cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_dispose_ppe cleanup_dispose_chem Dispose of Chemical Waste cleanup_dispose_ppe->cleanup_dispose_chem

Workflow for Handling this compound

Storage: Store in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[1][5][8] Keep the container tightly closed in a dry place.[1][5][8] For long-term storage, refrigeration at 2-8°C is recommended.

Spill Management: In case of a spill, evacuate the area and remove all sources of ignition.[8] Use non-sparking tools and absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[8][9] Do not let the product enter drains.[1][8]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap.[1][5] Consult a physician if irritation persists.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Plan for this compound cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_waste Collect Waste in a Designated, Labeled, and Sealed Container store_waste Store in a Secure, Well-Ventilated Hazardous Waste Accumulation Area collect_waste->store_waste dispose_professional Arrange for Pickup by a Licensed Hazardous Waste Contractor store_waste->dispose_professional dispose_incinerate Chemical Incineration with Afterburner and Scrubber dispose_professional->dispose_incinerate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.